T16Ainh-A01
Description
Properties
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIYTNYMBWYHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552309-42-9 | |
| Record name | 552309-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of T16Ainh-A01
Audience: Researchers, scientists, and drug development professionals.
Core Tenet: T16Ainh-A01 as a Modulator of Ion Channel Function
This compound is a small molecule inhibitor primarily identified for its potent activity against the Transmembrane member 16A (TMEM16A) protein, also known as Anoctamin 1 (ANO1).[1][2] TMEM16A is a crucial component of calcium-activated chloride channels (CaCCs), which are integral to a multitude of physiological processes including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[3][4][5] This guide delineates the molecular mechanisms through which this compound exerts its effects, summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated signaling pathways.
Primary Mechanism of Action: Inhibition of TMEM16A
The principal mechanism of action of this compound is the direct inhibition of the chloride ion conductance through the TMEM16A channel.[1] This aminophenylthiazole compound blocks the channel pore, thereby preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium concentration.[1][6]
Initial studies suggested that this compound inhibits TMEM16A in a voltage-independent manner, effectively blocking both inward and outward chloride currents across all voltages tested.[1][6] However, other research has indicated a potential voltage-dependent mode of action, where the inhibitor's affinity for TMEM16A is highest under depolarized conditions.[7] It is hypothesized that this compound may enter and interact with residues within the channel pore.[8] Despite this, its blocking effect was not significantly altered by mutations of specific pore-lining residues, suggesting it may bind to a different, yet-to-be-identified site within the pore.[8]
Quantitative Data: Inhibitory Potency
The inhibitory concentration (IC50) of this compound on TMEM16A has been quantified across various cell types and experimental systems. These values are summarized below.
| Target | Cell Line / System | IC50 Value | Reference |
| TMEM16A | FRT cells expressing TMEM16A | ~1 µM / 1.1 µM | [1][6] |
| TMEM16A | A253 salivary gland epithelial cells | 1.8 µM | [9] |
| TMEM16A | Rabbit urethral interstitial cells of Cajal (RUICC) | 3.4 µM | [10] |
| TMEM16A | TMEM16A-overexpressing cells | 0.31 µM - 1.5 µM | [10] |
Selectivity Profile and Off-Target Effects
While this compound is widely used as a selective inhibitor of TMEM16A, several studies have revealed significant off-target effects, primarily on L-type voltage-dependent calcium channels (VDCCs).[7] This lack of specificity is a critical consideration in interpreting experimental results.
In vascular smooth muscle, this compound induces vasorelaxation even in the absence of a chloride gradient, a phenomenon attributed to its inhibition of VDCCs.[7][11] This action leads to a decrease in intracellular calcium, independent of its effect on TMEM16A.[7]
| Off-Target | Cell Line / System | Effect | IC50 Value | Reference |
| VDCCs | A7r5 cells | Concentration-dependent inhibition | Not specified | [7][11] |
| VDCCs | Rodent resistance arteries | Inhibition leading to vasorelaxation | Not specified | [7] |
This cross-reactivity suggests that at concentrations used to inhibit TMEM16A, this compound may also significantly impact calcium signaling pathways, complicating its use as a specific pharmacological tool in tissues where both channel types are functionally important.[7][12]
Downstream Cellular and Physiological Consequences
Inhibition of TMEM16A by this compound triggers a cascade of downstream effects that vary depending on the cell type and physiological context.
1. Epithelial Chloride Secretion: In secretory epithelia, such as those in the airways and salivary glands, TMEM16A is a key channel for fluid secretion.[3][13] this compound effectively blocks CaCC-mediated chloride currents in these tissues.[6][13] For instance, in TMEM16A-expressing FRT cells, it fully inhibits ATP-induced short-circuit current, a direct measure of epithelial ion transport.[6] Interestingly, in some airway and intestinal epithelial cells, this compound predominantly blocks the initial, transient phase of agonist-stimulated CaCC current, suggesting TMEM16A may be a minor component of the total sustained current in these specific tissues.[6]
2. Smooth Muscle Contraction and Vasorelaxation: In vascular smooth muscle, the activation of TMEM16A contributes to membrane depolarization, which in turn activates VDCCs, leading to calcium influx and contraction.[4][5] While this compound is expected to cause relaxation by inhibiting TMEM16A-induced depolarization, its primary mechanism for vasorelaxation appears to be the direct, concentration-dependent inhibition of VDCCs.[7][11] This leads to membrane hyperpolarization and a reduction in intracellular calcium, relaxing pre-constricted arteries.[7]
3. Cell Proliferation and Signaling: TMEM16A is overexpressed in several cancers and contributes to tumorigenesis by promoting cell proliferation.[9][14] this compound has been shown to inhibit the proliferation of various tumor cells.[9][14] This anti-proliferative effect is linked to the modulation of intracellular signaling pathways. Specifically, inhibition of TMEM16A activity by this compound has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway that drives cell growth.[14]
4. Intracellular Ion Homeostasis: this compound directly impacts intracellular chloride concentration by blocking its transport. In cardiac fibroblasts, it has been observed to decrease chloride levels specifically within the nucleus.[15][16] However, it appears to have a minimal direct effect on intracellular calcium concentrations, with observed changes in calcium being a secondary consequence of its action on VDCCs or membrane potential.[7][15][16]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key molecular interactions and experimental processes related to this compound's mechanism of action.
Caption: this compound inhibits proliferation via the TMEM16A-ERK pathway and causes vasorelaxation.
Caption: Workflow for identification and characterization of TMEM16A inhibitors like this compound.
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on several key biophysical and cell-based assays.
1. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure ion currents through TMEM16A or VDCCs in single cells and determine the inhibitory mechanism of this compound.
-
Methodology:
-
Cells (e.g., HEK293T transfected with TMEM16A, or A7r5 cells endogenously expressing VDCCs) are cultured on glass coverslips.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing a specific free Ca2+ concentration like 275 nM to activate TMEM16A) and pressed against a cell to form a high-resistance seal.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell interior ("whole-cell" configuration).
-
The membrane potential is clamped at a holding potential (e.g., -60 mV). A series of voltage steps (e.g., from -80 mV to +50 mV) are applied to elicit channel opening.
-
The resulting currents are recorded before and after the application of this compound at various concentrations to the extracellular bath solution.[6][7]
-
For VDCC measurement, barium (Ba2+) is often substituted for calcium as the charge carrier to avoid calcium-dependent inactivation.[7][11]
-
-
Data Analysis: Current-voltage (I-V) relationships are plotted. Dose-response curves are generated by measuring current inhibition at a specific voltage, allowing for IC50 calculation.
2. Short-Circuit Current (Isc) Measurement in Ussing Chambers
-
Objective: To measure net ion transport across an epithelial cell monolayer, providing a functional readout of TMEM16A activity in chloride secretion.
-
Methodology:
-
Epithelial cells (e.g., FRT or human bronchial cells) are grown on permeable filter supports until they form a confluent, polarized monolayer.
-
The filter support is mounted in an Ussing chamber, separating the apical and basolateral sides into two fluid-filled compartments.
-
The voltage across the epithelium is clamped to 0 mV using an external circuit. The current required to maintain this clamp (the short-circuit current) is continuously measured.
-
To isolate TMEM16A-mediated current, a basolateral-to-apical chloride gradient is established, and the basolateral membrane is permeabilized with an agent like amphotericin B or nystatin.[6]
-
TMEM16A is activated by adding an agonist like ATP or UTP (which increases intracellular Ca2+) to the bath.
-
This compound is added before the agonist to determine its inhibitory effect on the resulting Isc peak.[6]
-
3. Isometric Tension Measurement (Wire Myography)
-
Objective: To assess the effect of this compound on the contractility of vascular smooth muscle.
-
Methodology:
-
Small resistance arteries (e.g., rat mesenteric arteries) are dissected and mounted on two small wires in a myograph chamber.[7]
-
The chamber is filled with a physiological salt solution (PSS), bubbled with gas (95% O2, 5% CO2), and maintained at 37°C.
-
The artery is stretched to its optimal resting tension for force development.
-
The vessel is pre-constricted with an agonist such as noradrenaline, U46619, or a high concentration of potassium (K+).[7]
-
Once a stable contraction is achieved, this compound is added cumulatively to the bath to generate a concentration-response curve for relaxation.
-
To test for chloride dependency, experiments can be repeated in a chloride-free PSS where chloride is replaced by an impermeant anion like aspartate.[7]
-
4. Western Blotting for Signaling Protein Phosphorylation
-
Objective: To determine the effect of this compound on signaling pathways, such as the phosphorylation state of ERK1/2.
-
Methodology:
-
Cells are cultured and treated with this compound for a specified period.
-
Cells are lysed to extract total protein. Protein concentration is quantified using a method like the BCA assay.
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated ERK1/2 or total ERK1/2).[14]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light signal, proportional to the amount of protein, is captured on film or with a digital imager. The ratio of phosphorylated to total protein is then calculated.[14]
-
Conclusion
This compound is a potent inhibitor of the TMEM16A calcium-activated chloride channel, acting primarily by blocking the channel's ion conduction pathway. This action disrupts a wide range of physiological processes, including epithelial secretion, smooth muscle function, and cell proliferation, making it a valuable tool for investigating the roles of TMEM16A. However, its utility is tempered by a significant off-target inhibitory effect on L-type voltage-dependent calcium channels. This lack of selectivity necessitates careful experimental design and data interpretation, particularly in tissues where both TMEM16A and VDCCs are co-expressed and functionally relevant. Future research and drug development efforts may focus on generating more specific TMEM16A inhibitors to fully exploit its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellular functions of TMEM16/anoctamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 5. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of permeation and blocker binding in TMEM16A calcium-activated chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transmembrane protein 16A/anoctamin 1 inhibitor this compound reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Effects of the Calcium-Activated Chloride Channel Inhibitors this compound and CaCCinh-A01 on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
T16Ainh-A01: A Technical Guide to its Function as a TMEM16A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T16Ainh-A01 is a potent, small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). This technical guide provides an in-depth overview of the function of this compound in cellular contexts, its mechanism of action, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting TMEM16A.
Core Function and Mechanism of Action
This compound is an aminophenylthiazole compound that selectively inhibits the chloride currents mediated by the TMEM16A channel.[1] Its primary function is to block the pore of the TMEM16A channel, thereby preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium concentration.
The inhibitory action of this compound has been characterized as a voltage-independent block .[1] This means that its ability to inhibit the channel is not dependent on the membrane potential of the cell. At a concentration of 10 μM, this compound can nearly completely inhibit TMEM16A chloride currents induced by intracellular calcium.[1]
Off-Target Effects
While this compound is a potent inhibitor of TMEM16A, some studies have reported off-target effects, particularly at higher concentrations. Notably, it has been shown to inhibit voltage-dependent Ca2+ currents (VDCCs) in A7r5 vascular smooth muscle cells.[2] This suggests that in certain cell types, the observed physiological effects of this compound may not be solely attributable to TMEM16A inhibition. Therefore, careful dose-response studies and the use of multiple inhibitors are recommended to validate findings.
Quantitative Data
The inhibitory potency of this compound has been quantified in various cell systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Parameter | Value | Cell System | Assay Conditions | Reference |
| IC50 | ~1 µM | TMEM16A-transfected cells | Inhibition of TMEM16A-mediated chloride currents | [1] |
| IC50 | 1.1 µM | TMEM16A-transfected FRT cells | Inhibition of ATP-induced short circuit current | [3][4] |
| IC50 | 1.8 µM | Cell-free assay | Direct inhibition of TMEM16A | [5] |
| IC50 | 1.6 µM | Mouse thoracic aorta | Relaxation of pre-contracted aorta | [6] |
Effects on Cellular Functions
Inhibition of TMEM16A by this compound has been shown to modulate a variety of fundamental cellular processes.
Cell Proliferation
This compound has been demonstrated to inhibit the proliferation of several cell types, including pancreatic cancer cells and squamous carcinoma cells.[7] This anti-proliferative effect is often linked to the role of TMEM16A in cell cycle progression. In cardiac fibroblasts, this compound was found to repress cell proliferation by inducing cell cycle arrest at the G1 phase.[8]
Cell Migration
The migration of cells is another critical process influenced by TMEM16A activity. This compound has been shown to significantly repress the migration of cardiac fibroblasts.[8] This suggests a role for TMEM16A in the cellular machinery that governs cell motility.
Secretion
TMEM16A is a key player in fluid and mucus secretion in epithelial tissues. This compound has been used as a pharmacological tool to investigate the role of TMEM16A in these processes.[2] For instance, it has been shown to inhibit mucin secretion in models of inflammatory airway diseases.
Vascular Tone
In vascular smooth muscle cells, this compound induces vasorelaxation.[6] While this effect is consistent with the inhibition of TMEM16A, which contributes to vascular tone, the off-target effects on VDCCs may also play a role in this physiological response.[2]
Signaling Pathways
The cellular effects of this compound are mediated through the modulation of key intracellular signaling pathways that are downstream of TMEM16A activity.
NF-κB Signaling Pathway
TMEM16A has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway.[9] The inhibition of TMEM16A by this compound can block this activation, thereby reducing the expression of pro-inflammatory cytokines and other NF-κB target genes.[9]
ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation and survival, is also influenced by TMEM16A. Overexpression of TMEM16A can lead to the activation of the ERK1/2 signaling cascade.[9] this compound, by inhibiting TMEM16A, can attenuate this pro-proliferative signaling.
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed to study the effects of this compound.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TMEM16A channel and to assess the inhibitory effect of this compound.
Materials:
-
Cells expressing TMEM16A
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM) (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare cells on coverslips for recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Fill the pipette with the intracellular solution and mount it on the pipette holder.
-
Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.
-
Record the baseline currents.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 1-10 µM).
-
After a few minutes of incubation, record the currents again in the presence of the inhibitor.
-
Wash out the inhibitor by perfusing with the control extracellular solution and record the recovery of the current.
-
Analyze the current amplitudes before, during, and after inhibitor application to determine the percentage of inhibition.
Cell Proliferation Assay (CCK-8)
This colorimetric assay is used to quantify the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Transwell)
This assay, also known as the Boyden chamber assay, is used to assess the effect of this compound on directional cell migration.
Materials:
-
Cells of interest
-
24-well Transwell inserts (typically with 8 µm pores)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add 200 µL of the cell suspension to the upper chamber of the insert.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 10-15 minutes.
-
Stain the fixed cells with Crystal Violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Compare the number of migrated cells between the this compound-treated and control groups.
Conclusion
This compound is an invaluable pharmacological tool for investigating the diverse cellular functions of the TMEM16A chloride channel. Its ability to inhibit cell proliferation, migration, and secretion highlights the potential of TMEM16A as a therapeutic target in various diseases, including cancer and inflammatory disorders. However, researchers should remain mindful of its potential off-target effects, particularly on voltage-dependent calcium channels, and employ rigorous experimental design to ensure the specificity of their findings. This guide provides a comprehensive foundation for the effective utilization of this compound in advancing our understanding of TMEM16A physiology and pathology.
References
- 1. apexbt.com [apexbt.com]
- 2. clyte.tech [clyte.tech]
- 3. protocols.io [protocols.io]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. toolsbiotech.com [toolsbiotech.com]
- 8. ptglab.com [ptglab.com]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
T16Ainh-A01: A Technical Guide to a Potent TMEM16A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of T16Ainh-A01, a potent and selective small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). This compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of TMEM16A. This document details the compound's mechanism of action, summarizes its inhibitory potency across various cell types, provides comprehensive experimental protocols for its use, and visualizes its impact on cellular signaling pathways.
Introduction
TMEM16A is a crucial ion channel involved in a myriad of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation has been implicated in numerous diseases such as hypertension, asthma, secretory diarrheas, and cancer.[1] this compound, an aminophenylthiazole derivative, was identified through high-throughput screening as a potent inhibitor of TMEM16A.[1] It exhibits a voltage-independent blockade of the channel, making it a valuable tool for studying TMEM16A function. This guide serves as a comprehensive resource for researchers employing this compound in their investigations.
Quantitative Data
The inhibitory potency of this compound on TMEM16A has been quantified in various studies and cell systems. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound against TMEM16A
| Cell Type/System | IC50 Value | Reference |
| FRT cells expressing TMEM16A | ~1 µM | [1] |
| A253 salivary gland epithelial cells | 1.8 µM | |
| Rabbit pulmonary artery myocytes | Not explicitly an IC50, but 1-30 µM inhibited currents | [2] |
| Mouse thoracic aorta | 1.6 µM (for vasorelaxation) | [2] |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | Cardiac Fibroblasts | 10 µM | Significant inhibition of proliferation | [3] |
| Cell Cycle | Cardiac Fibroblasts | 10 µM | Decrease in S phase cell population | [3] |
| Vasorelaxation | Mouse mesenteric arteries | 0.1-10 µM | Concentration-dependent relaxation | [4] |
| Vasorelaxation | Human visceral adipose arteries | 10 µM | 88 ± 3% relaxation | [2] |
| TMEM16A Current Inhibition | CF human bronchial epithelial cells | 10 µM | ~50% inhibition of initial peak current | [1] |
Mechanism of Action and Selectivity
This compound acts as a direct inhibitor of the TMEM16A channel. Electrophysiological studies have demonstrated that it blocks TMEM16A-mediated chloride currents in a voltage-independent manner. This suggests that its binding site is not within the ion permeation pathway at a location that is sensitive to the membrane electric field.
While this compound is a potent TMEM16A inhibitor, some studies have highlighted potential off-target effects, particularly at higher concentrations. Notably, it has been shown to inhibit voltage-dependent L-type Ca2+ channels (VDCCs) in A7r5 cells.[4] This is a critical consideration for interpreting experimental results, especially in tissues where VDCCs play a significant role, such as vascular smooth muscle.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for characterizing the inhibitory effect of this compound on TMEM16A currents.
Objective: To measure whole-cell TMEM16A-mediated Cl- currents and their inhibition by this compound.
Materials:
-
Cells expressing TMEM16A (e.g., HEK293 cells transfected with TMEM16A)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[5]
-
Intracellular (pipette) solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH adjusted to 7.2 with KOH.[6]
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare cells for recording on coverslips.
-
Fabricate patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[5]
-
Fill the pipette with the intracellular solution and mount it on the headstage.
-
Establish a gigaohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline TMEM16A currents. Currents can be elicited by a voltage step protocol (e.g., holding potential of -70 mV with steps from -100 mV to +100 mV) or by application of a TMEM16A activator like ATP.
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Record TMEM16A currents in the presence of the inhibitor.
-
Wash out the inhibitor to observe the reversibility of the block.
Cell Proliferation Assay (CCK-8)
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Objective: To determine the effect of this compound on the proliferation of a specific cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Wire Myography for Vasorelaxation
This technique is used to assess the effect of this compound on the contractility of isolated blood vessels.
Objective: To measure the vasorelaxant effect of this compound on pre-constricted arterial segments.
Materials:
-
Wire myograph system
-
Isolated arterial segments (e.g., mouse mesenteric artery)
-
Krebs' solution (in mM): 125 NaCl, 4.6 KCl, 2.5 CaCl2, 25.4 NaHCO3, 1 Na2HPO4, 0.6 MgSO4, and 10 glucose, bubbled with 95% O2/5% CO2.[2]
-
Vasoconstrictor (e.g., U46619 or methoxamine)
-
This compound
Procedure:
-
Mount arterial segments on a wire myograph in Krebs' solution.[7]
-
Normalize the vessels to a set internal circumference.[7]
-
Allow the vessels to equilibrate for 30 minutes.[7]
-
Challenge the vessels with a high KCl solution (e.g., 60 mM) to assess viability.[7]
-
Wash the vessels and allow them to return to baseline tension.
-
Pre-constrict the arteries with a vasoconstrictor (e.g., 100 nM U46619) to a stable plateau.[7]
-
Add increasing cumulative concentrations of this compound to generate a concentration-response curve.
-
Record the changes in isometric tension.
-
Express relaxation as a percentage of the pre-constriction tension.
Signaling Pathways
TMEM16A is not only an ion channel but also a modulator of intracellular signaling cascades, particularly those involved in cell proliferation and survival. Inhibition of TMEM16A with this compound can thus have profound effects on these pathways.
TMEM16A and the MAPK/ERK Pathway
Several studies have established a link between TMEM16A activity and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9] Overexpression of TMEM16A can lead to the activation of this pathway, promoting cell proliferation.[8][10] The proposed mechanism involves the activation of Ras, which in turn activates a kinase cascade including Raf, MEK, and finally ERK1/2.[8][11] Activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors that regulate the expression of proteins involved in cell cycle progression, such as cyclin D1.[8] this compound, by inhibiting TMEM16A, can abrogate this signaling cascade and thus inhibit cell proliferation.[8]
Conclusion
This compound is an invaluable pharmacological tool for investigating the diverse functions of the TMEM16A channel. Its potency and well-characterized, albeit not perfectly selective, nature make it suitable for a wide range of in vitro studies. This guide provides the foundational knowledge and detailed protocols necessary for its effective use in research. As with any pharmacological inhibitor, careful consideration of its potential off-target effects and the use of appropriate controls are paramount for robust and reliable experimental outcomes. The continued use of this compound will undoubtedly further our understanding of TMEM16A's role in health and disease, and may pave the way for the development of novel therapeutics.
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. karger.com [karger.com]
- 4. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axolbio.com [axolbio.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Potent vasorelaxant activity of the TMEM16A inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMEM16A Induces MAPK and Contributes Directly to Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
T16Ainh-A01 and Anoctamin-1 (ANO1): A Technical Guide to a Key Inhibitor-Channel Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial protein that functions as a calcium-activated chloride channel (CaCC).[1][2] It is widely expressed across various tissues, including epithelial cells, smooth muscle cells, and neurons.[1][2] ANO1 is integral to a multitude of physiological processes, such as fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Consequently, the dysregulation of ANO1 has been implicated in a range of pathologies, including cancer, hypertension, asthma, and gastrointestinal disorders.[1][4] Given its significant role in disease, ANO1 has emerged as a promising therapeutic target.[1]
T16Ainh-A01 is a potent and selective small-molecule inhibitor of ANO1.[5][6] This aminophenylthiazole compound has been instrumental as a pharmacological tool to investigate the physiological and pathophysiological roles of ANO1.[7][8] This technical guide provides a comprehensive overview of the relationship between this compound and ANO1, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on ANO1-mediated signaling pathways.
Mechanism of Action
This compound inhibits ANO1-mediated chloride currents in a voltage-independent manner.[5][9] This suggests that the blocking mechanism is not dependent on the membrane potential.[5][9] Studies using whole-cell patch clamp have demonstrated that this compound effectively reduces both inward and outward chloride currents mediated by ANO1.[5] While this compound is a potent inhibitor of ANO1, some studies have indicated that it may have off-target effects, including the inhibition of voltage-dependent calcium channels (VDCCs) at higher concentrations.[10][11][12] This highlights the importance of using appropriate concentrations and control experiments to ensure target specificity.
Quantitative Data: Inhibition of ANO1
The inhibitory potency of this compound and other common ANO1 inhibitors has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Inhibitor | IC50 Value (µM) | Cell Line / System | Reference |
| This compound | ~1 | Fisher Rat Thyroid (FRT) cells expressing human ANO1 | [9] |
| This compound | 1.39 ± 0.59 | FRT cells expressing ANO1 | [13] |
| This compound | 1.7 | Mouse Thoracic Aorta | [14] |
| This compound | 1.8 | A253 salivary gland epithelial cells | [6] |
| CaCCinh-A01 | - | PC-3, HCT116, HT-29 | [15] |
| MONNA | 1.95 ± 1.16 | FRT cells expressing ANO1 | [13] |
| Ani9 | 0.077 ± 0.0011 | FRT cells expressing ANO1 | [13] |
| Idebenone | 9.2 | FRT cells expressing ANO1 | [16] |
| Digallic Acid | - | - | [9] |
| Tannic Acid | - | - | [9] |
Note: IC50 values can vary depending on the experimental conditions, cell type, and specific ANO1 splice variant.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the this compound and ANO1 interaction. Below are protocols for key experiments.
Cell Culture and Heterologous Expression of ANO1
This protocol is foundational for in vitro studies of ANO1 channels.
Materials:
-
Fischer Rat Thyroid (FRT) or Human Embryonic Kidney (HEK-293) cells
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human ANO1
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Selection antibiotic (e.g., G418) for stable cell line generation
Procedure:
-
Culture FRT or HEK-293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, transfect them with the ANO1-expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
For stable cell line generation, begin selection with an appropriate antibiotic 48 hours post-transfection.
-
Expand and maintain the stable cell line in a medium containing the selection antibiotic.
-
Regularly verify ANO1 expression and function using methods like Western blotting or patch clamp.
High-Throughput Screening for ANO1 Inhibitors using a YFP-based Assay
This cell-based fluorescence assay allows for the rapid screening of compounds that inhibit ANO1.[17]
Principle: Cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. Activation of ANO1 leads to an influx of iodide (I-), which quenches the YFP fluorescence. Inhibitors of ANO1 will prevent this quenching.[17]
Procedure:
-
Plate FRT cells stably co-expressing ANO1 and YFP in a 96-well black-walled microplate.[13]
-
Culture for 48 hours to form a confluent monolayer.
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Add test compounds, such as this compound, at desired concentrations to the wells and incubate for 10-20 minutes.[13]
-
Transfer the plate to a fluorescence plate reader.
-
Initiate the assay by adding a solution containing an ANO1 activator (e.g., ATP to stimulate purinergic receptors and increase intracellular Ca2+) and iodide.
-
Measure the YFP fluorescence over time. A decrease in the rate of fluorescence quenching compared to the control (DMSO) indicates inhibition of ANO1.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through ANO1 channels, providing detailed information on channel activity and inhibition.
Procedure:
-
Plate ANO1-expressing cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an intracellular solution containing a known concentration of free Ca2+ to activate ANO1.
-
Approach a single cell with the pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps to elicit whole-cell currents.
-
Record baseline ANO1 currents.
-
Perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
Record the inhibited currents and compare them to the baseline to determine the degree of inhibition.
Cell Viability and Proliferation Assays
These assays determine the effect of ANO1 inhibition on cell growth and survival, which is particularly relevant in cancer research.
Example using CCK-8 Assay:
-
Seed cancer cells known to express ANO1 (e.g., PC-3, HCT116) in a 96-well plate.[15]
-
After 24 hours, treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).[15]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[15]
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Migration (Wound Healing) Assay
This assay assesses the impact of ANO1 inhibition on the migratory capacity of cells.
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Add fresh medium containing either this compound or a vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24 or 48 hours).[16][18]
-
Quantify the rate of wound closure to determine the effect of the inhibitor on cell migration.
Signaling Pathways and Visualizations
ANO1 is not merely an ion channel but also a regulator of intracellular signaling pathways, particularly those involved in cell proliferation and migration.[1][19] Its activity has been shown to modulate key signaling cascades such as the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/AKT pathways.[1][19] this compound, by inhibiting ANO1, can consequently disrupt these downstream signaling events.
Signaling Pathway of ANO1 in Cancer Proliferation
Caption: ANO1 signaling pathway in cancer and its inhibition by this compound.
Experimental Workflow: Whole-Cell Patch Clamp
Caption: Workflow for assessing ANO1 inhibition using whole-cell patch clamp.
Experimental Workflow: YFP-Based Fluorescence Assay
Caption: Workflow for a YFP-based high-throughput screen for ANO1 inhibitors.
Conclusion
The relationship between this compound and ANO1 is a cornerstone of modern research into calcium-activated chloride channels. As a potent and relatively selective inhibitor, this compound has been invaluable in elucidating the diverse roles of ANO1 in health and disease. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound as a tool to investigate ANO1 function and to explore its potential as a therapeutic target. As with any pharmacological agent, careful consideration of its selectivity and potential off-target effects is paramount for the robust interpretation of experimental results. The continued study of this and other ANO1 modulators will undoubtedly pave the way for novel therapeutic strategies for a variety of diseases.
References
- 1. doaj.org [doaj.org]
- 2. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 4. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 14. Potent vasorelaxant activity of the TMEM16A inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 17. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
A Technical Guide to T16Ainh-A01: A Potent Inhibitor of the Calcium-Activated Chloride Channel TMEM16A (ANO1)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a critical component of calcium-activated chloride channels (CaCCs). These channels are integral to a wide array of physiological processes, including epithelial fluid secretion, smooth muscle contraction, neuronal excitation, and cell proliferation.[1][2][3] Dysregulation of TMEM16A is implicated in numerous pathologies such as hypertension, cystic fibrosis, secretory diarrheas, and various cancers, making it a compelling target for therapeutic intervention.[4][5] T16Ainh-A01, an aminophenylthiazole derivative, has emerged as a potent and selective small-molecule inhibitor of TMEM16A.[6][7][8] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory properties, and the experimental protocols used for its characterization. It is intended to serve as a resource for researchers investigating TMEM16A-related physiology and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting this channel.
Mechanism of Action
This compound is a potent inhibitor of the TMEM16A calcium-activated chloride channel.[6][9] It effectively blocks the chloride currents mediated by TMEM16A.[6] Studies using whole-cell patch-clamp analysis have demonstrated that this compound inhibits TMEM16A chloride currents at all voltages, indicating a voltage-independent blocking mechanism.[6][8] This suggests that the inhibitor's binding and action are not dependent on the membrane potential.
The precise binding site of this compound on the TMEM16A channel is an area of active investigation. While its voltage-independent action might suggest an allosteric mechanism, some studies indicate it may interact with the channel's pore.[10] However, its blocking effect is not affected by mutations of certain residues within the pore that do alter blockade by other channel blockers, suggesting it interacts with a different set of residues.[10] Regardless of the exact location, the binding of this compound effectively occludes the channel, preventing chloride ion permeation and inhibiting its physiological functions. It is important to note that while this compound is a valuable tool, some studies have reported off-target effects, particularly inhibition of voltage-dependent calcium channels (VDCCs) at concentrations used to inhibit TMEM16A in vascular tissues.[11][12][13]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing its efficacy.
| Parameter | Cell Type / Preparation | Value | Reference |
| IC50 | TMEM16A-transfected FRT cells | ~1 µM | [6][9] |
| IC50 | A253 salivary gland epithelial cells | 1.8 µM | [7][14] |
| IC50 | HEK293 cells expressing human TMEM16A | 1.5 µM | [15] |
| IC50 | Mouse thoracic aorta (relaxation) | 1.6 µM | [9][16] |
Table 2: Effects of this compound on Cellular Processes
| Effect | Cell Type / System | Concentration | Observation | Reference |
| Inhibition of IClCa | Rabbit pulmonary artery myocytes | 1-30 µM | Inhibited single channel and whole-cell currents. | [16][17] |
| Vasorelaxation | Murine and human blood vessels | 10 µM | Relaxes pre-contracted arteries. | [9][16][17] |
| Inhibition of cell proliferation | Cardiac Fibroblasts | 10 µM | Significantly decreased the percentage of cells in S phase. | [18] |
| Inhibition of peak current | Human bronchial epithelial cells (CF) | 10 µM | Inhibited initial UTP-stimulated peak current by ~50%. | [8] |
| Inhibition of VDCCs | A7r5 vascular smooth muscle cells | 1 µM | Abolished inward Ba2+ current (IBa). | [11] |
Signaling Pathways and Logical Workflows
Visualizing the complex interactions involved in TMEM16A signaling and inhibition provides clarity for researchers. The following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for studying this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for measuring TMEM16A channel activity and its inhibition.
-
Cell Preparation:
-
HEK293 or FRT cells are cultured on glass coverslips and transiently transfected with a plasmid encoding human TMEM16A.
-
Experiments are typically performed 24-48 hours post-transfection.
-
-
Solutions:
-
Pipette (Internal) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA. The free Ca²⁺ concentration is adjusted to a specific level (e.g., 275-500 nM) to activate TMEM16A, and the pH is adjusted to 7.2 with CsOH.[8][16]
-
Bath (External) Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
-
Recording Protocol:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the bath solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The whole-cell configuration is established.
-
The cell is held at a holding potential (e.g., -60 mV). Voltage steps (e.g., from -100 mV to +100 mV) are applied to elicit currents.
-
Once a stable baseline TMEM16A current is established (activated by the Ca²⁺ in the pipette), the bath solution is exchanged for one containing this compound at the desired concentration.
-
The effect of the inhibitor on the current is recorded. Data is acquired and analyzed using software like pCLAMP.
-
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This method is used to measure net ion transport across an epithelial monolayer.
-
Cell Preparation:
-
Fischer rat thyroid (FRT) cells stably expressing human TMEM16A are seeded onto permeable filter supports (e.g., Snapwell inserts) and grown until they form a confluent monolayer with high transepithelial resistance.[19]
-
-
Ussing Chamber Setup:
-
The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
A basolateral-to-apical Cl⁻ gradient is established to drive Cl⁻ secretion. For example, the basolateral solution contains 120 mM NaCl, while the apical solution contains 120 mM Na-gluconate.[19]
-
-
Measurement Protocol:
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
To permeabilize the basolateral membrane to Cl⁻ and bypass other transport processes, an agent like amphotericin B can be added to the basolateral solution.[8]
-
This compound is added to the apical chamber 5-10 minutes before stimulating the TMEM16A channels.
-
TMEM16A is activated by adding an agonist like ATP (100 µM) to the apical solution.[8]
-
The resulting change in Isc reflects TMEM16A-mediated Cl⁻ current, and the degree of inhibition by this compound is quantified.
-
Isometric Tension Studies (Wire Myography)
This protocol assesses the effect of this compound on vascular smooth muscle contraction.
-
Tissue Preparation:
-
Segments of arteries (e.g., mouse thoracic aorta or human visceral adipose arteries) are dissected and cleaned of surrounding tissue in cold physiological salt solution (PSS).[16][17]
-
The artery rings (2-3 mm in length) are mounted on wires in a myograph chamber containing PSS, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
-
Experimental Protocol:
-
The rings are equilibrated under a resting tension.
-
The viability of the tissue is confirmed by contracting with a high concentration of KCl (e.g., 60 mM).[16]
-
After washout and return to baseline, the arteries are pre-contracted with an agonist such as methoxamine.[16]
-
Once a stable contraction plateau is reached, this compound is added cumulatively to the bath to generate a concentration-response curve.
-
The resulting relaxation is measured and expressed as a percentage of the pre-contraction.
-
Role in Research and Drug Development
This compound is an indispensable pharmacological tool for elucidating the diverse roles of TMEM16A. It allows for the acute inhibition of the channel, enabling researchers to probe its contribution to cellular and systemic processes. Its use has been pivotal in studies linking TMEM16A to smooth muscle tone and blood pressure regulation, as well as its role in cancer cell proliferation.[4][20]
For drug development, this compound serves as a lead compound and a benchmark for the discovery of new TMEM16A inhibitors. The aminophenylthiazole scaffold is a key structural feature for activity.[8] Therapeutic strategies targeting TMEM16A are being explored for a variety of diseases. For instance, inhibitors could potentially treat hypertension by promoting vasorelaxation or combat certain cancers by halting proliferation.[4][5] However, the potential for off-target effects, such as the inhibition of L-type calcium channels, highlights the need for developing even more selective second-generation inhibitors and for careful interpretation of results, especially in complex tissues like blood vessels.[11][12]
Conclusion
This compound is a well-characterized, potent, and voltage-independent inhibitor of the TMEM16A calcium-activated chloride channel. Its discovery has significantly advanced the study of TMEM16A's function in health and disease. This guide summarizes its mechanism, quantitative effects, and the key experimental protocols used in its evaluation. While its selectivity can be a concern in certain experimental contexts, this compound remains a cornerstone tool for researchers in the field and a foundational molecule for the ongoing development of therapeutics targeting TMEM16A.
References
- 1. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 2. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in TMEM16A: Structure, function, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TMEM16A inhibitor | Probechem Biochemicals [probechem.com]
- 10. Study of permeation and blocker binding in TMEM16A calcium-activated chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 15. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent vasorelaxant activity of the TMEM16A inhibitor T16A(inh) -A01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. karger.com [karger.com]
- 19. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transmembrane protein 16A/anoctamin 1 inhibitor this compound reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
T16Ainh-A01: A Technical Guide to its Discovery and Development as a TMEM16A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of T16Ainh-A01, a potent and selective inhibitor of the calcium-activated chloride channel (CaCC), transmembrane protein 16A (TMEM16A or ANO1). This document details the high-throughput screening process that led to its identification, its mechanism of action, and the key experimental findings that have characterized its pharmacological profile.
Discovery of this compound
This compound was identified through a high-throughput screening of approximately 110,000 compounds.[1] The screening aimed to discover novel small-molecule inhibitors of TMEM16A. The primary assay was a target-based fluorescence assay measuring iodide influx in Fischer Rat Thyroid (FRT) cells co-expressing human TMEM16A and a fluorescent iodide-sensing protein (YFP-H148Q/I152L/F46L).[1] This initial screen identified four novel chemical classes of TMEM16A inhibitors.[1]
Following the primary screen, structure-activity relationship (SAR) analysis was performed on analogs of the initial hits to optimize potency and selectivity.[1] this compound, an aminophenylthiazole, emerged from this process as the most potent inhibitor from its chemical class.[1][2]
Mechanism of Action
This compound acts as a direct inhibitor of the TMEM16A chloride channel.[1][2] Electrophysiological studies have demonstrated that this compound blocks TMEM16A-mediated chloride currents in a voltage-independent manner.[1][2] This suggests that the inhibitor does not function by simply plugging the channel pore in a way that is influenced by the membrane potential. The inhibitory effect is observed without altering intracellular calcium signaling, indicating that this compound does not interfere with upstream calcium mobilization pathways.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant TMEM16A inhibitors.
| Inhibitor | IC50 (µM) | Assay Method | Cell Line |
| This compound | ~1 | Short-circuit current | TMEM16A-expressing FRT cells |
| This compound | 1.1 | Short-circuit current | TMEM16A-expressing FRT cells |
| This compound | 1.8 | Cell-free assay | Not applicable |
| Digallic acid | 3.6 | Short-circuit current | TMEM16A-expressing FRT cells |
| CaCCinh-A01 | 2.1 | Short-circuit current | TMEM16A-expressing FRT cells |
| Tannic acid | 6.4 | Short-circuit current | TMEM16A-expressing FRT cells |
Table 1: Inhibitory potency of this compound and other TMEM16A inhibitors.[1][3]
| Cell Type | Effect of 10 µM this compound | Conclusion |
| Human Bronchial Epithelial Cells | Poorly inhibited total CaCC current; blocked initial transient current | TMEM16A is a minor contributor to total CaCC current |
| Human Intestinal Epithelial (T84) Cells | Poorly inhibited total CaCC current; blocked initial transient current | TMEM16A is a minor contributor to total CaCC current |
| Human Salivary Gland Cells | Fully blocked CaCC current | TMEM16A is the primary CaCC in these cells |
Table 2: Cell-type specific effects of this compound on CaCC currents.[1]
Experimental Protocols
High-Throughput Screening for TMEM16A Inhibitors
This protocol describes the cell-based fluorescence assay used for the initial identification of this compound.[1]
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and the halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L/F46L).
Assay Principle: The YFP variant is quenched by iodide. Inhibition of TMEM16A prevents the influx of iodide upon channel activation, thus preventing YFP quenching.
Protocol:
-
FRT-TMEM16A-YFP cells are plated in 96- or 384-well microplates.
-
Cells are washed with a chloride-containing buffer.
-
Test compounds (from a ~110,000 compound library) are added to the wells.[1]
-
The plate is incubated for a specified period (e.g., 5-20 minutes).
-
A baseline fluorescence reading is taken using a plate reader.
-
An iodide-containing solution with a calcium agonist (e.g., ATP or ionomycin) is added to activate TMEM16A.[4]
-
YFP fluorescence is continuously measured to determine the rate of iodide influx (fluorescence quenching).
-
Compounds that prevent fluorescence quenching are identified as potential TMEM16A inhibitors.
References
T16Ainh-A01's effects on cellular signaling pathways
An In-Depth Technical Guide to the Effects of T16Ainh-A01 on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a small molecule inhibitor belonging to the aminophenylthiazole class, recognized primarily for its potent and selective inhibition of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1).[1][2][3] TMEM16A functions as a calcium-activated chloride channel (CaCC), playing a crucial role in a multitude of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[4][5][6] Its dysregulation is implicated in various pathologies such as cystic fibrosis, asthma, hypertension, and cancer.[6][7] this compound has become an invaluable pharmacological tool for elucidating the complex roles of TMEM16A in cellular physiology and disease. However, its application requires a nuanced understanding of its mechanism of action, downstream signaling effects, and potential off-target activities.
This technical guide provides a comprehensive overview of the effects of this compound on key cellular signaling pathways. It consolidates quantitative data, details common experimental methodologies, and visualizes complex interactions to serve as a resource for professionals in research and drug development.
Primary Mechanism of Action: Inhibition of TMEM16A
The principal molecular target of this compound is the TMEM16A chloride channel. It inhibits the channel's ion conductance in a voltage-independent manner.[2][3] The inhibitory potency of this compound has been quantified across various cell types and experimental systems, with IC50 values typically in the low micromolar range.
Table 1: Inhibitory Potency (IC50) of this compound on TMEM16A
| Cell Line/System | IC50 Value | Reference |
| TMEM16A-expressing FRT cells | ~1.1 µM | [2] |
| A253 salivary gland epithelial cells | 1.8 µM | [1][8] |
| General (reported value) | ~1 µM | [3] |
Modulation of Core Cellular Signaling Pathways
By inhibiting TMEM16A, this compound influences several critical intracellular signaling cascades that regulate cell proliferation, migration, and survival. These effects are particularly pronounced in cancer cells where TMEM16A is often overexpressed.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
A significant body of evidence points to a functional and physical interaction between TMEM16A and the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers.[4][9][10] TMEM16A appears to regulate EGFR stability and signaling.[9][10] Inhibition of TMEM16A's chloride channel function by this compound can suppress EGFR signaling, leading to reduced cancer cell viability.[11] This suggests that the ion flux through TMEM16A is a component in the regulation of EGFR activity.[11]
Caption: this compound inhibits TMEM16A, disrupting its regulation of EGFR signaling.
Table 2: Effects of this compound on EGFR Pathway Components
| Cell Type | Treatment | Effect | Reference |
| HNSCC Cells (OSC-19) | This compound | Inhibition of EGFR signaling | [11] |
| Pancreatic Cancer Cells | TMEM16A Knockdown | Inhibition of EGF-stimulated CaCC | [5] |
| Breast Cancer Cells | TMEM16A Inhibition | Activation of EGFR and CAMK signaling is suppressed | [12][13] |
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation and differentiation. Several studies have demonstrated that TMEM16A activity promotes ERK1/2 phosphorylation.[14][15] Consequently, treatment with this compound can abrogate this effect. In models of pulmonary arterial hypertension, this compound was shown to ameliorate pulmonary artery remodeling by inhibiting smooth muscle cell proliferation, an effect linked to the suppression of ERK1/2 phosphorylation.[14] This indicates that ERK1/2 is a downstream effector of TMEM16A in certain cellular contexts.[14][15]
Caption: this compound inhibits TMEM16A, leading to reduced ERK1/2 phosphorylation.
Table 3: Effects of this compound on the MAPK/ERK Pathway
| Model System | Treatment | Effect | Reference |
| Monocrotaline-induced PAH Rats | This compound | Significantly inhibited phosphorylation of ERK1/2 in pulmonary arteries | [14] |
| HNSCC & Bladder Cancer Cells | This compound | Abrogated tumor cell proliferation, an effect linked to loss of ERK1/2 phosphorylation | [15] |
| Hepatocellular Carcinoma Cells | TMEM16A Knockdown | Suppressed MAPK pathway | [5][16] |
Effects on Cell Proliferation and Survival
The inhibitory effects of this compound on pro-proliferative signaling pathways like EGFR and MAPK culminate in the suppression of cell growth and migration. However, the efficacy of this compound in this regard can be cell-type specific and is a subject of some debate. While some studies report potent anti-proliferative effects, others find it has little impact on cell viability compared to other inhibitors like CaCCinh-A01 or direct genetic silencing of TMEM16A.[13][17] For instance, in cardiac fibroblasts, this compound repressed cell proliferation and collagen secretion, but another inhibitor, CaCCinh-A01, had a more pronounced effect on reducing ANO1 protein levels.[17][18] This discrepancy suggests that the non-channel-related functions of TMEM16A or potential off-target effects of the inhibitors may play a role.[4][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Multifaceted Role of TMEM16A in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 6. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 9. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMEM16A/ANO1 Suppression Improves Response to Antibody Mediated Targeted Therapy of EGFR and HER2/ERBB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer | PLOS One [journals.plos.org]
- 13. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transmembrane protein 16A/anoctamin 1 inhibitor this compound reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Ca2+-activated Cl− channel, ANO1 (TMEM16A), is a double-edged sword in cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Effects of the Calcium-Activated Chloride Channel Inhibitors this compound and CaCCinh-A01 on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
T16Ainh-A01: A Technical Guide to a Potent TMEM16A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T16Ainh-A01 is a synthetic, small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). This document provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of this compound. Detailed experimental protocols for the characterization of this inhibitor are provided, including electrophysiological and cell-based functional assays. This guide is intended to serve as a valuable resource for researchers investigating TMEM16A-related physiological and pathophysiological processes.
Chemical Structure and Properties
This compound is an aminophenylthiazole derivative.[1] Its chemical identity and key properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]acetamide |
| CAS Number | 552309-42-9 |
| Molecular Formula | C₁₉H₂₀N₄O₃S₂ |
| SMILES | O=C(NC1=NC(C2=CC=C(OC)C=C2)=CS1)CSC3=NC(C)=C(CC)C(N3)=O |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 416.52 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (>10 mM)[2]; Insoluble in water and ethanol |
| Storage | Store at -20°C for up to 3 years (powder). In solvent, store at -80°C for up to 6 months. |
Mechanism of Action
This compound is a potent and selective inhibitor of the TMEM16A calcium-activated chloride channel.[3][4] It blocks the channel's ability to transport chloride ions across the cell membrane in response to elevated intracellular calcium levels.
The primary mechanism of action is a direct, voltage-independent block of the TMEM16A channel.[1][4] this compound has been shown to inhibit TMEM16A-mediated currents with an IC₅₀ value of approximately 1 µM.[1][4] While highly potent for TMEM16A, some studies suggest potential off-target effects on L-type voltage-dependent calcium channels at higher concentrations.
The inhibition of TMEM16A by this compound can modulate various physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal excitability. Functionally, this inhibition has been shown to ameliorate pulmonary artery remodeling by suppressing smooth muscle cell proliferation, potentially through the ERK1/2 signaling pathway.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on TMEM16A.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of TMEM16A in response to this compound.
Methodology:
-
Cell Culture:
-
Use a suitable cell line stably expressing human TMEM16A, such as Fischer Rat Thyroid (FRT) cells or HEK293 cells.
-
Culture cells to 50-80% confluency on glass coverslips.
-
-
Solutions:
-
External Solution (in mM): 140 N-methyl-D-glucamine-Cl (NMDG-Cl), 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 NMDG-Cl, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 275 nM), pH 7.2.
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Maintain a holding potential of -60 mV.
-
Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit TMEM16A currents.
-
Establish a stable baseline current in the external solution.
-
Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 0.1 to 30 µM).
-
Record the current inhibition at each concentration to determine the IC₅₀.
-
Fluorescence-Based Iodide Influx Assay
This high-throughput screening method indirectly measures TMEM16A channel activity by detecting iodide influx, which quenches the fluorescence of a co-expressed yellow fluorescent protein (YFP).
Methodology:
-
Cell Line:
-
Use FRT cells stably co-expressing human TMEM16A and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom microplate and grow to confluency.
-
Wash the cells with a standard buffer solution (e.g., PBS).
-
Add the buffer solution containing this compound at various concentrations to the wells and incubate for a specified time (e.g., 10 minutes).
-
Measure the baseline YFP fluorescence using a fluorescence plate reader.
-
Simultaneously add a solution containing an iodide salt (e.g., NaI) and a TMEM16A activator (e.g., ATP or ionomycin) to initiate iodide influx.
-
Monitor the rate of YFP fluorescence quenching over time. The rate of quenching is proportional to the iodide influx and thus TMEM16A activity.
-
Calculate the percent inhibition at each concentration of this compound to determine the IC₅₀.
-
Short-Circuit Current (Isc) Measurement
This assay is used to measure ion transport across an epithelial monolayer and is a functional readout of TMEM16A activity.
Methodology:
-
Cell Culture:
-
Grow TMEM16A-expressing FRT or T84 cells on permeable filter supports until a confluent monolayer with high transepithelial resistance is formed.
-
-
Ussing Chamber Setup:
-
Mount the filter supports in an Ussing chamber system.
-
Bathe both the apical and basolateral sides with symmetrical buffer solutions.
-
To specifically measure TMEM16A-mediated chloride current, a basolateral-to-apical chloride gradient can be established.
-
Permeabilize the basolateral membrane using nystatin or amphotericin B to allow experimental control of the intracellular environment.
-
-
Measurement:
-
Measure the baseline short-circuit current.
-
Add this compound to the apical side and incubate.
-
Stimulate TMEM16A activity by adding an agonist like ATP to the apical solution.
-
Record the change in Isc. The inhibition of the agonist-induced Isc by this compound reflects its effect on TMEM16A.
-
Summary of Quantitative Data
| Parameter | Cell Line | Assay | Value |
| IC₅₀ | FRT (TMEM16A transfected) | Iodide Influx | ~1 µM[1][4] |
| IC₅₀ | A253 (salivary gland) | Electrophysiology | 1.8 µM[6] |
| Inhibition | FRT (TMEM16A transfected) | Whole-cell Patch Clamp | Complete block at 10 µM[1] |
| Effect on L-type Ca²⁺ current | Rabbit Urethral Interstitial Cells of Cajal | Electrophysiology | No significant effect |
Conclusion
This compound is a valuable pharmacological tool for the study of TMEM16A function. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo applications. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of TMEM16A in their specific systems of interest and to explore the therapeutic potential of its inhibition. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to use appropriate controls in all experiments.
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Request a Protocol - Bio-protocol [bio-protocol.org]
T16Ainh-A01: A Technical Guide for Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of T16Ainh-A01, a small molecule inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (Anoctamin 1 or ANO1), for its application in cancer cell biology research. This document details the mechanism of action, effects on key signaling pathways, and provides structured quantitative data and detailed experimental protocols.
Core Concepts: this compound and its Target, TMEM16A
TMEM16A is a crucial ion channel that is overexpressed in a variety of cancers, including head and neck squamous cell carcinoma (HNSCC), breast, prostate, pancreatic, and colorectal cancers.[1] Its upregulation is often correlated with poor prognosis, tumor growth, and metastasis.[2] TMEM16A plays a significant role in several cancer hallmarks, including proliferation, apoptosis evasion, and migration.[2][3]
This compound is an aminophenylthiazole compound that acts as a potent and selective inhibitor of TMEM16A.[4] While it effectively blocks TMEM16A-mediated chloride currents, its impact on cancer cell proliferation is often reported to be less pronounced compared to other inhibitors like CaCCinh-A01.[3][5][6] However, this compound has demonstrated significant inhibitory effects on cancer cell migration.[5] It is crucial to note that some studies suggest potential off-target effects, particularly on voltage-dependent calcium channels, which should be considered in experimental design.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on TMEM16A channel activity and cancer cell functions.
Table 1: Inhibition of TMEM16A Chloride Channel Activity by this compound
| Cell Line/System | Assay Type | IC50 Value | Reference |
| TMEM16A-expressing FRT cells | Short-circuit current measurement | ~1 µM | [4] |
| Rabbit Urethral Interstitial Cells of Cajal | Electrophysiology | - | [9] |
Table 2: Effects of this compound on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference | | --- | --- | --- | --- | --- | | PC-3 | Prostate Cancer | CCK8 Assay | 30 µM | Little inhibitory effect |[4] | | HCT116 | Colorectal Cancer | CCK8 Assay | 30 µM | Little inhibitory effect |[4] | | HT-29 | Colorectal Cancer | CCK8 Assay | 30 µM | Little inhibitory effect |[4] | | SW620 | Colorectal Cancer | MTT Assay | Not specified | Specific decrease in proliferation | | | SW480 | Colorectal Cancer | MTT Assay | Not specified | No effect | | | Pancreatic Ductal Adenocarcinoma Cell Lines | Pancreatic Cancer | Proliferation Assay | Not specified | No significant decrease |[9] | | Cardiac Fibroblasts | N/A (Fibrosis Model) | CCK-8 Assay | 10 µM | Significant inhibition of proliferation |[10] |
Table 3: Effects of this compound on Cancer Cell Migration
| Cell Line | Cancer Type | Assay | Concentration | Inhibition | Reference |
| PC-3 | Prostate Cancer | Wound-healing assay | 30 µM | 68.4% | [4] |
| BEAS-2B | Bronchial Epithelium | Wound-healing assay | 30 µM | 50.3% | [4] |
| Cardiac Fibroblasts | N/A (Fibrosis Model) | Transwell Assay | 10 µM | Significant repression | [3] |
Signaling Pathways Modulated by TMEM16A Inhibition
TMEM16A is intricately linked with key oncogenic signaling pathways. Its inhibition by this compound can, therefore, modulate these pathways to exert its anti-cancer effects, primarily on cell migration.
EGFR Signaling Pathway
TMEM16A has been shown to interact with and modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] In some cancers, TMEM16A promotes the constitutive phosphorylation and activation of EGFR and its downstream effectors.[2] Inhibition of TMEM16A can disrupt this interaction and attenuate EGFR-mediated signaling.
MAPK/ERK Signaling Pathway
A critical downstream effector of both EGFR and other receptor tyrosine kinases is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade. TMEM16A has been shown to activate the Ras-Raf-MEK-ERK1/2 pathway, which in turn promotes cell proliferation and survival.[7][11] Inhibition of TMEM16A can lead to decreased phosphorylation and activation of MEK and ERK1/2.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well or 12-well plates
-
This compound (stock solution in DMSO)
-
Sterile 200 µL pipette tip or scratcher
-
PBS
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[14]
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[2]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at the desired concentration or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.[2]
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time compared to the initial scratch width.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (chemoattractant)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
This compound (stock solution in DMSO)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Pre-hydrate Transwell inserts in serum-free medium.
-
Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.
-
Resuspend cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Add this compound or vehicle control to both the upper and lower chambers.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with crystal violet.
-
Count the number of stained cells in several microscopic fields.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key signaling proteins like MEK and ERK.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[15]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[16]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Immunofluorescence for TMEM16A Localization
This protocol allows for the visualization of TMEM16A expression and localization within cells.
Materials:
-
Cancer cells grown on coverslips
-
4% paraformaldehyde in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against TMEM16A
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[17]
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[18]
-
Wash with PBS.
-
Block with blocking buffer for 30-60 minutes.[17]
-
Incubate with the primary anti-TMEM16A antibody overnight at 4°C.[17]
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[1]
-
Wash with PBS.
-
Counterstain with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
Patch-Clamp Electrophysiology
This technique is used to directly measure TMEM16A channel activity and its inhibition by this compound.
Materials:
-
Cancer cell line of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Micromanipulator
-
Extracellular (bath) solution (e.g., 145 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 5 mM glucose, 5 mM HEPES, 20 mM sucrose, pH 7.4)
-
Intracellular (pipette) solution with a defined free Ca²⁺ concentration
-
This compound
Procedure:
-
Prepare cells on coverslips for recording.
-
Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply voltage steps to elicit TMEM16A currents.
-
Perfuse the bath with a solution containing this compound at the desired concentration.
-
Record the currents in the presence of the inhibitor to determine the extent of block.
This technical guide provides a solid foundation for researchers to investigate the role of this compound in cancer cell biology. By utilizing the provided quantitative data and detailed protocols, scientists can further elucidate the therapeutic potential of targeting TMEM16A in various cancers.
References
- 1. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 2. clyte.tech [clyte.tech]
- 3. The Multifaceted Role of TMEM16A in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. karger.com [karger.com]
- 11. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
T16Ainh-A01: A Potent Modulator of TMEM16A in Cardiovascular and Fibrosis Research
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
T16Ainh-A01, a selective inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as Anoctamin 1 or ANO1), has emerged as a critical pharmacological tool in the investigation of cardiovascular diseases and fibrotic conditions. This technical guide provides an in-depth overview of this compound, consolidating key findings on its mechanism of action, its impact on cellular signaling pathways, and its therapeutic potential. This document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols, and presents visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this field.
Introduction to this compound and its Target: TMEM16A
TMEM16A is a crucial component of CaCCs, which are involved in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and cell proliferation.[1][2] Dysregulation of TMEM16A has been implicated in the pathophysiology of several diseases, including hypertension, pulmonary arterial hypertension, and various fibrotic disorders.[3][4] this compound is a small molecule inhibitor that has been shown to selectively block TMEM16A-mediated chloride currents, making it an invaluable tool for elucidating the role of this channel in disease states.[2][5]
Mechanism of Action and Cellular Effects
This compound exerts its effects by directly inhibiting the ion-conducting pore of the TMEM16A channel. This blockade of chloride ion flux leads to a variety of downstream cellular consequences, depending on the cell type and pathological context. In the cardiovascular system, this compound has been shown to induce vasorelaxation by hyperpolarizing vascular smooth muscle cells.[2][6] In the context of fibrosis, its primary mechanism involves the modulation of fibroblast activity and the inhibition of pro-fibrotic signaling pathways.
This compound in Cardiovascular Research
Research has highlighted the potential of this compound in mitigating cardiovascular conditions characterized by excessive vasoconstriction and vascular remodeling.
Vasorelaxant Properties
Studies have demonstrated that this compound potently relaxes pre-constricted arteries.[2][6] This effect is attributed to the inhibition of TMEM16A in vascular smooth muscle cells, which leads to membrane hyperpolarization and subsequent closure of voltage-dependent calcium channels.[6]
Pulmonary Arterial Hypertension (PAH)
In animal models of PAH, long-term administration of this compound has been shown to reverse vascular remodeling by inhibiting the proliferation of pulmonary artery smooth muscle cells.[3] This suggests that targeting TMEM16A with inhibitors like this compound could be a viable therapeutic strategy for PAH.
This compound in Fibrosis Research
Fibrosis, the excessive deposition of extracellular matrix, is a hallmark of many chronic diseases. This compound has shown significant anti-fibrotic effects in various models of fibrotic disease.
Cardiac Fibrosis
In cardiac fibroblasts, this compound has been found to inhibit cell proliferation, migration, and collagen secretion.[7][8] It achieves this by reducing the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA).[7][8] Notably, this compound was observed to decrease the intracellular chloride concentration in the nucleus of cardiac fibroblasts.[7][8]
Renal Fibrosis
In models of renal fibrosis, this compound effectively prevents the progression of the disease.[9][10] It has been shown to decrease the expression of fibronectin, α-SMA, and collagen in fibrotic kidneys.[9] The underlying mechanism involves the suppression of the TGF-β1-induced epithelial-mesenchymal transition by inhibiting the Smad2/3 and ERK1/2 signaling pathways.[9]
Pulmonary Fibrosis
This compound has been demonstrated to inhibit myofibroblast differentiation in human lung fibroblasts, a key process in the development of pulmonary fibrosis.[11][12] This effect is mediated through the attenuation of pro-fibrotic TGF-β signaling, including the activation of the RhoA and AKT pathways.[11][12] Mechanistically, this compound prevents the TGF-β-induced increase in intracellular chloride levels.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Cell/Tissue Type | Value | Reference |
| IC50 | TMEM16A-transfected FRT cells | ~1 µM | [2] |
| IC50 | TMEM16A (epithelial short circuit current) | 1.7 µM | [2] |
| IC50 | Calcium-activated chloride channel (CaCC) | 1.8 µM | [5] |
Table 2: Effects of this compound on Fibrotic Markers
| Model | Marker | Effect | Reference |
| Cardiac Fibroblasts | α-SMA mRNA | Marked inhibitory effect | [7][8] |
| Cardiac Fibroblasts | ANO1 mRNA | Marked inhibitory effect | [7][8] |
| Cardiac Fibroblasts | Collagen Secretion | Significant repression | [7][8] |
| Renal Fibrosis (UUO model) | Fibronectin protein | Decreased expression | [9] |
| Renal Fibrosis (UUO model) | α-SMA protein | Decreased expression | [9] |
| Renal Fibrosis (UUO model) | Collagen protein | Decreased expression | [9] |
| Human Lung Fibroblasts | Myofibroblast differentiation | Significantly inhibited | [11][12] |
Table 3: In Vivo Administration of this compound
| Animal Model | Disease | Dosage | Route of Administration | Reference |
| Rat | Monocrotaline-induced PAH | 0.33 mg/kg | Tail vein injection | [3] |
Signaling Pathways Modulated by this compound
This compound has been shown to interfere with key signaling pathways that drive fibrotic processes. The diagrams below, generated using the DOT language, illustrate these interactions.
Caption: this compound inhibits TGF-β-induced fibrotic signaling.
Caption: General experimental workflow for studying this compound in fibrosis.
Experimental Protocols
This section provides a generalized overview of key experimental methodologies cited in the literature for studying the effects of this compound.
Cell Culture and Treatment
-
Primary Cell Isolation: Primary cardiac fibroblasts can be obtained by enzymatic dissociation from neonatal rat hearts.[8] Human lung fibroblasts and renal epithelial cells (like HK2) are also commonly used.[9][11]
-
Cell Culture: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution, which is then diluted to the final working concentration in cell culture media.[5][13]
-
Induction of Fibrosis: To mimic fibrotic conditions in vitro, cells are often treated with transforming growth factor-beta 1 (TGF-β1).[9][11]
In Vitro Assays
-
Cell Proliferation Assay: The Cell Counting Kit-8 (CCK-8) assay can be used to assess the effect of this compound on fibroblast proliferation.[8]
-
Cell Migration Assay: A Transwell assay is commonly employed to evaluate the migratory capacity of fibroblasts following treatment with this compound.[8]
-
Collagen Secretion Assay: The amount of collagen secreted by fibroblasts into the culture medium can be quantified using a hydroxyproline assay.[8]
-
Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the mRNA and protein levels, respectively, of key fibrotic markers such as α-SMA, collagen, and fibronectin.[7][8][9]
-
Immunofluorescence: This technique is used to visualize the expression and localization of proteins like ANO1 and α-SMA within cells.[8]
-
Intracellular Ion Concentration Measurement: Fluorescent indicators such as Fluo-4 AM for Ca2+ and N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) for Cl- are used to measure intracellular ion concentrations.[8][9]
In Vivo Animal Models
-
Renal Fibrosis Model: Unilateral ureteral obstruction (UUO) is a widely used surgical model to induce renal fibrosis in rodents.[9][10]
-
Pulmonary Arterial Hypertension Model: PAH can be induced in rats by a single intraperitoneal injection of monocrotaline (MCT).[3]
-
Drug Administration: this compound can be administered systemically, for example, via tail vein injection.[3] The vehicle control is typically a solution of DMSO in a suitable carrier like corn oil.[13]
-
Histological Analysis: Following the experimental period, tissues are harvested, fixed, and sectioned. Masson's trichrome staining is used to visualize collagen deposition (fibrosis), and immunohistochemistry is performed to detect the expression of proteins like α-SMA.[10]
Conclusion and Future Directions
This compound has proven to be a potent and selective inhibitor of TMEM16A, offering significant insights into the role of this channel in cardiovascular and fibrotic diseases. The accumulated evidence strongly suggests that pharmacological inhibition of TMEM16A represents a promising therapeutic avenue for these conditions. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds for potential clinical translation. Furthermore, a deeper investigation into the upstream and downstream regulators of TMEM16A in specific disease contexts will be crucial for developing more targeted and effective therapies. The off-target effects of this compound, particularly on other ion channels like volume-regulated anion channels (VRACs), should also be carefully considered in the interpretation of experimental results.[11][14]
References
- 1. Frontiers | TMEM16A in Cystic Fibrosis: Activating or Inhibiting? [frontiersin.org]
- 2. Potent vasorelaxant activity of the TMEM16A inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transmembrane protein 16A/anoctamin 1 inhibitor this compound reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMEM16A is implicated in the regulation of coronary flow and is altered in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Effects of the Calcium-Activated Chloride Channel Inhibitors this compound and CaCCinh-A01 on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of TMEM16A protects against renal fibrosis by reducing intracellular Cl- concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anoctamin-1 is induced by TGF-β and contributes to lung myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anoctamin-1 is induced by TGF-beta and contributes to lung myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
T16Ainh-A01: A Technical Guide for Ion Channel Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
T16Ainh-A01 is a small molecule inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2][3] Since its identification, this compound has been utilized as a pharmacological tool to investigate the physiological and pathophysiological roles of TMEM16A in various cellular processes, including epithelial secretion, smooth muscle contraction, neuronal excitation, and cell proliferation.[1][2][4] This guide provides a comprehensive overview of the technical details surrounding the use of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and its role in elucidating TMEM16A-mediated signaling pathways.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound on TMEM16A can vary depending on the cell type and experimental conditions. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other quantitative effects of this compound.
| Cell Line/Tissue | Experimental Condition | IC50 Value | Reference |
| TMEM16A-expressing FRT cells | Apical membrane chloride conductance | ~1 µM | [5] |
| TMEM16A-expressing FRT cells | Short circuit current | 1.1 µM | [6] |
| A253 salivary gland epithelial cells | CaCC currents | 1.8 µM | [3] |
| PC-3 cells | TMEM16A currents | 13.6 ± 1.3 μM (for Etoposide, another inhibitor) | [7] |
| Rodent resistance arteries (preconstricted with noradrenaline) | Vasorelaxation (in the presence of Cl⁻) | logIC50 = -5.82 ± 0.04 | [4] |
| Rodent resistance arteries (preconstricted with noradrenaline) | Vasorelaxation (in the absence of Cl⁻) | logIC50 = -5.79 ± 0.01 | [4] |
| Target | Effect | Concentration | Cell Type/Tissue | Reference |
| TMEM16A | Near complete inhibition of chloride current | 10 µM | TMEM16A-transfected HEK293T cells | [6][7] |
| Voltage-Dependent Calcium Channels (VDCCs) | Concentration-dependent inhibition | Not specified | A7r5 cells | [4][8] |
| TMEM16B | Inhibition | Not specified | TMEM16B-expressing cells | [6] |
| CFTR | Little effect (<10% inhibition) | 10 µM | Not specified | [6] |
| Tumor Cell Proliferation | Blocks proliferation | Not specified | Tumor cells in vitro | [3] |
| Cardiac Fibroblast Migration | Significant inhibition | 10 µM | Rat cardiac fibroblasts | [9] |
| Cardiac Fibroblast Proliferation | Significant inhibition | 10 µM | Rat cardiac fibroblasts | [9] |
Note on Selectivity: While this compound is a potent inhibitor of TMEM16A, studies have shown that it can also inhibit other channels, such as voltage-dependent calcium channels (VDCCs), and its vasorelaxant effects may not be solely dependent on chloride channel inhibition in vascular tissue.[4][8] This lack of selectivity should be considered when interpreting experimental results.
Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: Fischer Rat Thyroid (FRT) cells, Human Embryonic Kidney (HEK293T) cells, A7r5 cells, and various cancer cell lines (e.g., PC-3) are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For studies involving heterologous expression of TMEM16A, cells are transfected with a plasmid containing the TMEM16A cDNA using standard transfection reagents like Lipofectamine 2000, following the manufacturer's protocol.[6] Experiments are usually performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion channel currents from a single cell.
-
Pipette Solution (Intracellular): A typical pipette solution for recording chloride currents may contain (in mM): 140 CsCl, 1 MgCl2, 0.5 CaCl2, and 10 Tris-ATP, with the pH adjusted to 7.2 with CsOH.[10] The free calcium concentration is buffered to a desired level (e.g., 275 nM) using calcium chelators like EGTA or BAPTA.[6][10]
-
Bath Solution (Extracellular): The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: To measure TMEM16A currents, cells are held at a holding potential (e.g., 0 mV or -60 mV) and then subjected to a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments).
-
Data Acquisition and Analysis: Currents are recorded using an amplifier and appropriate software. The current-voltage (I-V) relationship is then plotted to characterize the channel's properties. Inhibition by this compound is determined by applying the compound to the bath solution and measuring the reduction in current amplitude.
Isometric Force Measurement in Isolated Arteries
This method is used to assess the effect of this compound on vascular tone.
-
Tissue Preparation: Rodent resistance arteries (e.g., mesenteric arteries) are isolated and mounted in a myograph.[4][11]
-
Experimental Setup: The myograph records isometric tension. The arteries are bathed in a physiological salt solution, and in some experiments, the chloride in the solution is replaced with an impermeant anion like aspartate to assess chloride-dependency.[4]
-
Procedure: Arteries are pre-constricted with an agonist such as noradrenaline or U46619.[4] A cumulative concentration-response curve for this compound is then generated by adding increasing concentrations of the inhibitor to the bath.
-
Data Analysis: The relaxation induced by this compound is expressed as a percentage of the pre-constriction tone. The IC50 value for vasorelaxation is then calculated.
Signaling Pathways and Experimental Workflows
TMEM16A-Mediated Signaling Pathways
TMEM16A is implicated in various signaling pathways that regulate cell proliferation, migration, and inflammation. This compound is a valuable tool for dissecting these pathways.
Caption: TMEM16A signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Specificity
This workflow outlines the steps to determine if the effect of this compound is specifically due to TMEM16A inhibition.
Caption: A logical workflow for investigating the specificity of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the TMEM16A ion channel. However, researchers must be mindful of its potential off-target effects and employ appropriate controls to ensure the specificity of their findings. This guide provides a foundational understanding of the technical aspects of using this compound, which should aid in the design and interpretation of experiments in the fields of ion channel physiology and drug discovery.
References
- 1. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 2. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 4. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a druggable pocket of the calcium-activated chloride channel TMEM16A in its open state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Calcium- and Voltage-Dependent Dual Gating ANO1 is an Intrinsic Determinant of Repolarization in Rod Bipolar Cells of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary Efficacy of T16Ainh-A01: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the preliminary efficacy of T16Ainh-A01, a potent and selective inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1). TMEM16A is a calcium-activated chloride channel (CaCC) implicated in a variety of physiological and pathophysiological processes, including cell proliferation, migration, and secretion.[1][2] This guide summarizes key quantitative data, details experimental methodologies from foundational studies, and illustrates the molecular pathways and workflows associated with this compound research.
Core Mechanism of Action
This compound is an aminophenylthiazole compound that functions as a potent inhibitor of the TMEM16A channel.[3][4] Its primary mechanism involves the direct blockage of TMEM16A-mediated chloride currents.[3] Studies have shown this inhibition to be largely voltage-independent.[3][5] By blocking the efflux of chloride ions, this compound can modulate cellular excitability, transmembrane potential, and a variety of downstream signaling cascades.
Caption: this compound directly inhibits the TMEM16A channel, preventing Ca²⁺-activated Cl⁻ efflux.
Quantitative Efficacy Data
The inhibitory potency of this compound has been quantified across various experimental models. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the low micromolar range.
| Assay Type | Cell/Tissue Type | Parameter Measured | IC50 Value | Reference |
| Cell-free Assay | - | TMEM16A Inhibition | 1.8 µM | [6] |
| Electrophysiology | Various | TMEM16A-mediated chloride currents | ~1 µM | [3] |
| Short Circuit Current | FRT cells expressing TMEM16A | ATP-induced current | 1.1 µM | [5] |
| Isometric Tension | Mouse Thoracic Aorta | Relaxation of methoxamine pre-contraction | 1.6 µM | [7][8] |
Efficacy in Preclinical Models
Epithelial Tissues
In airway and intestinal epithelial cells, this compound poorly inhibits the total CaCC current.[5] However, it specifically blocks the initial, transient chloride current stimulated by agonists, suggesting that TMEM16A is responsible for this early phase of chloride secretion.[5] In contrast, it completely blocks CaCC conductance in salivary gland cells.[5][9]
Vascular and Cardiac Tissues
This compound demonstrates significant vasorelaxant properties. Studies on isolated mouse thoracic aorta, mesenteric arteries, and human visceral adipose arteries show that the compound effectively relaxes pre-contracted vessels.[7][8] This effect is attributed to the inhibition of CaCCs in vascular smooth muscle cells.[7] However, some reports indicate a degree of non-selectivity at higher concentrations, with inhibitory effects on voltage-dependent calcium channels (VDCCs) also observed.[10]
In cardiac fibroblasts, this compound has been shown to reduce cell proliferation, migration, and collagen secretion, positioning it as a potential anti-fibrotic agent.[9][11]
| Model System | Key Findings | Reference |
| Cardiac Fibroblasts | Inhibited cell cycle progression at G1 phase; decreased cell numbers in S phase. | [9] |
| Mouse Thoracic Aorta | Relaxed methoxamine-induced pre-contraction by >95% at 10 µM. | [7] |
| Human Visceral Arteries | Relaxed U46619-induced contractions by 88 ± 3% at 10 µM. | [7] |
| Rat PAH Model | Ameliorated pulmonary artery remodeling and inhibited smooth muscle cell proliferation. | [12] |
Cancer Cell Lines
TMEM16A is overexpressed in several cancers and contributes to tumorigenesis.[4] this compound has been shown to inhibit the proliferation of pancreatic cancer and squamous carcinoma cells in culture.[4]
Involvement in Signaling Pathways
The inhibition of TMEM16A by this compound has downstream consequences on multiple intracellular signaling pathways critical for cell growth and inflammation. TMEM16A activity has been linked to the activation of key signaling cascades, including the EGFR/MAPK and NF-κB pathways.[1][13][14] For instance, in a rat model of pulmonary arterial hypertension, this compound treatment was found to alleviate ERK phosphorylation.[12] In models of acute pancreatitis, TMEM16A participates in a positive feedback loop with IL-6, involving the IP3R/Ca²⁺/NF-κB pathway, which can be interrupted by TMEM16A inhibitors.[15]
Caption: this compound inhibits TMEM16A, thereby downregulating downstream pro-proliferative signaling.
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the inhibitory effect of this compound on calcium-activated chloride currents (IClCa) in single cells.
-
Objective: To quantify the inhibition of TMEM16A channel currents.
-
Cell Preparation: Rabbit pulmonary artery myocytes are isolated and used for analysis.[7]
-
Pipette Solution (in mM): 106 CsCl, 20 TEA, 10 BAPTA, 10 HEPES-CsOH (pH 7.2), 5 ATP.Mg, and 0.2 GTP.diNa. Free Ca²⁺ concentration is buffered to a specific level (e.g., 500 nM) by adding a calculated amount of CaCl2 (e.g., 7.08 mM).[4]
-
Bathing Solution (in mM): 126 NaCl, 20 glucose, 10 HEPES-NaOH (pH 7.35), 8.4 TEA, 1.8 CaCl2, and 1.2 MgCl2.[4]
-
Procedure:
-
Establish a whole-cell patch clamp configuration.
-
Record baseline IClCa evoked by the free Ca²⁺ in the pipette solution.
-
Perfuse the cell with the bathing solution containing this compound at various concentrations (e.g., 1–30 µM).[4][7]
-
Record the inhibited IClCa at each concentration to determine potency and mechanism (voltage-dependent vs. independent).[3][5]
-
Cell Proliferation Assay (CCK-8)
This colorimetric assay measures cell viability and proliferation rate.
-
Objective: To assess the effect of this compound on the proliferation of cells like cardiac fibroblasts.[9]
-
Procedure:
-
Seed cells (e.g., cardiac fibroblasts) in 96-well plates at a density of 1.0 × 10⁵ cells/well and culture for 24 hours.[9]
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48 hours).[9]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[9]
-
Incubate the plate for 2 hours at 37°C.[9]
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
-
Isometric Tension Studies (Vasorelaxation)
This method evaluates the effect of this compound on the contractility of isolated blood vessels.
-
Objective: To determine the vasorelaxant efficacy and potency of this compound.
-
Tissue Preparation: Isolate mouse thoracic aorta or mesenteric arteries and mount small segments in a wire myograph chamber containing physiological salt solution (PSS).[7]
-
Procedure:
-
Pre-contract the arterial rings with an agonist such as methoxamine or U46619 to induce a stable level of tension.[7]
-
Perform a cumulative addition of this compound to the chamber, increasing the concentration stepwise.
-
Record the resulting relaxation of the vessel segment as a percentage of the pre-contracted tone.
-
Plot the concentration-response curve to calculate the IC50 value.[7]
-
Caption: Standard experimental workflow for assessing the vasorelaxant effects of this compound.
References
- 1. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Potent vasorelaxant activity of the TMEM16A inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the Calcium-Activated Chloride Channel Inhibitors this compound and CaCCinh-A01 on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transmembrane protein 16A/anoctamin 1 inhibitor this compound reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. TMEM16A Ca2+-activated Cl- channel inhibition ameliorates acute pancreatitis via the IP3R/Ca2+/NFκB/IL-6 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
T16Ainh-A01 experimental protocol for cell culture
Application Notes: T16Ainh-A01
Compound Name: this compound Target: Transmembrane Protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1) Mechanism of Action: this compound is a potent and selective inhibitor of the TMEM16A calcium-activated chloride channel (CaCC).[1][2] It functions by blocking the channel's pore, thereby preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium. The inhibitory mechanism is reported to be voltage-independent.[2][3]
Biological Role of TMEM16A (ANO1): TMEM16A is overexpressed in numerous epithelial-derived cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, lung cancer, and prostate cancer.[4][5][6][7] Its activity is crucial for various cellular processes that contribute to tumorigenesis. By controlling chloride ion flux, TMEM16A influences cell volume, membrane potential, and intracellular signaling cascades.
Key signaling pathways activated by TMEM16A include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: TMEM16A activity has been shown to lead to the activation of the MAPK/ERK signaling cascade, which is a central regulator of cell proliferation and survival.[4][8]
-
EGFR/PI3K/AKT Pathway: TMEM16A can promote the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR), leading to downstream activation of pro-survival pathways like PI3K/AKT.[8][9][10]
Applications in Research: this compound serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of TMEM16A. In cancer research, it is used to probe the dependency of tumor cells on TMEM16A activity for their growth, proliferation, and migration.[4][6][11] Studies have shown that inhibition of TMEM16A with this compound can suppress cancer cell proliferation, induce cell cycle arrest, and reduce cell migration and invasion.[6][11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound.
Table 1: Inhibitory Concentration
| Parameter | Value | Cell Line Context | Source |
|---|---|---|---|
| IC₅₀ | ~1.0 µM | General (TMEM16A-mediated currents) | [2] |
| IC₅₀ | 1.1 µM | FRT cells transfected with human TMEM16A | [3] |
| IC₅₀ | 1.8 µM | A253 salivary gland epithelial cells |[1][12] |
Table 2: Recommended Working Concentrations for Cell Culture Assays
| Assay Type | Recommended Concentration Range | Notes | Source |
|---|---|---|---|
| Proliferation / Viability | 10 - 30 µM | Effect can be cell-type dependent. Some cell lines show weak response compared to other inhibitors. | [11][13] |
| Migration / Invasion | 10 µM | Consistently shown to inhibit migration in various cancer cell lines. | [11] |
| Western Blot (Pathway Inhibition) | 10 - 30 µM | Used to demonstrate inhibition of downstream signaling (e.g., p-ERK, p-AKT). | [13] |
| Electrophysiology (Patch Clamp) | 1 - 30 µM | Effective for blocking TMEM16A chloride currents. |[2][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (specific to the cell line)
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution of Stock Solution (10 mM):
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder (Molecular Weight: 415.5 g/mol ). For example, to 1 mg of powder, add 240.67 µL of DMSO.
-
Warm the tube at 37°C for 10 minutes and vortex or sonicate briefly to ensure complete dissolution.[14]
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentration (e.g., 10 µM).
-
For a 10 µM working solution, perform a 1:1000 dilution (e.g., add 10 µL of 10 mM stock to 10 mL of medium).
-
Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound treatment group.
-
Protocol 2: Cell Proliferation Assay using this compound
Materials:
-
Cancer cell line known to express TMEM16A (e.g., HCT116, PC-3, NCI-H520)[6][11]
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (e.g., 0, 5, 10, 20, 30 µM)
-
Cell viability reagent (e.g., CCK-8, MTT)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000 - 5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Treatment:
-
Remove the old medium.
-
Add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle (DMSO) control to the respective wells. Use at least triplicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for 48-72 hours (37°C, 5% CO₂).
-
-
Measurement of Proliferation:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent).
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control group (set to 100% viability).
-
Plot cell viability (%) against this compound concentration.
-
Protocol 3: Transwell Migration Assay
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound working solutions prepared in serum-free medium
-
Cotton swabs, methanol, and DAPI or crystal violet stain
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
-
Assay Setup:
-
Add 600 µL of complete medium (with 10% FBS) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1x10⁵ cells/mL.
-
In separate tubes, mix the cell suspension with this compound working solutions (e.g., 0, 10 µM).
-
Add 200 µL of the cell suspension containing the inhibitor or vehicle to the upper chamber (Transwell insert).
-
-
Incubation:
-
Incubate for 24-48 hours (37°C, 5% CO₂), allowing cells to migrate through the membrane.
-
-
Staining and Counting:
-
Carefully remove the Transwell inserts.
-
With a cotton swab, gently wipe the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface with cold methanol for 10 minutes.
-
Stain the cells with DAPI or 0.1% crystal violet.
-
Wash the inserts with PBS.
-
-
Data Analysis:
-
Image the bottom of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each condition and normalize to the vehicle control.
-
Visualizations
Caption: this compound inhibits the TMEM16A channel, blocking downstream MAPK and PI3K/AKT pathways.
Caption: Workflow for studying the effects of this compound on cultured cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ca2+-activated Cl− channel, ANO1 (TMEM16A), is a double-edged sword in cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaceted Role of TMEM16A in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer | PLOS One [journals.plos.org]
- 7. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 11. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. glpbio.com [glpbio.com]
T16Ainh-A01: Application Notes and Protocols for Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing T16Ainh-A01, a potent and selective inhibitor of the TMEM16A/Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC), in patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design and data interpretation.
Introduction to this compound
This compound is an aminophenylthiazole compound that serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TMEM16A.[1] TMEM16A is a key player in various cellular processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. Dysregulation of TMEM16A has been implicated in several diseases, making it a significant target for drug discovery. This compound offers a means to probe the function of this channel with a reported half-maximal inhibitory concentration (IC50) of approximately 1 to 1.8 µM.[2]
Mechanism of Action
This compound acts as a direct inhibitor of the TMEM16A channel, blocking the pore and thereby preventing the flow of chloride ions. This inhibition has been shown to be largely voltage-independent.[1] It is a crucial tool for dissecting TMEM16A-mediated currents from other chloride conductances within a cell. However, researchers should be aware of potential off-target effects, especially at higher concentrations, where it may inhibit other ion channels such as voltage-dependent calcium channels (VDCCs).[3][4]
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Cell Type | Reference |
| IC50 | ~1 µM | TMEM16A-expressing FRT cells | [1] |
| IC50 | 1.8 µM | A253 salivary gland epithelial cells | |
| Inhibitory Concentration | 10 µM | Nearly complete block of TMEM16A current | [1] |
| Off-target effects | Inhibition of VDCCs | A7r5 cells | [4] |
Signaling Pathways Involving TMEM16A
TMEM16A is integrated into complex signaling networks. Its activity can be modulated by intracellular calcium released from the endoplasmic reticulum via the IP3 receptor (IP3R), and in turn, TMEM16A can influence downstream signaling cascades, including the NF-κB and ERK pathways. The following diagram illustrates a key signaling pathway involving TMEM16A.
Caption: Signaling pathway of TMEM16A activation and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for using this compound in whole-cell patch clamp experiments.
Cell Preparation
-
Cell Culture: Culture cells expressing TMEM16A (e.g., HEK293 cells stably expressing TMEM16A, or cell lines with endogenous expression like A253) on glass coverslips in appropriate media.
-
Transfection (if applicable): For transient expression, transfect cells with a TMEM16A-expressing plasmid 24-48 hours prior to the experiment.
-
Plating: Plate cells at a low density to allow for easy isolation of single cells for patching.
Solutions and Reagents
This compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the experimental solution should be kept low (typically ≤ 0.1%) to avoid solvent effects.
Patch Clamp Solutions:
| Solution | Component | Concentration (mM) |
| Internal (Pipette) Solution | CsCl | 130 |
| EGTA | 0.5 | |
| MgCl₂ | 1 | |
| Tris-ATP | 1 | |
| HEPES | 10 | |
| Adjust pH to 7.2 with CsOH | ||
| To activate TMEM16A, include a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 275 nM) | ||
| External (Bath) Solution | N-methyl-d-glucamine-Cl (NMDG-Cl) | 140 |
| CaCl₂ | 1 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Adjust pH to 7.4 with NMDG |
Whole-Cell Patch Clamp Protocol
The following diagram outlines the general workflow for a whole-cell patch clamp experiment using this compound.
Caption: General workflow for a whole-cell patch clamp experiment with this compound.
Detailed Steps:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a selected cell with the patch pipette while applying positive pressure. Upon contact, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Baseline Recording:
-
Clamp the cell at a holding potential of 0 mV.
-
Apply a voltage-step protocol, for example, from -100 mV to +100 mV in 20 mV increments for 500 ms each.
-
Record the resulting currents, which should exhibit the characteristic outward rectification of TMEM16A at sub-maximal calcium concentrations.
-
-
Application of this compound:
-
Prepare the desired concentration of this compound in the external solution.
-
Perfuse the recording chamber with the this compound-containing solution.
-
Allow sufficient time for the inhibitor to take effect (typically 1-2 minutes).
-
-
Inhibitor Recording: Repeat the voltage-step protocol to record the currents in the presence of this compound. A significant reduction in the current amplitude is expected.
-
Washout: Perfuse the chamber with the control external solution to wash out the inhibitor.
-
Recovery Recording: After a sufficient washout period, repeat the voltage-step protocol to assess the reversibility of the inhibition.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV or +100 mV) before, during, and after inhibitor application.
-
Calculate the percentage of inhibition.
-
Construct current-voltage (I-V) relationships to visualize the effect of the inhibitor across a range of membrane potentials.
-
If testing multiple concentrations, generate a dose-response curve to determine the IC50 value.
-
Troubleshooting
-
No or small TMEM16A current:
-
Confirm TMEM16A expression in the chosen cell line.
-
Ensure the intracellular solution contains an appropriate free calcium concentration to activate the channel.
-
Check the health of the cells.
-
-
Incomplete inhibition:
-
The concentration of this compound may be too low.
-
The cell may express other chloride channels that are not sensitive to this compound.
-
-
Irreversible inhibition:
-
Washout time may be insufficient.
-
At high concentrations, the inhibitor may have non-specific binding.
-
-
Drift in current (rundown):
-
TMEM16A currents can be prone to rundown. Maintain stable recording conditions and perform experiments in a timely manner after achieving the whole-cell configuration. Including ATP in the pipette solution can sometimes help mitigate rundown.[1]
-
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a powerful tool to investigate the multifaceted roles of the TMEM16A channel in health and disease.
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T16Ainh-A01 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T16Ainh-A01 is a potent and selective small-molecule inhibitor of the Calcium-Activated Chloride Channel (CaCC), Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A). ANO1 is overexpressed in various cancers and plays a crucial role in tumor cell proliferation, migration, and invasion, making it a promising therapeutic target.[1][2][3] These application notes provide detailed protocols for utilizing this compound in key in vitro assays to investigate its effects on cancer cells and ANO1 channel function.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in vitro assays based on published literature.
| Assay Type | Cell Line/System | Target | Effective Concentration | Observed Effect | Reference |
| Electrophysiology (Patch Clamp) | HEK293 cells expressing human ANO1 | ANO1 | 10 µM | Nearly complete inhibition of ANO1 chloride current.[4] | [4] |
| Electrophysiology (Patch Clamp) | Rabbit pulmonary artery myocytes | ANO1 | 1-30 µM | Inhibition of single Ca2+-activated chloride channels and whole-cell currents. | [5] |
| Electrophysiology (Patch Clamp) | SW620 cells | CaCCs | 50 µM | Decrease in CaCC currents. | [6] |
| Iodide Efflux Assay | A253 salivary gland epithelial cells | ANO1 | IC50 = 1.8 µM | Inhibition of CaCC currents. | [7] |
| Iodide Efflux Assay | FRT-ANO1 cells | ANO1 | IC50 = 1.1 µM | Inhibition of ATP-induced short-circuit current. | [8] |
| Cell Proliferation Assay | CFPAC-1 (human pancreatic cancer) | ANO1 | 10 µM | Reduction in the number of proliferating cells. | [8] |
| Cell Proliferation Assay | SW620 (colorectal cancer) | ANO1 | >10 µM | Dose-dependent decrease in cell proliferation. | [6] |
| Cell Proliferation Assay | PC-3, HCT116, HT-29 | ANO1 | 30 µM | Little to weak inhibitory effect on cell viability.[1][9] | [1][9] |
| Cell Migration Assay (Wound Healing) | PC-3 (prostate cancer) | ANO1 | 30 µM | 68.4% reduction in cell migration at 36h.[1] | [1] |
| Cell Migration Assay (Wound Healing) | BEAS-2B (bronchial epithelial) | ANO1 | 30 µM | 50.3% reduction in cell migration at 36h.[1] | [1] |
Signaling Pathways
ANO1 has been shown to modulate several critical signaling pathways involved in cancer progression, primarily the EGFR/MAPK/ERK and PI3K/AKT pathways. Inhibition of ANO1 with this compound can lead to the downregulation of these pathways, thereby affecting cell proliferation, survival, and migration.[2][10][11]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on ANO1 chloride currents in a controlled in vitro setting.
a. Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing human ANO1 on glass coverslips.
-
Use cells at 70-80% confluency for experiments.
b. Solutions:
-
Internal (Pipette) Solution (in mM): 146 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The free Ca2+ concentration can be adjusted to activate ANO1.
-
External (Bath) Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NMDG.
c. Protocol:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with a fire-polished borosilicate glass pipette (3-5 MΩ) filled with the internal solution.
-
Apply gentle suction to form a gigaohm seal.
-
Apply a brief, strong suction to rupture the membrane and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 500 ms) to elicit ANO1 currents.
-
Record baseline currents for at least 3-5 minutes.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1, 10, 30 µM).
-
After a 5-10 minute incubation, record the currents again using the same voltage-step protocol.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV) before and after this compound application to determine the percentage of inhibition.
Iodide Efflux Assay
This assay measures the ANO1-mediated iodide transport across the cell membrane and its inhibition by this compound.
a. Cell and Reagent Preparation:
-
Use a cell line stably expressing the halide-sensitive yellow fluorescent protein (YFP) mutant, YFP-H148Q/I152L, and ANO1 (e.g., FRT-ANO1 cells).
-
Loading Buffer (Iodide Buffer): PBS containing 137 mM NaI instead of NaCl.
-
Assay Buffer (Nitrate Buffer): PBS containing 137 mM NaNO3 instead of NaCl.
-
Prepare a stock solution of this compound in DMSO.
b. Protocol:
-
Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Wash the cells twice with Assay Buffer.
-
Load the cells with iodide by incubating them in 100 µL of Loading Buffer for 30-60 minutes at 37°C.
-
Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence (Excitation ~485 nm, Emission ~520 nm).
-
Add 10 µL of this compound at various concentrations (prepared in Assay Buffer) to the wells. Incubate for 10-15 minutes.
-
Initiate iodide efflux by adding a stimulant to activate ANO1 (e.g., 100 µM ATP).
-
Immediately start recording the fluorescence every 1-2 seconds for 2-5 minutes. The efflux of iodide will be replaced by nitrate from the Assay Buffer, leading to an increase in YFP fluorescence (dequenching).
-
The rate of fluorescence change is proportional to the rate of iodide efflux.
-
Calculate the initial rate of fluorescence change for each concentration of this compound.
-
Plot the rates against the inhibitor concentrations to determine the IC50 value.
Cell Proliferation Assay (CCK-8 Assay)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
a. Materials:
-
Cancer cell line of interest (e.g., CFPAC-1, SW620).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound stock solution in DMSO.
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay kit.
b. Protocol:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ANO1 (TMEM16A) in pancreatic ductal adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
T16Ainh-A01: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of T16Ainh-A01, a potent and selective inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel (CaCC). These guidelines are intended to facilitate the effective use of this compound in experimental settings, ensuring reproducibility and accuracy in research aimed at investigating the physiological and pathological roles of TMEM16A.
Introduction
This compound is an aminophenylthiazole compound that has been identified as a selective inhibitor of TMEM16A, a key player in various physiological processes including epithelial secretion, smooth muscle contraction, and sensory signal transduction.[1][2] With an IC50 value of approximately 1 µM, this compound serves as a critical tool for elucidating the functions of TMEM16A in both healthy and diseased states.[3][4] Its inhibitory action is voltage-independent.[3][4] This document outlines its solubility characteristics, preparation for in vitro and in vivo experiments, and its known mechanism of action.
Solubility and Stock Solution Preparation
Proper preparation of this compound solutions is crucial for experimental success. The compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 83 mg/mL[5] | 199.27 mM[5] | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[4][5] |
| >10 mM[6] | To achieve higher concentrations, warming the solution to 37°C and using an ultrasonic bath is recommended.[6] | ||
| 100 mg/mL | ~240 mM | Clear, colorless solution. | |
| DMF | 10 mg/mL[6] | ~24 mM | |
| Water | Insoluble[5] | ||
| Ethanol | Insoluble[5] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 416.52 g/mol )[5]. For 1 mL of a 10 mM stock, 4.17 mg is needed.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Enhancing Solubility: If the compound does not fully dissolve, warm the vial to 37°C for 10 minutes and/or sonicate in an ultrasonic bath until the solution is clear.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C for up to 3 months or at -80°C for up to one year for long-term stability.[5][7]
Experimental Protocols
The working concentration of this compound will vary depending on the cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
In Vitro Cell-Based Assays
For most cell-based experiments, this compound is used in the concentration range of 1-30 µM.[6]
Protocol for Treating Cells with this compound:
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the 10 mM DMSO stock solution in the appropriate cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period, as determined by the specific experimental goals. For inhibition of TMEM16A-mediated currents, a pre-incubation time of 5-10 minutes is often sufficient.[3]
In Vivo Experiments
For in vivo studies, this compound can be formulated for oral administration or injection. The preparation of the formulation is critical for ensuring bioavailability.
Example Formulation for Injection (Clear Solution): [5]
-
Prepare a 21.5 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This formulation should be used immediately.[5]
Example Formulation for Oral Administration (Homogeneous Suspension): [5]
-
Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5%).
-
Add the desired amount of this compound powder to the CMC-Na solution to achieve the final target concentration (e.g., 5 mg/mL).
-
Mix thoroughly to obtain a homogeneous suspension.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the chloride ion channel activity of TMEM16A, which is activated by an increase in intracellular calcium ([Ca2+]i).[5] The activation of TMEM16A leads to an efflux of chloride ions, causing membrane depolarization. This depolarization can, in turn, activate voltage-gated Ca2+ channels, leading to a further increase in intracellular Ca2+.[8]
In some cellular contexts, TMEM16A activity has been linked to the activation of downstream signaling pathways, such as the NF-κB pathway, which can promote the expression of pro-inflammatory cytokines like IL-6.[9] this compound, by blocking TMEM16A, can attenuate these downstream effects.
Below are diagrams illustrating the experimental workflow for preparing this compound and the signaling pathway it modulates.
Caption: Experimental workflow for this compound preparation.
Caption: TMEM16A signaling pathway and inhibition by this compound.
References
- 1. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: T16Ainh-A01 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T16Ainh-A01 is a potent and selective small-molecule inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1).[1][2] ANO1 is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[3][4] Notably, ANO1 is overexpressed in numerous cancers, such as head and neck squamous cell carcinoma (HNSCC), breast cancer, and lung cancer, where its activity is closely linked to tumor growth and progression.[5][6][7] The overexpression of ANO1 often correlates with increased cell proliferation, making it an attractive therapeutic target.[8] this compound serves as a critical tool for investigating the role of ANO1 in cell proliferation and for evaluating its potential as an anti-cancer agent.
Mechanism of Action
ANO1's role in promoting cell proliferation is linked to its function as a chloride channel.[5] Activation of ANO1 leads to chloride ion efflux, which can modulate membrane potential and intracellular signaling pathways crucial for cell cycle progression.[9] Studies have demonstrated that ANO1 can activate key pro-proliferative signaling cascades, including the MAPK/ERK and EGFR pathways.[3][4][10]
This compound exerts its anti-proliferative effects by directly binding to and inhibiting the ANO1 channel, preventing chloride ion transport.[9] This inhibition disrupts the downstream signaling events that are dependent on ANO1 activity, ultimately leading to a reduction in cell proliferation and, in some cases, cell cycle arrest at the G1/S phase transition.[4][10]
Efficacy and Applications
This compound has been utilized in numerous studies to probe the function of ANO1 in proliferation across various cell types. Its efficacy, however, appears to be cell-context dependent. While it effectively inhibits proliferation in some cell lines, such as human pancreatic cancer cells (CFPAC-1) and interstitial cells of Cajal (ICC), its effect is less pronounced in others.[5][9] For instance, some studies report that this compound has only a weak inhibitory effect on the viability of cell lines like PC-3 (prostate cancer) and HCT116 (colorectal cancer), where another inhibitor, CaCCinh-A01, shows greater potency.[11][12] This highlights the importance of empirical validation in the specific cell line of interest.
Summary of this compound Effects on Cell Proliferation
| Cell Line | Cancer Type | Assay | This compound Concentration | Observed Effect on Proliferation | Reference |
| CFPAC-1 | Pancreatic Cancer | EdU Incorporation | 10 µM | Significant Reduction | [9] |
| Interstitial Cells of Cajal (ICC) | N/A | Ki67 Staining | 10 µM | Significant Reduction | [9] |
| PC-3 | Prostate Cancer | CCK8 Assay | Up to 30 µM | Little to no effect | [11] |
| HCT116 | Colorectal Cancer | CCK8 Assay | Up to 30 µM | Little to no effect | [11] |
| HT-29 | Colorectal Cancer | CCK8 Assay | Up to 30 µM | Weak inhibitory effect | [11] |
| SW480 / SW620 | Colorectal Cancer | MTT Assay | 1-100 µM | Dose-dependent reduction in viability | [10] |
| Cardiac Fibroblasts (Rat) | N/A | CCK-8 / Flow Cytometry | 10 µM | Significant inhibition, G1 phase arrest | [13][14] |
Experimental Protocols
Below are detailed protocols for common cell proliferation assays adapted for the use of this compound.
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (stock solution typically in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[15]
-
Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Include wells for controls (medium only, vehicle control).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. For the vehicle control, add medium with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and gently mix.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[15]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to reduce background.[16]
-
Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Colony Formation (Clonogenic) Assay
This assay assesses the long-term ability of a single cell to proliferate and form a colony (typically defined as a cluster of at least 50 cells).[17] It provides insight into the cytostatic or cytotoxic effects of a compound over a longer period.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well plates (or other suitable format)[17]
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 100% Methanol or 4% Paraformaldehyde)
-
Staining solution (e.g., 0.1-0.5% Crystal Violet in water or methanol)[18]
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-1000 cells per well) to ensure individual colonies can form without overlapping. The optimal seeding density must be determined empirically for each cell line.[18]
-
Incubation: Allow cells to attach by incubating for 24 hours at 37°C.
-
Treatment: Replace the medium with fresh medium containing this compound at various concentrations or a vehicle control.
-
Long-Term Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.[17][18] Replace the medium with fresh treatment-containing medium every 2-3 days to maintain drug pressure and nutrient supply.
-
Fixation: Once colonies are of sufficient size, aspirate the medium and gently wash the wells twice with PBS. Add 1-2 mL of fixing solution to each well and incubate for 10-15 minutes at room temperature.
-
Staining: Remove the fixing solution and add enough Crystal Violet staining solution to cover the bottom of each well. Incubate for 10-30 minutes at room temperature.
-
Washing: Gently wash the wells with tap water several times to remove excess stain and allow the plates to air dry.
-
Quantification: Image the plates using a scanner or camera. Count the number of colonies (defined as >50 cells) in each well, either manually or using imaging software like ImageJ.[19] Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular functions of TMEM16/anoctamin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ca2+-activated Cl− channel, ANO1 (TMEM16A), is a double-edged sword in cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Prognostic Value and Mechanisms of TMEM16A in Human Cancer [frontiersin.org]
- 7. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer | PLOS One [journals.plos.org]
- 8. The Multifaceted Role of TMEM16A in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cell Proliferation by a Selective Inhibitor of the Ca2+-activated Cl− Channel, Ano1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the Calcium-Activated Chloride Channel Inhibitors this compound and CaCCinh-A01 on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 18. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
T16Ainh-A01: A Potent Inhibitor for Cell Migration and Invasion Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
T16Ainh-A01 is a selective inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A, also known as Anoctamin 1 (ANO1).[1][2][3] Emerging evidence highlights the critical role of TMEM16A in various physiological processes, including cell proliferation, migration, and invasion.[1][2] Overexpression of TMEM16A has been implicated in the progression and metastasis of several cancers, making it a promising therapeutic target.[4][5][6][7] this compound provides a valuable pharmacological tool to investigate the role of TMEM16A in cancer biology and to explore its potential as a therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell migration and invasion assays.
Mechanism of Action
This compound specifically inhibits the chloride ion conductance of the TMEM16A channel.[3][8] This channel is involved in regulating cell volume, epithelial secretion, and smooth muscle contraction.[5][9] In the context of cancer, TMEM16A activity has been shown to modulate key signaling pathways that drive cell migration and invasion, including the mitogen-activated protein kinase (MAPK) pathway.[4][10] Inhibition of TMEM16A by this compound leads to the downregulation of downstream effectors such as ERK1/2 and cyclin D1, ultimately suppressing the migratory and invasive phenotype of cancer cells.[4][10][11]
Signaling Pathway
The signaling cascade initiated by TMEM16A activation and its subsequent inhibition by this compound is depicted below.
References
- 1. Effects of the Calcium-Activated Chloride Channel Inhibitors this compound and CaCCinh-A01 on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Prognostic Value and Mechanisms of TMEM16A in Human Cancer [frontiersin.org]
- 7. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMEM16A partners with mTOR to influence pathways of cell survival, proliferation, and migration in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TMEM16A Induces MAPK and Contributes Directly to Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ca2+-activated Cl− channel, ANO1 (TMEM16A), is a double-edged sword in cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T16Ainh-A01 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of T16Ainh-A01, a potent and selective inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel, in immunofluorescence staining applications. This document outlines the mechanism of action, provides a comprehensive experimental protocol, and includes quantitative data and visual diagrams to support your research.
Introduction
This compound is a small molecule inhibitor of the transmembrane protein 16A (TMEM16A), also known as anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2] TMEM16A is overexpressed in various cancers and is implicated in cell proliferation, migration, and invasion.[3] Its channel activity is linked to several signaling pathways, including EGFR, CAMKII, ERK1/2, and NFκB.[3] Immunofluorescence is a key technique to visualize the subcellular localization and expression levels of TMEM16A. This compound can be utilized in these assays to investigate the functional role of TMEM16A channel activity.
Mechanism of Action
This compound is an aminophenylthiazole compound that potently and selectively inhibits TMEM16A-mediated chloride currents with an IC50 of approximately 1 µM.[2] The inhibition mechanism is voltage-independent, meaning it blocks the channel at all membrane potentials.[2][4] By blocking the chloride ion flux through TMEM16A, this compound allows for the study of the physiological and pathological roles of this channel in various cellular processes.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | TMEM16A (ANO1) Calcium-Activated Chloride Channel | [1][2] |
| IC50 | ~1 µM | [2] |
| Mechanism | Voltage-independent channel block | [2][4] |
| Solubility | Soluble in DMSO | [1] |
Effects of this compound on Cell Viability
| Cell Line | Treatment Concentration | Duration | Effect on Cell Viability | Reference |
| SW620 (colorectal cancer) | 1, 5, 10, 20, 40 µM | 24 hours | Dose-dependent decrease in viability | [3] |
| SW480 (colorectal cancer) | 1, 5, 10, 20, 40 µM | 24 hours | No significant effect on viability | [3] |
Signaling Pathways Involving TMEM16A
TMEM16A activation has been shown to modulate several key signaling pathways involved in cell growth and proliferation. The following diagram illustrates the central role of TMEM16A and the points of intervention for the inhibitor this compound.
Experimental Protocols
This protocol is designed for the immunofluorescent staining of TMEM16A in cultured cells, with an optional step for treatment with this compound to investigate its effect on channel localization or as a negative control for function.
Materials
-
Cell Culture: Adherent cells cultured on glass coverslips or chamber slides.
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-TMEM16A antibody (use at manufacturer's recommended dilution).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody appropriate for the primary antibody host species.
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Phosphate Buffered Saline (PBS): pH 7.4.
Experimental Workflow
Detailed Procedure
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips or chamber slides and culture until they reach the desired confluency.
-
(Optional) this compound Treatment: To investigate the effects of TMEM16A inhibition, treat the cells with the desired concentration of this compound (e.g., 1-20 µM) for a specified duration (e.g., 24 hours) prior to fixation.[3] A vehicle control (DMSO) should be run in parallel.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[3]
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature to allow antibodies to access intracellular epitopes.[3]
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TMEM16A antibody in the blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
For quantitative analysis, capture images using consistent settings (e.g., exposure time, gain) across all experimental conditions. The fluorescence intensity can be measured using image analysis software (e.g., ImageJ/Fiji). A study has shown that knockdown of TMEM16A resulted in a significant change in immunofluorescence density.[3]
-
Troubleshooting and Considerations
-
High Background: Ensure adequate blocking and washing steps. Titrate primary and secondary antibody concentrations.
-
No Signal: Verify the expression of TMEM16A in your cell line.[3] Check the compatibility of primary and secondary antibodies. Ensure proper permeabilization.
-
This compound Cytotoxicity: If cell viability is a concern, perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experiment duration.[3]
-
Specificity of this compound: While considered selective for TMEM16A, it is good practice to include appropriate controls, such as TMEM16A-knockdown or knockout cells, to confirm the specificity of the observed effects.
These application notes provide a robust framework for utilizing this compound in immunofluorescence studies to dissect the roles of the TMEM16A channel in cellular physiology and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following T16Ainh-A01 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to investigate protein expression and signaling pathway modulation following treatment with T16Ainh-A01, a potent inhibitor of the calcium-activated chloride channel Anoctamin 1 (ANO1/TMEM16A).
Introduction
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1. Western blotting is a crucial technique to elucidate the molecular mechanisms underlying the effects of this compound by assessing changes in the expression and phosphorylation status of key proteins in various signaling cascades. ANO1 has been implicated in numerous cellular processes, including cell proliferation, migration, and apoptosis, often through its interaction with pathways such as the MAPK/ERK and PI3K/AKT signaling cascades.[1] This document provides detailed protocols and data presentation guidelines to ensure robust and reproducible Western blot analysis.
Data Presentation
Quantitative Analysis of Protein Expression Changes Induced by this compound
The following tables summarize the observed effects of this compound on the expression and phosphorylation of key proteins as determined by Western blot analysis in various studies.
| Target Protein | Cell Line/Model | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| p-ERK1/2 | Pulmonary Arteries (MCT-treated rats) | Not specified | Not specified | Inhibition of phosphorylation | [2] |
| PCNA | Pulmonary Arteries (MCT-treated rats) | Not specified | Not specified | Decreased expression | [2] |
| ANO1 | Cardiac Fibroblasts | 10 µM | Not specified | Negligible effect on protein level | [3] |
| ANO1 | PC-3, HCT116, HT-29 cells | Various | 72 hours | Weak inhibitory effect on protein levels compared to CaCCinh-A01 | [4] |
| p-MLC | Human Lung Fibroblasts (TGF-β treated) | 30 µM | 48 hours (pre-treated for 1 hr) | Inhibition of phosphorylation | [5] |
| p-AKT | Human Lung Fibroblasts (TGF-β treated) | 30 µM | 48 hours (pre-treated for 1 hr) | Inhibition of phosphorylation | [5] |
| p-Smad2 | Human Lung Fibroblasts (TGF-β treated) | 30 µM | 30 minutes (pre-treated for 1 hr) | No significant effect on phosphorylation | [5] |
Signaling Pathways and Experimental Workflow
ANO1 Downstream Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways known to be influenced by ANO1 activity, which can be investigated using Western blot analysis after this compound treatment. This compound, by inhibiting ANO1, can lead to the modulation of these downstream pathways.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bosterbio.com [bosterbio.com]
- 3. TMEM16A (ANO1) (extracellular) Polyclonal Antibody (ACL-011-200UL) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Anoctamin-1 is induced by TGF-β and contributes to lung myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: T16Ainh-A01 for In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T16Ainh-A01 is a potent and selective small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2] TMEM16A plays a crucial role in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability.[3][4] Its dysregulation has been implicated in several diseases, making it a promising therapeutic target. These application notes provide detailed protocols and data for the use of this compound in in vivo animal model studies, focusing on its mechanism of action and effects on relevant signaling pathways.
Mechanism of Action
This compound is an aminophenylthiazole compound that inhibits TMEM16A-mediated chloride currents in a voltage-independent manner.[2][5] It blocks the channel with an IC50 value of approximately 1 µM.[2] By inhibiting TMEM16A, this compound can modulate downstream signaling pathways, notably the extracellular signal-regulated kinase (ERK)1/2 pathway, which is involved in cell proliferation and survival.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various studies.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Assay Type | Cell/Tissue Type | IC50 Value | Reference |
| TMEM16A Inhibition (Cell-free) | --- | 1.8 µM | [1] |
| TMEM16A-mediated Chloride Currents | HEK293 cells expressing human TMEM16A | ~1 µM | [2] |
| TMEM16A Inhibition | Fischer rat thyroid cells | 1.1 µM | [5] |
| Vasorelaxation | Mouse thoracic aorta (pre-contracted with methoxamine) | 1.6 µM | [9] |
| TMEM16A Current Inhibition | HEK293 cells expressing human TMEM16A | 1.5 µM | [10] |
Table 2: Effective Concentrations of this compound in In Vitro and Ex Vivo Studies
| Application | Cell/Tissue Type | Concentration | Observed Effect | Reference |
| Inhibition of TMEM16A Chloride Current | A253 cells | 10 µM | Nearly complete inhibition | [5] |
| Inhibition of Cardiac Fibroblast Proliferation | Neonatal rat cardiac fibroblasts | 10 µM | Significant decrease in S phase cells | [11] |
| Vasorelaxation | Rat mesenteric arteries | 0.1–10 µM | Concentration-dependent relaxation | [12] |
| Inhibition of Ca2+-activated Cl- currents | Rabbit pulmonary artery myocytes | 1–30 µM | Inhibition of single channel and whole cell currents | [9][13] |
| Vasorelaxation | Human visceral adipose arteries | 10 µM | 88 ± 3% relaxation | [9] |
| Suppression of Matrix Protein Expression | Proximal tubular epithelial cells | Not specified | Suppressed high glucose-stimulated expression | [14] |
Signaling Pathway
This compound has been shown to modulate the Ras-Raf-MEK-ERK1/2 signaling pathway.[8] TMEM16A activation can lead to the phosphorylation and activation of ERK1/2, promoting cell proliferation.[6][8] By inhibiting TMEM16A, this compound can attenuate this signaling cascade.
Figure 1: this compound inhibits the TMEM16A-mediated ERK1/2 signaling pathway.
Experimental Protocols
Protocol 1: In Vivo Study in a Rat Model of Pulmonary Arterial Hypertension (PAH)
This protocol is based on studies demonstrating that this compound can ameliorate monocrotaline (MCT)-induced PAH in rats.[6]
1. Animal Model Induction:
- Species: Male Sprague-Dawley rats.
- Induction Agent: A single intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg.
- Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.
- Confirmation of PAH: Pulmonary arterial hypertension typically develops over 3-4 weeks post-MCT injection.
2. This compound Preparation and Administration:
- Vehicle Preparation: For a 1 mL working solution, add 50 µL of a 6.8 mg/mL clear DMSO stock solution of this compound to 950 µL of corn oil and mix thoroughly.[1] Prepare this solution fresh before each use.
- Dosing Regimen: Starting four weeks after MCT injection, administer this compound or vehicle control via intraperitoneal injection once daily for a specified duration (e.g., 2 weeks). A typical dose is 50 mg/kg/day.
3. Endpoint Measurements:
- Hemodynamic Assessment: Use a small animal ultrasound imaging system to non-invasively measure pulmonary arterial hemodynamics, including pulmonary artery acceleration time (PAT) and PAT/ejection time (ET) ratio.[6]
- Histological Analysis: At the end of the treatment period, euthanize the animals and collect lung and heart tissues. Perform hematoxylin and eosin (H&E) staining and Masson's trichrome staining on paraffin-embedded lung sections to assess pulmonary artery remodeling and right ventricular hypertrophy.
- Western Blot Analysis: Homogenize pulmonary artery tissue to extract proteins. Perform Western blotting to measure the expression levels of TMEM16A, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and proliferating cell nuclear antigen (PCNA).[6]
Protocol 2: In Vitro Cell Proliferation Assay
This protocol is adapted from studies on cardiac fibroblasts.[11]
1. Cell Culture:
- Seed neonatal rat cardiac fibroblasts in 96-well plates at a density of 1.0 × 10⁵ cells/well in 100 µL of culture medium.
- Incubate the cells at 37°C in a CO₂ incubator for 24 hours.
2. Treatment:
- Treat the cells with this compound at the desired concentrations (e.g., 10 µM). Use 0.1% DMSO as a vehicle control.
- Incubate for 48 hours.
3. Cell Proliferation Measurement:
- Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubate for 2 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo animal study using this compound.
Figure 2: General experimental workflow for in vivo studies with this compound.
Concluding Remarks
This compound is a valuable research tool for investigating the role of TMEM16A in various physiological and pathological conditions. The provided protocols and data serve as a starting point for designing and conducting in vivo and in vitro studies. Researchers should optimize these protocols based on their specific experimental needs and animal models. It is also important to note that while this compound is a selective inhibitor of TMEM16A, potential off-target effects should be considered, and appropriate controls should be included in all experiments.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transmembrane protein 16A/anoctamin 1 inhibitor this compound reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMEM16A Induces MAPK and Contributes Directly to Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent vasorelaxant activity of the TMEM16A inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. JCI Insight - The CLCA1/TMEM16A/Cl– current axis associates with H2S deficiency in diabetic kidney injury [insight.jci.org]
Application Notes and Protocols for Calcium Imaging with T16Ainh-A01
For Researchers, Scientists, and Drug Development Professionals
Introduction
T16Ainh-A01 is a potent and selective inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2][3][4][5] This channel plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[6] this compound is a valuable pharmacological tool to investigate the specific contribution of TMEM16A to these processes. A key advantage of this compound in studying calcium signaling is that at typical working concentrations, it does not directly interfere with intracellular calcium levels, allowing for the specific dissection of TMEM16A's role downstream of calcium mobilization.[7][8][9]
These application notes provide detailed protocols for utilizing this compound in conjunction with common calcium imaging techniques, primarily focusing on the fluorescent indicator Fluo-4 AM.[8][9]
Mechanism of Action
This compound is an aminophenylthiazole compound that blocks the chloride ion conductance of the TMEM16A channel.[3] The activation of TMEM16A is dependent on the binding of intracellular calcium, leading to chloride efflux and membrane depolarization. By inhibiting TMEM16A, this compound effectively uncouples intracellular calcium signals from the downstream effects of TMEM16A activation.
Data Presentation
This compound Properties and Effects
| Property | Value | References |
| Target | TMEM16A (ANO1) Calcium-Activated Chloride Channel | [1][2][3][4][5] |
| IC₅₀ | ~1 µM | [3] |
| Effect on Intracellular Ca²⁺ | Minimal to no effect at concentrations up to 10 µM | [7][8][9] |
| Potential Off-Target Effects | Inhibition of Voltage-Dependent Calcium Channels (VDCCs) at higher concentrations (>5 µM) | [10][11] |
Experimental Parameters for Calcium Imaging with this compound
| Parameter | Recommended Range/Value | Notes | References |
| This compound Concentration | 1 - 10 µM | Start with a concentration around the IC₅₀ and titrate as needed. Higher concentrations may have off-target effects. | [8][9] |
| Calcium Indicator | Fluo-4 AM | A widely used green fluorescent calcium indicator. Other indicators like Fura-2 can also be used. | [8][9][12] |
| Fluo-4 AM Loading Concentration | 1 - 5 µM | Optimize for cell type to ensure adequate signal without causing cellular stress. | [3] |
| Loading Time | 30 - 60 minutes | Varies depending on cell type and temperature. | [12] |
| Loading Temperature | Room Temperature or 37°C | 37°C can expedite loading but may also increase dye compartmentalization. | [12] |
| De-esterification Time | ~30 minutes | Allows for the cleavage of the AM ester group by intracellular esterases, trapping the dye inside the cell. | [12] |
| Solvent | DMSO | This compound and Fluo-4 AM are typically dissolved in DMSO. Ensure the final DMSO concentration in the experimental buffer is low (<0.1%) to avoid solvent effects. | [4][8] |
Signaling Pathways and Experimental Workflow
TMEM16A Signaling Pathway
Caption: TMEM16A activation by intracellular calcium.
Experimental Workflow for Calcium Imaging with this compound
Caption: Workflow for assessing this compound's effect.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to make a 10 mM stock solution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Fluo-4 AM Stock Solution (1-5 mM):
-
Dissolve Fluo-4 AM in anhydrous DMSO to make a 1-5 mM stock solution.
-
Aliquot and store at -20°C, protected from light and moisture.
-
Protocol 2: Calcium Imaging in Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
Adherent cells cultured on glass-bottom imaging dishes.
-
This compound stock solution (10 mM in DMSO).
-
Fluo-4 AM stock solution (1-5 mM in DMSO).
-
Physiological saline solution appropriate for the cell type (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution).
-
Agonist to induce calcium mobilization (e.g., ATP, carbachol).
-
Vehicle control (DMSO).
-
Fluorescence microscope equipped for live-cell imaging with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm).
Procedure:
-
Cell Plating:
-
Plate cells on glass-bottom dishes at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
-
Fluo-4 AM Loading:
-
Prepare a Fluo-4 AM loading solution by diluting the stock solution in the physiological saline to a final concentration of 1-5 µM.
-
Aspirate the culture medium from the cells and wash once with the physiological saline.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[12]
-
-
Washing and De-esterification:
-
Aspirate the Fluo-4 AM loading solution and wash the cells gently 2-3 times with fresh physiological saline to remove extracellular dye.
-
Add fresh physiological saline and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.[12]
-
-
This compound Incubation:
-
Prepare working solutions of this compound (e.g., 10 µM) and a vehicle control by diluting the stock solutions in the physiological saline. Ensure the final DMSO concentration is consistent across all conditions and is typically ≤ 0.1%.
-
Aspirate the saline and add the this compound or vehicle control solution to the respective dishes.
-
Incubate for 10-20 minutes prior to imaging.
-
-
Calcium Imaging:
-
Place the dish on the microscope stage and allow the cells to acclimatize.
-
Acquire baseline fluorescence images for 1-2 minutes.
-
Add the agonist of choice to induce a calcium response.
-
Continue to acquire time-lapse images for several minutes to capture the full calcium transient.
-
Protocol 3: Data Analysis
-
Region of Interest (ROI) Selection:
-
Define ROIs around individual cells to measure the average fluorescence intensity within each cell.
-
-
Background Subtraction:
-
Define a background ROI in an area devoid of cells and subtract this value from the cellular ROIs at each time point.
-
-
Fluorescence Normalization (ΔF/F₀):
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F).
-
Normalize the change in fluorescence by dividing by the baseline fluorescence: ΔF/F₀ = (F - F₀) / F₀.
-
F₀ is typically calculated as the average fluorescence over the baseline recording period before agonist addition.
-
-
Quantification and Comparison:
-
Quantify parameters of the calcium transient, such as peak amplitude, time to peak, and duration.
-
Compare these parameters between the this compound-treated group and the vehicle control group to determine the effect of TMEM16A inhibition on the calcium signal. Statistical analysis should be performed to assess the significance of any observed differences.
-
Troubleshooting and Considerations
-
Low Fluo-4 Signal: Optimize loading concentration, time, and temperature. Ensure the Fluo-4 AM stock has been stored correctly to prevent degradation.
-
High Background Fluorescence: Ensure thorough washing after dye loading.
-
Cell Detachment: Use appropriate coating for the imaging dishes (e.g., poly-D-lysine, fibronectin) and handle cells gently during solution changes.
-
This compound Off-Target Effects: As this compound can inhibit VDCCs at higher concentrations, it is crucial to perform concentration-response experiments and use the lowest effective concentration.[10][11] If VDCCs are suspected to be involved in the observed calcium signals, consider using specific VDCC blockers as controls.
-
Solvent Effects: Always include a vehicle control (DMSO) to account for any effects of the solvent on the cells.
By following these protocols and considerations, researchers can effectively utilize this compound as a tool to investigate the specific roles of the TMEM16A calcium-activated chloride channel in their experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cs229.stanford.edu [cs229.stanford.edu]
- 3. Calcium Imaging in mDA neurons [protocols.io]
- 4. selleckchem.com [selleckchem.com]
- 5. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 6. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
T16Ainh-A01: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
T16Ainh-A01 is a potent and selective small-molecule inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as ANO1).[1] TMEM16A is a crucial protein involved in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and sensory transduction.[2] Its dysregulation has been implicated in several diseases such as cystic fibrosis, hypertension, asthma, secretory diarrhea, and cancer.[2] This makes TMEM16A an attractive therapeutic target, and this compound serves as a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this channel.
These application notes provide detailed protocols for the use of this compound in two distinct HTS assays: a fluorescence-based iodide influx assay and a non-radioactive ion flux assay utilizing atomic absorption spectroscopy.
Quantitative Data
The inhibitory potency of this compound against TMEM16A has been determined in various cellular and experimental contexts. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| IC₅₀ | ~1 µM | FRT cells expressing human TMEM16A | Fluorescence-based iodide influx | [3] |
| IC₅₀ | 1.1 µM | FRT cells expressing human TMEM16A | Short-circuit current measurement | [3] |
| IC₅₀ | 1.8 µM | A253 salivary gland epithelial cells | Not specified | [1][4] |
| IC₅₀ | 6.35 ± 0.27 µM | CHO cells stably expressing TMEM16A | AAS-based Cl⁻ flux assay | [5] |
| Selectivity | Little to no inhibition of CFTR (<10% at 10 µM) | FRT cells expressing CFTR | Fluorescence-based iodide influx | [3] |
| Selectivity | Inhibits TMEM16B | Not specified | Not specified | [3] |
| Selectivity | Inhibits voltage-dependent Ca²⁺ channels (VDCCs) | A7r5 cells | Electrophysiology | [6][7] |
| Mechanism | Voltage-independent block | Not specified | Whole-cell patch clamp | [3] |
Signaling Pathways
TMEM16A activation is intricately linked to intracellular calcium signaling and modulates several downstream pathways implicated in cell proliferation, migration, and inflammation.
Caption: TMEM16A signaling cascade and point of inhibition by this compound.
Experimental Protocols
Protocol 1: Fluorescence-Based Iodide Influx HTS Assay
This protocol is adapted from a method utilizing a yellow fluorescent protein (YFP) halide sensor to detect iodide influx through TMEM16A channels.[3][8]
1. Cell Culture and Plating:
-
Use Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and the YFP halide sensor (YFP-H148Q/I152L/F46L).
-
Culture cells in a suitable medium, for example, Coon's modified F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the cells in 96-well or 384-well black, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay.
2. Assay Procedure:
-
On the day of the assay, wash the cell monolayers three times with a phosphate-buffered saline (PBS) solution. After the final wash, leave 50 µL of PBS in each well.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired screening concentration (e.g., 25 µM final concentration) in PBS. Add the compound solution (e.g., 0.5 µL) to the wells and incubate for 10 minutes at room temperature.
-
Transfer the microplate to a fluorescence plate reader equipped with injectors.
-
Set the plate reader to measure YFP fluorescence (excitation ~500 nm, emission ~530 nm).
-
Initiate the reading sequence. Establish a baseline fluorescence reading for 2-5 seconds.
-
Inject an equal volume of a solution containing an iodide salt (e.g., NaI) and a TMEM16A activator (e.g., 100 µM ATP) to initiate iodide influx.
-
Continue to monitor the fluorescence quenching for at least 10-20 seconds. The rate of fluorescence quenching is proportional to the rate of iodide influx.
3. Data Analysis:
-
Calculate the initial rate of fluorescence decrease for each well.
-
Normalize the data to controls:
-
Negative control (0% inhibition): Wells treated with vehicle (DMSO) only.
-
Positive control (100% inhibition): Wells treated with a known, maximally effective concentration of a standard TMEM16A inhibitor.
-
-
Determine the percent inhibition for each test compound. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC₅₀.
Caption: Workflow for the fluorescence-based HTS assay.
Protocol 2: Atomic Absorption Spectroscopy (AAS)-Based Cl⁻ Flux HTS Assay
This non-radioactive, fluorescence-free method indirectly measures chloride efflux by quantifying the amount of silver ions (Ag⁺) remaining in the supernatant after precipitation with Cl⁻.[2][5]
1. Cell Culture and Plating:
-
Use Chinese Hamster Ovary (CHO) cells stably expressing TMEM16A.
-
Culture the cells in a suitable medium and plate in 96-well microplates to achieve a confluent monolayer for the assay.
2. Assay Procedure:
-
Loading Step: Incubate the cells for 12 minutes at 37°C in a high-K⁺, high-Cl⁻ buffer containing the test compounds (including this compound) and a Ca²⁺ ionophore such as ionomycin.
-
Wash Step: Wash the cells with a low-K⁺, Cl⁻-free, and Ca²⁺-free buffer to remove extracellular Cl⁻ and test compounds.
-
Efflux Step: Activate TMEM16A by incubating the cells for 12 minutes at 37°C in a high-K⁺, Cl⁻-free buffer containing ionomycin (e.g., 10 µM). This will induce Cl⁻ efflux from the cells.
-
Precipitation and Measurement:
-
Collect the supernatant from each well.
-
Add a known concentration of a silver salt (e.g., silver nitrate) to the supernatant to precipitate the effluxed Cl⁻ as silver chloride (AgCl).
-
Centrifuge the samples to pellet the AgCl precipitate.
-
Measure the concentration of the remaining, unprecipitated Ag⁺ in the supernatant using an ion channel reader system based on atomic absorption spectroscopy.[5]
-
3. Data Analysis:
-
The amount of Cl⁻ efflux is inversely proportional to the measured concentration of excess Ag⁺.
-
Calculate the percentage of inhibition of Cl⁻ efflux for each compound relative to vehicle-treated controls.
-
For dose-response analysis, plot the percent inhibition against the compound concentration and fit the data to determine the IC₅₀.
Caption: Workflow for the AAS-based chloride efflux HTS assay.
Concluding Remarks
This compound is a valuable pharmacological tool for the investigation of TMEM16A function and for the discovery of novel modulators of this channel. The provided protocols for fluorescence-based and AAS-based HTS assays offer robust and reliable methods for screening large compound libraries. Researchers should consider the potential for off-target effects, particularly on voltage-dependent calcium channels at higher concentrations, and incorporate appropriate counterscreens in their drug discovery campaigns.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 3. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 5. Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Recording with T16Ainh-A01
For Researchers, Scientists, and Drug Development Professionals
Introduction
T16Ainh-A01 is a potent and selective small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2] TMEM16A plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[3][4][5] Its dysregulation has been implicated in several diseases, making it a significant target for drug development. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate the function and pharmacology of TMEM16A.
Mechanism of Action
This compound is an aminophenylthiazole compound that effectively blocks TMEM16A-mediated chloride currents.[2] It exhibits a voltage-independent blocking mechanism, inhibiting the channel at all voltages.[2][6] While highly potent for TMEM16A, researchers should be aware that at higher concentrations, this compound may exhibit off-target effects, including inhibition of voltage-dependent calcium channels (VDCCs).[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in the literature.
Table 1: Inhibitory Potency of this compound on TMEM16A
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 | ~1 µM | TMEM16A-mediated chloride currents | [2] |
| IC50 | 1.1 µM | Short-circuit current in TMEM16A-expressing FRT cells | [6] |
| IC50 | 1.5 µM | Whole-cell patch clamp on HEK293 cells expressing human TMEM16A | [9] |
| IC50 | 1.8 µM | Cell-free assay | [1] |
Table 2: Effects of this compound on Cellular Functions
| Cellular Process | Effect | Concentration | Cell Type | Reference |
| Cell Proliferation | Significant repression | 10 µM | Cardiac Fibroblasts | [10] |
| Cell Migration | Significant inhibition | 10 µM | Cardiac Fibroblasts | [10] |
| Collagen Secretion | Significant repression | Not Specified | Cardiac Fibroblasts | [10] |
| Intracellular Cl- | Decreased in the nucleus | 10 µM | Cardiac Fibroblasts | [10] |
| Cell Viability | Minimal effect | Not Specified | Colon cancer cells | [10] |
Signaling Pathways Involving TMEM16A
TMEM16A is integrated into various signaling pathways that control key cellular functions.[3][11] Understanding these pathways is crucial for interpreting the effects of this compound.
Caption: TMEM16A signaling pathway and point of inhibition by this compound.
Experimental Protocols
Cell Culture and Transfection
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for exogenous expression of TMEM16A. Other suitable cell lines include Fischer Rat Thyroid (FRT) cells or cell lines endogenously expressing TMEM16A.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for exogenous expression):
-
Plate cells to be 70-90% confluent on the day of transfection.
-
Transfect cells with a plasmid encoding human TMEM16A using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[6]
-
For selection of stably transfected cells, include an appropriate antibiotic in the culture medium (e.g., G418).
-
It is recommended to co-transfect with a fluorescent marker (e.g., GFP) to easily identify transfected cells for electrophysiological recording.
-
Allow 24-48 hours for transient expression before proceeding with experiments.
-
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO (e.g., 83 mg/mL).[1]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] Aliquot to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular recording solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol describes the whole-cell patch-clamp technique to measure TMEM16A currents.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl (or NMDG-Cl to block cation currents), 10 HEPES, 5 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 250-275 nM to activate TMEM16A).[6][12] Adjust pH to 7.2 with CsOH. Calculate the required CaCl2 concentration using a calcium concentration calculator program.
-
-
Recording Equipment:
-
Inverted microscope with DIC optics and fluorescence for identifying transfected cells.
-
Patch-clamp amplifier (e.g., Axopatch 200B).
-
Data acquisition system (e.g., Digidata, pCLAMP software).
-
Micromanipulator.
-
Perfusion system for solution exchange.
-
-
Procedure:
-
Plate cells on glass coverslips suitable for microscopy and recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Identify a transfected cell (e.g., by GFP fluorescence).
-
Pull glass microelectrodes with a resistance of 3-8 MΩ when filled with the intracellular solution.[5]
-
Approach the cell with the microelectrode and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
-
Voltage Protocol:
-
Application of this compound:
-
Record baseline TMEM16A currents in the absence of the inhibitor.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the inhibitor to take effect (typically a few minutes).
-
Record TMEM16A currents in the presence of the inhibitor using the same voltage protocol.
-
To determine concentration-response curves, apply cumulative concentrations of this compound.[12]
-
Data Analysis
-
Measure the peak current amplitude at each voltage step.
-
Plot the current-voltage (I-V) relationship before and after the application of this compound.
-
Calculate the percentage of inhibition at each concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value.
-
Analyze the kinetics of current activation and deactivation if relevant.
Experimental Workflow Diagram
Caption: Workflow for an electrophysiology experiment using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Structural basis for anion conduction in the calcium-activated chloride channel TMEM16A | eLife [elifesciences.org]
- 6. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of TMEM16A currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a QPatch-Automated Electrophysiology Assay for Identifying TMEM16A Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gating modes of calcium‐activated chloride channels TMEM16A and TMEM16B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
T16Ainh-A01 off-target effects on calcium channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing T16Ainh-A01. The information addresses potential off-target effects on calcium channels, helping you interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is primarily known as a potent and selective inhibitor of the calcium-activated chloride channel (CaCC), specifically the transmembrane protein 16A (TMEM16A or Anoctamin 1).[1][2] Its inhibitory concentration (IC50) for TMEM16A is approximately 1.8 µM.[1]
Q2: I'm observing effects that cannot be explained by CaCC inhibition alone. What could be the cause?
It is well-documented that this compound has significant off-target effects, most notably the inhibition of voltage-dependent L-type calcium channels (VDCCs).[3][4][5][6] This can lead to physiological responses, such as vasorelaxation, that are independent of its action on CaCCs.[3][6][7] Therefore, it is crucial to consider these off-target effects when interpreting your data.
Q3: At what concentrations are off-target effects on L-type calcium channels observed?
This compound inhibits L-type calcium channels in a concentration-dependent manner.[3][6] Significant inhibition of L-type Ca2+ currents has been reported in A7r5 cells with a logIC50 of -7.30 ± 0.15, which corresponds to an IC50 in the sub-micromolar to low micromolar range.[3]
Q4: Does this compound affect intracellular calcium levels?
The effect of this compound on intracellular calcium ([Ca2+]i) appears to be cell-type dependent. Some studies on cardiac fibroblasts have reported minimal effects on [Ca2+]i.[8][9] However, in rodent resistance arteries, this compound has been shown to lower intracellular calcium levels, likely as a consequence of its inhibitory effect on L-type calcium channels.[3]
Q5: Is the inhibitory effect of this compound on calcium channels voltage-dependent?
The inhibitory action of this compound on L-type calcium channels in A7r5 cells has been characterized as concentration-dependent.[3] One study suggested a voltage-dependent mode of action on its primary target, TMEM16A, with higher affinity under depolarized conditions.[3] However, another study indicated a voltage-independent block of TMEM16A.[10] Further investigation is needed to fully elucidate the voltage dependency of its off-target effects.
Troubleshooting Guides
Problem: My results are inconsistent or suggest off-target effects.
-
Possible Cause: Inhibition of L-type calcium channels by this compound.
-
Troubleshooting Steps:
-
Confirm L-type Calcium Channel Inhibition: Use a known L-type calcium channel blocker (e.g., nifedipine, verapamil) as a positive control in your experimental setup. If this compound elicits similar effects, it is likely acting on these channels.
-
Concentration-Response Curve: Perform a concentration-response experiment for this compound. If the observed effect is dose-dependent, it can help in determining the potency of the off-target effect in your system.
-
Use an Alternative CaCC Inhibitor: Consider using other CaCC inhibitors with potentially different off-target profiles, such as CaCCinh-A01, but be aware that they may also have their own off-target effects.[3]
-
Chloride-Free Conditions: To isolate the effects of CaCC inhibition, experiments can be performed in chloride-free solutions. If the effect of this compound persists, it is not mediated by TMEM16A.[3]
-
Problem: I am seeing changes in intracellular calcium signaling.
-
Possible Cause: Direct or indirect effects of this compound on calcium homeostasis.
-
Troubleshooting Steps:
-
Direct Calcium Imaging: Perform calcium imaging experiments using fluorescent indicators like Fluo-4 AM to directly measure changes in intracellular calcium concentration upon application of this compound.[8]
-
Control for Vehicle Effects: Ensure that the solvent for this compound (e.g., DMSO) does not affect intracellular calcium levels at the concentrations used.[1]
-
Isolate Calcium Source: Use pharmacological tools to dissect the source of any calcium changes. For example, use thapsigargin to deplete endoplasmic reticulum calcium stores and assess the role of store-operated calcium entry.
-
Data Presentation
Table 1: Summary of this compound Effects on Ion Channels
| Target | Action | Cell Type/System | IC50 / Effective Concentration | Citation(s) |
| TMEM16A (CaCC) | Inhibition | Cell-free assay, FRT cells | ~1.1-1.8 µM | [1][10] |
| L-type Ca2+ Channels (VDCC) | Inhibition | A7r5 cells, Rodent resistance arteries | logIC50 = -7.30 ± 0.15 | [3] |
| TMEM16B | Inhibition | FRT cells | Not specified | [10] |
Experimental Protocols
1. Patch-Clamp Electrophysiology for Measuring L-type Ca2+ Currents
This protocol is adapted from studies on A7r5 cells.[3]
-
Cell Preparation: Culture A7r5 cells to 60-80% confluency. Dissociate cells using a gentle enzymatic method (e.g., TrypLE) and re-plate on glass coverslips for recording.
-
Recording Solutions:
-
External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose, 0.2 TTX. Adjust pH to 7.4 with TEA-OH. (Barium is used as the charge carrier to isolate calcium channel currents).
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Recording Procedure:
-
Obtain whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -50 mV.
-
Apply depolarizing voltage steps from -80 mV to +50 mV in 10 mV increments to elicit inward barium currents (IBa).
-
Establish a stable baseline recording.
-
Perfuse the cells with the desired concentration of this compound and repeat the voltage-step protocol.
-
As a positive control, apply a known L-type calcium channel blocker like nifedipine (10 µM) at the end of the experiment to confirm the identity of the recorded currents.[3]
-
2. Calcium Imaging using Fluo-4 AM
This protocol is based on methods used in cardiac fibroblasts.[8]
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and grow to desired confluency.
-
Dye Loading:
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
Dilute Fluo-4 AM in a suitable buffer (e.g., HEPES-buffered saline) to a final concentration of 2.5 µM.
-
Wash cells three times with the buffer.
-
Incubate cells with the Fluo-4 AM solution for 45 minutes at 37°C.
-
Wash cells three times with the buffer to remove excess dye.
-
Allow for an additional 20 minutes for de-esterification of the dye.
-
-
Imaging:
-
Mount the dish/coverslip on an inverted fluorescence microscope equipped for live-cell imaging.
-
Excite Fluo-4 at ~488 nm and measure emission at ~520 nm.
-
Establish a baseline fluorescence reading.
-
Apply this compound or a control vehicle and record the change in fluorescence intensity over time.
-
At the end of the experiment, you can add a calcium ionophore like ionomycin as a positive control to elicit a maximal calcium response.
-
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: Electrophysiology experimental workflow.
Caption: Troubleshooting logical workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of new‐generation inhibitors of the calcium‐activated chloride channel anoctamin 1 on slow waves in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New selective inhibitors of calcium‐activated chloride channels – T16Ainh‐A01, CaCCinh‐A01 and MONNA – what do they inhibit? | Semantic Scholar [semanticscholar.org]
- 8. karger.com [karger.com]
- 9. Effects of the Calcium-Activated Chloride Channel Inhibitors this compound and CaCCinh-A01 on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing T16Ainh-A01 concentration to avoid toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with T16Ainh-A01. Our goal is to help you optimize its concentration in your experiments to achieve desired inhibitory effects on TMEM16A while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1). TMEM16A is a calcium-activated chloride channel (CaCC) involved in various physiological processes. This compound blocks the chloride currents mediated by TMEM16A with an IC50 value of approximately 1 to 1.8 μM.[1]
Q2: At what concentration is this compound effective?
The effective concentration of this compound is cell-type dependent. For potent inhibition of TMEM16A-mediated currents, a concentration of 1-10 µM is commonly used.[2] For instance, 10 µM this compound has been shown to strongly inhibit TMEM16A-mediated iodide influx and completely block CaCC conductance in salivary gland cells.[3]
Q3: What is the recommended concentration range to avoid toxicity?
Several studies indicate that this compound has a minimal effect on cell viability, even at concentrations up to 30-50 µM in some cancer cell lines.[4][5] However, off-target effects have been reported at concentrations around 10 µM, particularly on voltage-dependent calcium channels (VDCCs).[6][7] Therefore, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that balances efficacy and minimal toxicity.
Q4: What are the known off-target effects of this compound?
At concentrations around 10 µM, this compound has been shown to inhibit voltage-dependent calcium channels (VDCCs) in A7r5 cells in a concentration-dependent manner.[6][7] This can lead to vasorelaxation in rodent resistance arteries, a chloride-independent effect.[6][7] Researchers should be aware of these potential off-target effects, especially when working with excitable cells or tissues where calcium signaling is critical.
Troubleshooting Guide
Issue 1: I am observing unexpected cell death in my experiments.
-
Possible Cause 1: High Concentration. Although generally exhibiting low cytotoxicity, very high concentrations of this compound could be toxic to sensitive cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type. Start with a range from 1 µM to 30 µM.
-
-
Possible Cause 2: Off-Target Effects. Inhibition of VDCCs or other unforeseen off-target effects at higher concentrations might be inducing apoptosis or necrosis.
-
Solution: If your experimental system is sensitive to changes in calcium signaling, consider using a lower concentration of this compound (e.g., 1-5 µM) or a different TMEM16A inhibitor with a distinct pharmacological profile.
-
-
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you run a vehicle control (medium with the same concentration of DMSO without this compound).
-
Issue 2: My results are inconsistent across experiments.
-
Possible Cause 1: Compound Stability. Improper storage of this compound can lead to its degradation.
-
Solution: Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Passage Number. The expression of TMEM16A and the sensitivity to this compound can vary with cell passage number.
-
Solution: Use cells within a consistent and low passage number range for all your experiments.
-
-
Possible Cause 3: Variability in Experimental Conditions. Minor variations in incubation time, cell density, or reagent concentrations can lead to inconsistent results.
-
Solution: Standardize your experimental protocols meticulously, including cell seeding density, treatment duration, and reagent preparation.
-
Data on this compound Concentration and Cell Viability
The following table summarizes the observed effects of different this compound concentrations on cell viability in various cell lines.
| Cell Line | Concentration (µM) | Incubation Time | Effect on Viability | Citation |
| PC-3 (Prostate Cancer) | 30 | 72 h | Little inhibitory effect | [4] |
| HCT116 (Colorectal Cancer) | 30 | 72 h | Little inhibitory effect | [4] |
| HT-29 (Colorectal Cancer) | 30 | 72 h | Little inhibitory effect | [4] |
| SW480 (Colorectal Cancer) | 50 | 24 h | No significant effect | [5] |
| SW620 (Colorectal Cancer) | 50 | 24 h | No significant effect | [5] |
| Cardiac Fibroblasts | 10 | 48 h | Significant inhibition of proliferation | [3] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
-
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
2. Cytotoxicity Assessment using LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium (low serum to reduce background)
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and controls (vehicle, no treatment, and maximum LDH release control).
-
Incubate for the desired duration.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit protocol to mix the supernatant with the reaction mixture.
-
Incubate as per the kit's instructions to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Visualizations
Caption: this compound inhibits TMEM16A, blocking downstream signaling.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
T16Ainh-A01 Stability and Degradation in Solution: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and degradation of T16Ainh-A01 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For solid powder, storage at -20°C for up to three years is recommended.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), have varying storage recommendations. For long-term storage, aliquoting and freezing at -80°C is advised for periods ranging from six months to a year.[1][2] For shorter-term storage, -20°C is suitable for up to one month.[1][2] It is highly recommended to avoid repeated freeze-thaw cycles to prevent degradation.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in DMSO at concentrations as high as 83-100 mg/mL.[1][3][4] However, it is considered insoluble in water and ethanol.[1] For aqueous buffers in cell-based assays, the final DMSO concentration should be kept low, typically below 0.5%, to avoid solvent-induced artifacts.
Q3: How should I prepare this compound for in vivo studies?
A3: For in vivo administration, this compound can be formulated as a suspension or a clear solution. It is critical that these formulations are prepared freshly and used immediately for optimal results.[1] Common formulation protocols involve initially dissolving this compound in a small amount of DMSO and then further diluting with a vehicle such as corn oil or a mixture of PEG300, Tween 80, and saline.[1] Physical methods like vortexing, sonication, or gentle warming can aid in dissolution.[1]
Q4: What is the known stability of this compound in aqueous solution?
A4: There is limited published data on the quantitative stability (e.g., half-life) of this compound in aqueous solutions at different pH values and temperatures. Given its molecular structure, which includes amide and thioether linkages, the compound may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Researchers should empirically determine the stability of this compound under their specific experimental conditions.
Q5: Does this compound cause the degradation of its target protein, ANO1?
A5: No. While another ANO1 inhibitor, CaCCinh-A01, has been shown to promote the proteasomal degradation of the ANO1 protein, studies indicate that this compound does not share this mechanism of action.[5][6] this compound acts as a direct inhibitor of the ANO1 channel's activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound stock solution. | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions from a recently thawed aliquot for each experiment. Consider assessing the purity of the stock solution via HPLC if it has been stored for an extended period. |
| Precipitation of this compound in aqueous buffer | Low solubility of this compound in aqueous media. | Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility, while remaining compatible with the experimental system. Prepare working solutions at the final concentration immediately before use. Gentle warming or sonication may temporarily aid dissolution. |
| Loss of inhibitory activity over time in an experiment | Degradation of this compound in the experimental buffer. | The stability of this compound in your specific buffer and at your experimental temperature is likely limited. For long-term experiments, consider replenishing the compound at regular intervals. It is advisable to perform a preliminary stability study under your experimental conditions. |
| Unexpected biological effects | Off-target effects of this compound. | Be aware that at higher concentrations, this compound has been reported to have off-target effects, such as the inhibition of voltage-dependent calcium channels.[6] Use the lowest effective concentration of this compound and include appropriate controls to validate that the observed effects are due to the inhibition of ANO1. |
Summary of Quantitative Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -80°C | 6 months - 1 year | [1][2] |
| Stock Solution in DMSO | -20°C | 1 month | [1][2] |
| Reconstituted Solution | -20°C | Up to 3 months | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 83 mg/mL | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the degradation pathways of this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Control Samples: Maintain an aliquot of the stock solution at -20°C and another at room temperature, protected from light.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a developed and validated stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control samples. Identify and quantify any degradation products. Calculate the percentage of degradation of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach for developing an HPLC method capable of separating this compound from its potential degradation products.
Objective: To develop a specific, accurate, and precise HPLC method for the quantification of this compound and its degradation products.
Procedure:
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Analyze a mixture of the stressed samples from the forced degradation study to observe the separation of the parent compound and its degradation products.
-
-
Optimization of Chromatographic Conditions:
-
Gradient: Adjust the gradient profile (slope and duration) to achieve optimal separation of all peaks.
-
Mobile Phase pH: Vary the pH of the aqueous phase to improve the resolution of ionizable compounds.
-
Organic Modifier: Compare the selectivity of acetonitrile and methanol.
-
Column Temperature: Adjust the column temperature (e.g., between 25-40°C) to improve peak shape and resolution.
-
Flow Rate: Optimize the flow rate for efficient separation within a reasonable run time.
-
-
Detection Wavelength: Use a PDA detector to determine the optimal wavelength for the detection of this compound and its degradation products.
-
Method Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of ANO1 (TMEM16A) inhibition by this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: T16Ainh-A01 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T16Ainh-A01 in patch clamp experiments to study the TMEM16A calcium-activated chloride channel.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during patch clamp recordings involving this compound.
FAQs - this compound Compound Handling and Application
Question: What is the recommended solvent and storage condition for this compound?
Answer: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to a month.[2]
Question: I am not seeing the expected inhibition of TMEM16A currents after applying this compound. What could be the reason?
Answer: There are several potential reasons for a lack of inhibition:
-
Concentration: Ensure you are using an appropriate concentration of this compound. The reported IC50 for TMEM16A is approximately 1.1 µM to 1.8 µM.[2] A concentration of 10 µM is often used to achieve complete blockage in sensitive cell types like salivary gland cells.[3]
-
Cell Type Variability: The inhibitory effect of this compound can be cell-type dependent. In some cells, like certain airway and intestinal epithelial cells, it may only block a transient component of the total calcium-activated chloride current, leading to poor overall inhibition.[1]
-
Compound Stability: Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for your experiments.
-
Application Method: For whole-cell recordings, ensure the drug is adequately perfused into the bath and has had enough time to reach the cell.
Question: I am observing off-target effects. Is this expected with this compound?
Answer: Yes, off-target effects have been reported for this compound, particularly at higher concentrations. It has been shown to inhibit voltage-dependent L-type calcium channels (VDCCs) in a concentration-dependent manner.[4][5] This can lead to unintended consequences in your recordings, such as a reduction in calcium influx that could indirectly affect TMEM16A activity. It is crucial to perform control experiments to dissect the direct inhibitory effects on TMEM16A from potential off-target effects.
FAQs - Patch Clamp Recording Issues
Question: My patch clamp recordings are very noisy. How can I reduce the noise?
Answer: High noise is a common issue in patch clamp electrophysiology. Here are some steps to troubleshoot:
-
Grounding: Ensure all equipment in your rig is properly grounded to a single point to avoid ground loops.[6] This includes the microscope, manipulators, and perfusion system.
-
Shielding: Use a Faraday cage to shield your setup from external electrical noise from sources like computers, monitors, and room lights.[7]
-
Pipette Holder and Pipette: A dirty or faulty pipette holder can be a significant source of noise. Clean it regularly. The seal between the pipette and the cell is critical; a tight gigaohm seal is essential for low-noise recordings.[7]
-
Perfusion System: The perfusion system can introduce noise. Ensure tubing is secure and the flow is smooth. In some cases, temporarily stopping the perfusion during recording can help identify it as a noise source.[7]
-
Filtering: Adjust the filter settings on your amplifier. For example, changing a Bessel filter from 10kHz to 2.2kHz can significantly reduce noise.
Question: I'm having trouble compensating for series resistance (Rs). Why is this important and what can I do?
Answer: Series resistance (Rs) is the resistance between your recording electrode and the cell interior. High Rs can distort your recordings of rapid ionic currents and lead to errors in voltage clamp.[8][9][10]
-
Why it's important: A high Rs can act as a low-pass filter, slowing down the recorded currents.[11] It also causes a voltage error across the pipette tip, meaning the actual membrane potential is different from the command potential set by the amplifier.[10]
-
Compensation: Most patch clamp amplifiers have a circuit to compensate for Rs.[11] The goal is to add a voltage signal to the command potential that is proportional to the current, effectively canceling out the voltage drop across the series resistance. It is typically recommended to compensate for 80-90% of the measured Rs.[10] Be aware that overcompensation can lead to oscillations and instability.[12]
Question: My giga-seal is unstable, or I am losing my whole-cell configuration frequently. What are some possible causes?
Answer: A stable seal and whole-cell configuration are crucial for successful recordings. Instability can arise from several factors:
-
Cell Health: Unhealthy cells are a primary reason for unstable recordings. Ensure your cells are in optimal condition before patching.
-
Pipette Quality: The shape and cleanliness of your pipette tip are critical. A smooth, fire-polished tip of the appropriate resistance (typically 3-7 MΩ) is recommended.[13] Debris on the pipette tip can prevent a good seal.[14]
-
Mechanical Stability: Vibrations in the setup can disrupt the seal. Ensure your anti-vibration table is functioning correctly and there are no sources of mechanical drift, such as pulling on cables or tubing.[14]
-
Pressure Control: Precise control of pressure is key for forming a seal and breaking into the whole-cell configuration without damaging the cell.[14]
Quantitative Data
Table 1: this compound Inhibitory Concentrations
| Target | IC50 | Cell Type | Reference |
| TMEM16A | ~1.1 µM | FRT cells expressing TMEM16A | [1] |
| TMEM16A | 1.5 µM | HEK293 cells expressing TMEM16A | [12] |
| TMEM16A | 1.8 µM | A253 salivary gland epithelial cells | |
| L-type Ca2+ Channels | Inhibition observed at 1 µM | A7r5 cells | [4] |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of TMEM16A Currents and Inhibition by this compound
This protocol is adapted for recording TMEM16A currents in a heterologous expression system (e.g., HEK293 cells) and assessing the inhibitory effect of this compound.
1. Solutions:
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 0.5 EGTA, 1 MgCl2, 1 Tris-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH. To activate TMEM16A, the free Ca2+ concentration can be adjusted by adding calculated amounts of CaCl2.[1][15]
-
Extracellular (Bath) Solution (in mM): 140 N-methyl-d-glucamine-Cl (NMDG-Cl), 1 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4.
2. Cell Preparation:
-
Plate cells expressing TMEM16A onto glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
3. Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.[8][15]
-
Fire-polish the pipette tips to ensure a smooth surface for sealing.
4. Recording Procedure:
-
Approach a target cell with the recording pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ).
-
After achieving a stable giga-seal, apply a brief, stronger suction pulse to rupture the membrane patch and establish the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for a few minutes before starting the voltage-clamp protocol.
5. Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage steps from -100 mV to +100 mV in 20 mV increments.
-
Record the resulting currents. TMEM16A currents typically show outward rectification at low intracellular Ca2+ concentrations and become more linear at higher concentrations.[15]
6. Application of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in the extracellular solution immediately before use.
-
After recording baseline TMEM16A currents, perfuse the bath with the this compound-containing solution.
-
Allow sufficient time for the drug to take effect (e.g., 5 minutes) before repeating the voltage-clamp protocol to measure the inhibited currents.[1]
Visualizations
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of allosteric activation of TMEM16A/ANO1 channels by a commonly used chloride channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 4. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for anion conduction in the calcium-activated chloride channel TMEM16A | eLife [elifesciences.org]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological characterization of TMEM16A currents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Secreted CLCA1 modulates TMEM16A to activate Ca2+-dependent chloride currents in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of T16Ainh-A01 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using T16Ainh-A01. The information addresses common issues related to potential non-specific binding and off-target effects observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an aminophenylthiazole compound that acts as a potent inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1).[1] TMEM16A functions as a calcium-activated chloride channel (CaCC).[1][2] this compound blocks the chloride currents mediated by TMEM16A in a voltage-independent manner.[1][3]
Q2: I'm observing effects in my assay that don't seem to be related to TMEM16A inhibition. Is this common?
Yes, several studies have reported off-target or non-specific effects of this compound, particularly at concentrations commonly used for TMEM16A inhibition. These effects can be cell-type and tissue-dependent.[4][5][6] Therefore, it is crucial to include appropriate controls to verify that the observed effects are specifically due to TMEM16A inhibition.
Q3: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is the inhibition of voltage-dependent calcium channels (VDCCs).[4][6] This can lead to a reduction in intracellular calcium concentration ([Ca2+]i) and subsequent physiological responses, such as vasorelaxation, that are independent of its action on TMEM16A.[4][6] Some studies have also noted that this compound's effects on vascular tone persist even when the chloride gradient is abolished, further indicating a mechanism independent of CaCC inhibition.[4][6]
Q4: My results with this compound are different from another TMEM16A inhibitor, CaCCinh-A01. Why might this be?
While both are TMEM16A inhibitors, they can have different off-target effects and mechanisms of action. For instance, CaCCinh-A01 has been shown to reduce TMEM16A protein expression through proteasomal degradation, an effect not observed with this compound.[7][8] Additionally, their effects on cell proliferation and other cellular functions can differ, likely due to their distinct off-target profiles.[7][8]
Troubleshooting Guides
Problem 1: Unexpected changes in intracellular calcium levels upon this compound application.
-
Possible Cause: Inhibition of voltage-dependent calcium channels (VDCCs) by this compound.[4][6]
-
Troubleshooting Steps:
-
Verify VDCC Inhibition: Perform whole-cell patch-clamp experiments to directly measure VDCC currents (e.g., using barium as the charge carrier) in the presence and absence of this compound.[4]
-
Use a Specific VDCC Blocker: As a control, compare the effects of this compound to a known VDCC blocker (e.g., verapamil) in your experimental system.
-
Lower this compound Concentration: Titrate this compound to the lowest effective concentration for TMEM16A inhibition in your specific assay to minimize off-target effects on VDCCs.
-
Problem 2: Observed physiological effect (e.g., vasorelaxation) is independent of the chloride gradient.
-
Possible Cause: The effect is likely mediated by an off-target mechanism, such as VDCC inhibition, rather than TMEM16A-dependent chloride channel blockade.[4][6]
-
Troubleshooting Steps:
-
Chloride Substitution Experiment: Repeat the experiment in a chloride-free external solution (e.g., by substituting chloride with an impermeant anion like aspartate).[4] If the effect of this compound persists, it is not mediated by TMEM16A.
-
Measure Membrane Potential: Use microelectrodes to measure changes in membrane potential. This compound has been shown to cause hyperpolarization in some vascular smooth muscle cells, which is consistent with VDCC inhibition.[4]
-
Problem 3: Discrepancy in results between this compound and TMEM16A knockdown (e.g., using siRNA).
-
Possible Cause: this compound may have off-target effects that are not present in the knockdown model, leading to different phenotypic outcomes.
-
Troubleshooting Steps:
-
Confirm Knockdown Efficiency: Ensure that your TMEM16A knockdown is efficient at the protein level using techniques like Western blotting or qPCR.
-
Rescue Experiment: In the knockdown cells, re-introduce a siRNA-resistant form of TMEM16A. If the original phenotype is restored, it confirms the specificity of the knockdown.
-
Cross-Validate with Other Inhibitors: Use other structurally different TMEM16A inhibitors to see if they replicate the effects of this compound or the knockdown phenotype.
-
Data Presentation
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 | Cell/Assay Type | Reference |
| TMEM16A (human) | ~1 µM | FRT cells expressing human TMEM16A | [1][8] |
| TMEM16A | 1.1 µM | FRT cells | [3] |
| TMEM16A | 1.8 µM | Cell-free assay | [2] |
Table 2: Summary of Known Off-Target Effects of this compound
| Off-Target Effect | Experimental Model | Observation | Reference |
| Inhibition of Voltage-Dependent Calcium Channels (VDCCs) | A7r5 cells (vascular smooth muscle cell line) | Concentration-dependent inhibition of L-type Ca2+ currents. | [4][6] |
| Chloride-Independent Vasorelaxation | Isolated rodent resistance arteries | Equivalent vasorelaxation in the presence and absence of extracellular chloride. | [4][6] |
| Membrane Hyperpolarization | Vascular smooth muscle cells | Reversal of noradrenaline-induced depolarization. | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Measurement of VDCC Currents
-
Cell Preparation: Culture A7r5 vascular smooth muscle cells on glass coverslips.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Solution (Intracellular): Contains (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
Bath Solution (Extracellular): Contains (in mM): 130 BaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with Ba(OH)2. Barium (Ba2+) is used as the charge carrier to isolate VDCC currents.
-
Voltage Protocol: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit inward Ba2+ currents.
-
Data Acquisition: Record the peak inward current at each voltage step before and after the application of this compound at various concentrations.
-
Analysis: Construct current-voltage (I-V) relationship curves to determine the effect of this compound on VDCC activity.
Protocol 2: Arterial Tension Measurement in a Myograph (Chloride-Substitution Experiment)
-
Tissue Preparation: Isolate rodent mesenteric resistance arteries and mount them in a wire myograph.
-
Solutions:
-
Normal PSS (Physiological Salt Solution): Containing standard physiological concentrations of ions, including Cl-.
-
Chloride-Free PSS: Replace NaCl, KCl, CaCl2, and MgCl2 with their respective aspartate salts (e.g., sodium aspartate, potassium aspartate).
-
-
Experimental Procedure: a. Equilibrate the arteries in normal PSS. b. Pre-constrict the arteries with an agonist such as noradrenaline or U46619. c. Once a stable contraction is achieved, cumulatively add this compound to generate a concentration-response curve for relaxation. d. Wash out the drug and replace the normal PSS with chloride-free PSS. e. Repeat steps b and c in the chloride-free solution.
-
Analysis: Compare the concentration-response curves for this compound-induced relaxation in the presence and absence of extracellular chloride. An equivalent relaxation indicates a chloride-independent mechanism.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T16Ainh-A01 and DMSO Vehicle Controls
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of T16Ainh-A01 and how to control for the effects of its common vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Calcium-Activated Chloride Channel (CaCC) known as TMEM16A or Anoctamin 1 (ANO1).[1][2] It blocks the chloride currents mediated by TMEM16A, which is involved in various physiological processes, including smooth muscle contraction and epithelial fluid secretion.[3]
Q2: Why is DMSO used as a vehicle for this compound?
This compound, like many small molecule inhibitors, has poor solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for administering this compound in both in vitro and in vivo experiments.[4][5]
Q3: What are the potential off-target effects of this compound?
While considered selective for TMEM16A, some studies have reported off-target effects for this compound, particularly at higher concentrations. Notably, it has been shown to inhibit voltage-dependent Ca²⁺ channels (VDCCs) in a concentration-dependent manner.[6][7][8] This can lead to vasorelaxation independent of its action on TMEM16A.[6][8] Therefore, it is crucial to use the lowest effective concentration and appropriate controls to dissect the specific effects of TMEM16A inhibition.
Q4: Can DMSO itself affect experimental results?
Yes, DMSO is not biologically inert and can have direct effects on cells and tissues.[9] Even at low concentrations, DMSO can influence cell signaling pathways, gene expression, and cell viability.[10][11] At higher concentrations, typically above 1%, DMSO can be cytotoxic.[12][13] Therefore, a vehicle control group treated with the same concentration of DMSO used to dissolve this compound is essential in every experiment.[14]
Q5: What is a vehicle control and why is it critical?
A vehicle control is an experimental group that is treated with the solvent (vehicle) used to dissolve the experimental compound, in this case, DMSO.[4][14] This control group is crucial to distinguish the effects of the compound of interest (this compound) from any non-specific effects of the solvent itself.[15] Any observed effect in the this compound-treated group should be compared to the vehicle control group to determine the true effect of the inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results with this compound.
-
Possible Cause 1: DMSO concentration is too high.
-
Solution: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.1% (v/v) for in vitro studies. Higher concentrations can lead to off-target effects or cytotoxicity.[12][13] Always run a vehicle control with the exact same DMSO concentration to assess its baseline effect.
-
-
Possible Cause 2: Off-target effects of this compound.
-
Possible Cause 3: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound in DMSO and store them properly, typically at -20°C or -80°C, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.
-
Problem 2: High background or toxicity in the vehicle control group.
-
Possible Cause 1: DMSO concentration is cytotoxic to your cell type.
-
Possible Cause 2: Impurities in the DMSO.
-
Solution: Use high-purity, sterile-filtered DMSO suitable for cell culture or animal studies to avoid introducing contaminants.
-
-
Possible Cause 3: Prolonged exposure to DMSO.
-
Solution: Minimize the incubation time with DMSO-containing media whenever possible, as longer exposure can increase cytotoxicity.[16]
-
Quantitative Data Summary
Table 1: this compound Inhibitory Concentrations
| Target | IC₅₀ | Cell/System | Reference |
| TMEM16A (CaCC) | ~1 µM | TMEM16A-mediated chloride currents | [2] |
| TMEM16A (CaCC) | 1.8 µM | Cell-free assay | [1] |
| TMEM16A (CaCC) | 1.1 µM | FRT cells expressing TMEM16A | [17] |
| Noradrenaline-induced vasoconstriction | -5.82 ± 0.04 (logIC₅₀) | Rat mesenteric arteries | [6] |
| U46619-induced vasoconstriction | -5.91 ± 0.16 (logIC₅₀) | Rat mesenteric arteries | [6] |
Table 2: Recommended DMSO Concentrations and Observed Effects
| Concentration (v/v) | Application | Observed Effects/Recommendations | Reference(s) |
| < 0.1% | In vitro cell culture | Generally considered safe with minimal effects on cell behavior. | |
| 0.1% - 0.5% | In vitro cell culture | Commonly used, but a vehicle control is essential. | [16] |
| > 1% | In vitro cell culture | Can be cytotoxic to many cell lines. | [12][13] |
| 0.1% | In vivo (pharmacological study) | Well-tolerated in control cells. | [6] |
| < 1% | In vivo injections | Recommended to keep the percentage to a minimum. | [9] |
| Up to 10% | In vivo injections | Maximum recommended concentration, use with caution. | [9] |
| 0.0008% - 0.004% | In vitro (NSCLC cell lines) | Can still cause heterogeneous and cell-line dependent effects on signaling molecules. | [10] |
| 4% and higher | In vitro (cancer cells) | Significant inhibition of cell growth. | [18] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., MTT Assay) to Assess this compound Effects
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including the highest this compound concentration) remains constant and non-toxic (e.g., 0.1%).
-
-
Treatment Groups:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium containing the same final concentration of DMSO as the this compound treated groups.
-
This compound Treatment: Cells in culture medium with varying concentrations of this compound.
-
Positive Control (Optional): Cells treated with a known cytotoxic agent.
-
-
Incubation: Replace the old medium with the prepared treatment media and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals with a solubilization solution (which may contain DMSO).
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data by expressing the viability of the treated cells as a percentage of the vehicle control.[15] This corrects for any effect of the DMSO on cell viability.
-
Protocol 2: Vasorelaxation Assay in Isolated Arteries
-
Tissue Preparation: Isolate rodent mesenteric arteries and mount them in a wire myograph system containing physiological salt solution (PSS), gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Pre-constriction: After an equilibration period, pre-constrict the arteries with an agonist such as noradrenaline (NA) or U46619 to a stable level of tension.[6]
-
Experimental Groups:
-
Vehicle Control: Once a stable contraction is achieved, cumulatively add increasing volumes of the vehicle (e.g., DMSO diluted in PSS, to final concentrations of 0.01%, 0.1%, etc.) to the bath. Record any changes in tension.
-
This compound Treatment: In a separate set of arteries, after stable pre-constriction, cumulatively add increasing concentrations of this compound (dissolved in DMSO) to the bath. Record the relaxation response.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-constriction tension.
-
Compare the concentration-response curve for this compound to that of the vehicle control to determine the specific vasorelaxant effect of the inhibitor. Paired experiments where one artery segment from an animal receives the vehicle and another receives the drug are recommended.[6]
-
Visualizations
Caption: Signaling pathway of TMEM16A and the inhibitory action of this compound.
Caption: Experimental workflow incorporating a vehicle control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMSO as vehicle: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 14. pharmacology - Why DMSO is used as a control? - Biology Stack Exchange [biology.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 17. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
Navigating Unexpected Experimental Outcomes with T16Ainh-A01: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results while using T16Ainh-A01, a potent inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (ANO1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), which functions as a calcium-activated chloride channel (CaCC).[1][2] It blocks TMEM16A-mediated chloride currents with an IC50 value of approximately 1 to 1.8 μM.[1][2]
Q2: I'm not seeing the expected level of inhibition of the total calcium-activated chloride current in my cell line. Is the inhibitor not working?
This is a documented observation in certain cell types. In human bronchial and intestinal epithelial cells, this compound has been shown to poorly inhibit the total CaCC current.[3][4][5] Instead, it primarily blocks the initial, transient component of the agonist-stimulated chloride current.[3][4][5] This suggests that in these cells, TMEM16A may only be a minor component of the total sustained CaCC conductance.[3][5] In contrast, in salivary gland cells, this compound fully blocks the CaCC current, indicating that TMEM16A is the primary contributor.[3][5]
Q3: My experimental system shows signs of vasodilation, even in the absence of a chloride gradient. Is this an expected off-target effect of this compound?
Yes, this is a known off-target effect. This compound has been observed to cause concentration-dependent relaxation of rodent resistance arteries, and this effect can occur independently of the transmembrane chloride gradient.[6][7] This suggests that the vasorelaxant properties of this compound in some vascular tissues may not be solely due to its inhibition of TMEM16A.[6]
Q4: I've observed changes in intracellular calcium signaling in my experiments. Could this compound be directly affecting calcium channels?
There is evidence to suggest that this compound can have off-target effects on calcium signaling. One study demonstrated that this compound inhibits voltage-dependent Ca2+ currents in A7r5 vascular smooth muscle cells in a concentration-dependent manner.[6] It's important to consider that some TMEM16A inhibitors can indirectly affect intracellular calcium levels, which could complicate the interpretation of results.[8]
Q5: Does this compound affect the expression level of the TMEM16A/ANO1 protein?
Current research suggests that this compound does not typically alter the expression of the ANO1 protein.[4][9] Studies have shown that while it inhibits the channel's function, it does not seem to promote its degradation.[4] In contrast, another CaCC inhibitor, CaCCinh-A01, has been reported to promote the proteasomal degradation of ANO1.[4]
Troubleshooting Guide
Issue 1: Inconsistent or Weak Inhibition of Chloride Current
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell-type specific contribution of TMEM16A | Analyze the temporal nature of the chloride current. Is the inhibition more pronounced on the initial transient phase? | This compound may selectively inhibit the transient current, revealing a lesser role for TMEM16A in the sustained current in your specific cell type.[3][5] |
| Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. | An IC50 of ~1-1.8 µM is expected for direct TMEM16A inhibition, but higher concentrations might be needed depending on the cell type and experimental conditions.[1][2] |
| Solubility Issues | Ensure the this compound is fully dissolved. Warming the DMSO stock solution at 37°C or using an ultrasonic bath can aid dissolution.[10] | A clear stock solution should be obtained, ensuring accurate final concentrations in your assay. |
| Experimental Conditions | Verify the composition of your intracellular and extracellular solutions, particularly the calcium concentration used to activate the channel. | The efficacy of this compound can be influenced by the intracellular calcium concentration.[11] |
Issue 2: Unexpected Physiological Responses (e.g., Vasodilation, Altered Cell Viability)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target effect on Voltage-Dependent Calcium Channels (VDCCs) | Test the effect of this compound in the presence of a known VDCC blocker (e.g., verapamil). | If the unexpected effect is diminished, it suggests an off-target action on VDCCs.[6] |
| Chloride-independent mechanism | Perform the experiment in a chloride-free solution (e.g., by substituting chloride with an impermeant anion like aspartate). | If the effect persists, it indicates a mechanism independent of TMEM16A chloride channel inhibition.[6] |
| Impact on Cell Proliferation | Conduct a cell viability assay (e.g., MTT or CCK-8) at the concentrations of this compound used in your experiments. | This compound has been reported to have minimal effects on the viability of some cell types, such as colon cancer cells.[4] However, it has also been shown to inhibit the proliferation of other cell types like pancreatic cancer and squamous carcinoma cells.[10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring TMEM16A Currents
This protocol is designed to measure calcium-activated chloride currents inhibited by this compound.
1. Cell Preparation:
-
Culture cells expressing TMEM16A to 70-80% confluency.
-
Dissociate cells using a gentle enzyme-free dissociation solution.
-
Plate cells on glass coverslips for recording.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM), 4 Mg-ATP (pH 7.2 with CsOH).[3]
3. Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Establish the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage steps from -100 mV to +100 mV in 20 mV increments.
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound (e.g., 1-10 µM) and repeat the voltage-step protocol.
4. Data Analysis:
-
Measure the peak and steady-state current amplitudes at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of inhibition at each voltage.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: A flowchart for troubleshooting unexpected results with this compound.
Caption: Signaling pathways showing intended and potential off-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transmembrane protein 16A/anoctamin 1 inhibitor this compound reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
T16Ainh-A01 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with T16Ainh-A01. The information is designed to address potential issues, including batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as ANO1).[1][2] It blocks the channel's activity, thereby reducing the flow of chloride ions across the cell membrane.[2]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is approximately 1.8 µM in A253 salivary gland epithelial cells and around 1 µM in other studies.[1][2][3][4] However, the inhibitory effect can vary depending on the cell type. For instance, in some airway and intestinal epithelial cells, this compound may only partially block the total CaCC current, primarily affecting the initial transient current.[4][5]
Q3: What are the recommended storage and handling procedures for this compound?
Proper storage is critical to maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[2] Some suppliers recommend storage at +2°C to +8°C.[6][7] Always refer to the supplier's specific instructions.
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[1][2] Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[1]
Q4: What are the known off-target effects or limitations of this compound?
While this compound is a selective inhibitor of TMEM16A, some studies have indicated potential off-target effects and limitations:
-
Voltage-Dependent Calcium Channels (VDCCs): In some cell types, such as A7r5 vascular smooth muscle cells, this compound has been shown to inhibit L-type calcium currents.[8]
-
Cell-Type Specificity: The inhibitory effect of this compound can be highly dependent on the cell type. It fully blocks CaCC current in salivary gland cells but may only be a partial inhibitor in airway and intestinal epithelia.[4][5]
-
Poor Selectivity in Some Tissues: In vascular tissue, the vasorelaxant effects of this compound may occur irrespective of the chloride gradient, suggesting poor selectivity for TMEM16A in this context.[8][9]
Troubleshooting Guide
Issue: Inconsistent results or suspected batch-to-batch variability.
Batch-to-batch variability in small molecule inhibitors can arise from differences in purity, the presence of isomers, or degradation of the compound. While specific data on this compound batch variability is limited, a systematic approach can help identify the source of the issue.
Q1: I'm observing a weaker or no inhibitory effect with a new batch of this compound. What should I do first?
First, verify the fundamentals of compound preparation and storage.
-
Confirm Solubility: Ensure the compound is fully dissolved. This compound has high solubility in DMSO (e.g., 83-100 mg/mL), but using fresh, anhydrous DMSO is crucial as moisture can reduce solubility.[1][2][7] Gentle warming to 37°C or ultrasonication can aid dissolution.[2][10]
-
Check Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (powder at -20°C or +4°C; stock solutions at -80°C).[1][2][3] Improper storage can lead to degradation.
-
Recalculate Concentrations: Double-check all calculations for the preparation of stock and working solutions.
Q2: How can I validate the activity of a new batch of this compound?
To confirm the activity of a new batch, it is essential to perform a functional validation experiment.
-
Use a Reliable Positive Control Cell Line: Use a cell line known to have a robust TMEM16A-mediated current, such as A253 or T84 cells, where the effects of this compound are well-characterized.
-
Generate a Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of the new batch. A significant deviation from the expected IC50 of ~1-2 µM may indicate a problem with the compound's potency.
-
Compare with a Previous, Validated Batch: If possible, run a side-by-side comparison with a previous batch that provided the expected results.
Q3: My experimental results are inconsistent, but my compound handling seems correct. What else could be the problem?
If handling and compound integrity are ruled out, consider experimental and biological factors.
-
Cell Line and Passage Number: Ensure consistency in the cell line and passage number used, as channel expression levels can change over time in culture.
-
Experimental Conditions: Factors such as temperature, pH, and the composition of buffers can influence channel activity and inhibitor potency. Maintain consistent experimental conditions.
-
TMEM16A Expression Levels: The level of TMEM16A expression in your model system can impact the apparent efficacy of the inhibitor. Verify TMEM16A expression if inconsistent results persist.
Q4: I am observing unexpected off-target effects. Could this be related to the batch?
Yes, impurities from the synthesis process can vary between batches and may be responsible for off-target effects.
-
Review the Certificate of Analysis (CoA): Check the purity of the batch as stated on the CoA. Most suppliers guarantee a purity of ≥97-98% by HPLC.[3][7]
-
Consider Off-Target Effects: Be aware of the known off-target effects of this compound, such as inhibition of VDCCs, especially in vascular smooth muscle cells.[8] If your experimental system is sensitive to calcium signaling, these effects could be pronounced.
Data Summary
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~1.8 µM | A253 Salivary Gland Epithelial Cells | [1][3] |
| IC50 | ~1 µM | FRT cells expressing TMEM16A | [2][4] |
| IC50 | 1.1 µM | Fischer rat thyroid (FRT) cells | [5] |
Table 2: Solubility and Storage of this compound
| Solvent | Concentration | Storage (Powder) | Storage (Stock Solution) | Reference |
| DMSO | 83-100 mg/mL | -20°C or +4°C | -80°C (6 months) | [1][2][7] |
| Water | Insoluble | - | - | [1] |
| Ethanol | Insoluble | - | - | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Analysis of TMEM16A Current
This protocol is a general guideline for measuring TMEM16A-mediated chloride currents and assessing their inhibition by this compound.
-
Cell Preparation: Plate cells expressing TMEM16A on glass coverslips suitable for patch-clamp recording.
-
Pipette Solution (Intracellular): A typical intracellular solution to evoke ICl(Ca) may contain (in mM): 106 CsCl, 20 TEA, 10 HEPES-CsOH (pH 7.2), 10 BAPTA, 5 ATP.Mg, and 0.2 GTP.diNa. Free Ca2+ concentration is adjusted to a specific level (e.g., 275-500 nM) by adding a calculated amount of CaCl2.[5][10]
-
Bath Solution (Extracellular): A standard extracellular solution may contain (in mM): 126 NaCl, 10 HEPES-NaOH (pH 7.35), 20 glucose, 8.4 TEA, 1.8 CaCl2, and 1.2 MgCl2.[10]
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the membrane potential at a set voltage (e.g., -60 mV).
-
Apply voltage steps (e.g., from -100 mV to +100 mV) to elicit currents.
-
Record baseline TMEM16A currents activated by the free Ca2+ in the pipette solution.
-
-
Inhibitor Application:
-
Prepare working solutions of this compound in the extracellular solution from a DMSO stock. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Perfuse the cells with the this compound solution for a sufficient time to achieve steady-state inhibition.
-
Record currents in the presence of the inhibitor using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after inhibitor application.
-
Calculate the percentage of inhibition at each concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of TMEM16A activation and its inhibition by this compound.
Caption: Logical workflow for troubleshooting this compound batch-to-batch variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 4. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. TMEM16A Inhibitor, this compound [sigmaaldrich.com]
- 8. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
Improving T16Ainh-A01 efficacy in resistant cell lines
Welcome to the technical support center for T16Ainh-A01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of the ANO1/TMEM16A inhibitor, this compound, with a special focus on addressing reduced efficacy in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1). ANO1 is a calcium-activated chloride channel (CaCC) that is overexpressed in various cancers. This compound blocks the channel's ability to transport chloride ions, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival. It typically exhibits an IC50 value of approximately 1-1.8 µM for the inhibition of ANO1-mediated currents.
Q2: I'm not seeing the expected cytotoxic or anti-proliferative effect of this compound on my cancer cell line. What are the potential reasons?
A2: Reduced efficacy of this compound can stem from several factors:
-
Low ANO1 Expression: The target cell line may not express sufficient levels of the ANO1 protein. It is crucial to first verify ANO1 expression via Western Blot or qPCR.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of ANO1. A common mechanism is the hyperactivation of the EGFR signaling pathway, as ANO1 and EGFR are known to form a functional complex.[1][2]
-
Non-Channel Functions of ANO1: The ANO1 protein may have functions independent of its chloride channel activity that are not affected by this compound.[3] In some cases, the effects of ANO1 gene silencing are not fully replicated by pharmacological inhibition.[3]
-
Drug Efflux: While not specifically documented for this compound, a general mechanism of drug resistance in cancer cells is the increased expression of drug efflux pumps that remove the inhibitor from the cell.[4][5]
-
Experimental Conditions: Suboptimal drug solubility, incorrect dosage, or issues with the cell viability assay can all lead to apparently poor efficacy.
Q3: What are the key signaling pathways activated downstream of ANO1?
A3: ANO1 is known to influence several critical oncogenic signaling pathways. Its channel activity can modulate intracellular ion homeostasis and membrane potential, which in turn activates pathways including:
-
EGFR/MAPK Pathway: ANO1 can physically interact with and promote the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which drives cell proliferation.[6][7]
-
PI3K/Akt Pathway: Activation of ANO1 has been linked to the stimulation of the PI3K/Akt signaling pathway, a key regulator of cell survival and apoptosis resistance.
-
CAMK Signaling: By modulating intracellular calcium, ANO1 can influence Calcium/calmodulin-dependent protein kinase (CAMK) signaling pathways.[6]
Q4: Can this compound have off-target effects?
A4: While considered selective for ANO1, some studies have indicated that at higher concentrations, this compound may exhibit off-target effects, including the inhibition of voltage-dependent calcium channels (VDCCs).[8] It is important to perform dose-response experiments to identify the optimal concentration that maximizes ANO1 inhibition while minimizing potential off-target effects.
Troubleshooting Guide: Improving Efficacy in Resistant Lines
This guide provides a structured approach to diagnosing and overcoming reduced this compound efficacy.
Problem 1: this compound shows minimal effect on cell viability/proliferation.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Low or absent ANO1 expression | Perform Western Blot or qPCR to quantify ANO1 protein or mRNA levels in your cell line compared to a sensitive control line. | Select a different cell line with confirmed high levels of ANO1 expression for your experiments. |
| Drug solubility or stability issue | Confirm the proper solvent (e.g., fresh DMSO) is used and that the final concentration in media does not cause precipitation. Prepare fresh stock solutions regularly. | Refer to the manufacturer's guidelines for optimal solubility. A final DMSO concentration in media should typically be kept below 0.5%. |
| Activation of bypass signaling pathways (e.g., EGFR) | Use Western Blot to assess the phosphorylation status of key proteins like EGFR, ERK, and Akt in the presence and absence of this compound. | Implement a combination therapy strategy. Co-treatment with an EGFR inhibitor (e.g., Gefitinib, Erlotinib) can show synergistic effects.[1][2] |
Problem 2: Effect of this compound is not consistent across experiments.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Variable cell health or density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Regularly check for mycoplasma contamination. | Adhere to a strict, documented cell culture and plating protocol. |
| Inaccurate drug concentration | Verify serial dilution calculations and ensure pipettes are properly calibrated. | Prepare a master mix of the final drug concentration for all replicate wells to minimize pipetting errors. |
| Assay-related variability | Review the protocol for your viability assay (e.g., MTT, CellTiter-Glo). Ensure incubation times and reagent additions are consistent. For MTT assays, ensure formazan crystals are fully dissolved. | Optimize the assay parameters, including cell number and incubation time, for your specific cell line. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor this compound efficacy.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures to measure metabolic activity as an indicator of cell viability.[9][10]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound (and combination drug, if applicable) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Combination Therapy and Synergy Analysis
To quantitatively assess if the combination of this compound and another drug (e.g., an EGFR inhibitor) is synergistic, the Chou-Talalay method for calculating the Combination Index (CI) is recommended.[11][12]
-
Experimental Design: Determine the IC50 value for each drug individually. Based on the IC50, design a matrix of combination concentrations. A common approach is to use a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) and test several dilutions.
-
Cell Viability Assay: Perform the MTT assay as described above with single agents and the drug combinations.
-
Data Analysis (Calculating CI):
-
Use software like CompuSyn to analyze the dose-effect data.[12]
-
The software will generate a Combination Index (CI) value based on the dose-effect curves of the individual drugs and the combination.
-
The interpretation of the CI value is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
| Drug Combination (this compound + Gefitinib) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 1 µM + 0.5 µM | 0.50 (50% inhibition) | 0.75 | Synergism |
| 2 µM + 1.0 µM | 0.75 (75% inhibition) | 0.62 | Synergism |
| 4 µM + 2.0 µM | 0.90 (90% inhibition) | 0.51 | Strong Synergism |
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol allows for the analysis of protein expression and phosphorylation status, which is key to diagnosing bypass pathway activation.[13]
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer. For most proteins, boil at 95-100°C for 5-10 minutes. For multi-pass membrane proteins like ANO1, denaturation at a lower temperature (e.g., 70°C for 10 minutes) may be preferable to prevent aggregation.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., ANO1, p-EGFR, total EGFR, p-ERK, total ERK, Actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an ECL (enhanced chemiluminescence) substrate. Visualize the protein bands using a chemiluminescence imaging system.
Visualizations: Pathways and Workflows
ANO1/TMEM16A Signaling Pathway
This diagram illustrates the central role of ANO1 in activating key oncogenic signaling pathways.
Experimental Workflow for Combination Therapy
This diagram outlines the experimental steps for testing the synergistic effects of this compound with a second agent.
References
- 1. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Multifaceted Role of TMEM16A in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Channel Involvement in Tumor Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion channels and transporters in the development of drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Prognostic Value and Mechanisms of TMEM16A in Human Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Minimizing T16Ainh-A01 impact on cell viability
Welcome to the technical support center for T16Ainh-A01. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing its impact on cell viability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as ANO1).[1][2] It blocks the channel's activity, thereby inhibiting the flow of chloride ions across the cell membrane. The half-maximal inhibitory concentration (IC50) for this compound against TMEM16A is approximately 1.8 μM.[1]
Q2: I am observing significant cell death in my experiments. Is this compound known to be cytotoxic?
A2: The impact of this compound on cell viability can be cell-type dependent and concentration-dependent. While some studies report minimal effects on cell viability, others have observed cytotoxicity at higher concentrations.[3][4] For instance, exposure to 20 µM this compound was found to be cytotoxic to cardiac fibroblasts, leading to cell death and morphological changes.[3] It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.
Q3: What is the recommended working concentration for this compound?
A3: The effective concentration of this compound can vary between cell types and experimental conditions. Most in vitro studies use concentrations ranging from 0.1 µM to 30 µM.[4][5][6] To minimize off-target effects and cytotoxicity, it is recommended to start with a concentration close to the reported IC50 (around 1-5 µM) and perform a dose-response curve to find the lowest effective concentration with the least impact on cell viability for your specific cell model.
Q4: What are the known off-target effects of this compound?
A4: While this compound is considered a selective inhibitor of TMEM16A, some studies have raised concerns about its selectivity at higher concentrations. It has been reported to inhibit voltage-dependent calcium channels (VDCCs) in a concentration-dependent manner in A7r5 cells.[5] This suggests that some of its physiological effects might be independent of TMEM16A inhibition.[5][7]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For example, a stock solution of 10 mM in DMSO can be prepared. It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including your vehicle control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Viability Loss | Concentration too high: The concentration of this compound being used may be cytotoxic to your specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 30 µM) to determine the optimal, non-toxic concentration. Use the lowest concentration that gives the desired inhibitory effect. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is below 0.1% and is consistent across all experimental groups, including a vehicle-only control. | |
| Off-target effects: At higher concentrations, this compound may have off-target effects, such as inhibiting voltage-dependent calcium channels.[5] | Use a concentration as close to the IC50 of TMEM16A as possible. Consider using another TMEM16A inhibitor with a different chemical structure as a control to confirm that the observed effect is due to TMEM16A inhibition. | |
| Inconsistent or No Inhibitory Effect | Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound. | Prepare fresh stock solutions and store them in single-use aliquots at -20°C or -80°C. |
| Low TMEM16A expression: The cell line being used may not express TMEM16A at a high enough level for this compound to have a significant effect. | Verify TMEM16A expression in your cell line using techniques like qRT-PCR or Western blotting. | |
| Incorrect experimental setup: The timing of compound addition or the duration of the experiment may not be optimal. | Optimize the pre-incubation time with this compound before adding your stimulus. Also, consider a time-course experiment to determine the optimal duration of treatment. | |
| Precipitation of the Compound in Culture Medium | Poor solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. | Ensure the stock solution in DMSO is fully dissolved before diluting it in the medium. When diluting, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Do not exceed the solubility limit in the final medium. |
Quantitative Data Summary
The following table summarizes the reported concentrations and effects of this compound on cell viability in various cell lines.
| Cell Line | Concentration | Effect on Cell Viability | Reference |
| Cardiac Fibroblasts | 10 µM | No obvious cytotoxicity | [3] |
| Cardiac Fibroblasts | 20 µM | Cytotoxic, leading to cell death and morphology changes | [3] |
| PC-3, HCT116, HT-29 (Cancer Cells) | Up to 30 µM | Little to weak inhibitory effect on cell viability | [4][8] |
| SW620 (Colon Cancer Cells) | Not specified | Decreased proliferation | [6] |
| SW480 (Colon Cancer Cells) | Not specified | No effect on proliferation | [6] |
| Interstitial Cells of Cajal, CFPAC-1 (Pancreatic Cancer Cells) | Not specified | Reduced proliferation | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines the steps to perform a dose-response experiment to identify the highest concentration of this compound that does not significantly impact the viability of your target cells.
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Aim for a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 30 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Target cells in culture
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (including a cytotoxic concentration identified in Protocol 1) and a vehicle control for the desired duration.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/dead cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Necrotic cells will be Annexin V negative and PI positive.
-
Visualizations
Caption: Mechanism of this compound action on the TMEM16A channel.
Caption: Troubleshooting workflow for high cell death with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T16Ainh-A01 in Imaging Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the TMEM16A (ANO1) inhibitor, T16Ainh-A01, in fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Calcium-Activated Chloride Channel (CaCC) TMEM16A, also known as Anoctamin-1 (ANO1).[1][2] Its primary mechanism is the blockage of chloride ion conductance through the TMEM16A channel.[2] It has a reported IC50 value of approximately 1 to 1.8 μM.[1]
Q2: Is this compound known to be autofluorescent?
Currently, there is no readily available data on the specific excitation and emission spectra of this compound. While its use in fluorescence-based assays is documented, these studies typically focus on the fluorescence of a reporter dye, not the compound itself. Therefore, it is crucial to perform appropriate control experiments to determine if this compound exhibits autofluorescence under your specific experimental conditions.
Q3: What are the known off-target effects of this compound?
While considered selective for TMEM16A, some studies have indicated that this compound may have off-target effects, particularly at higher concentrations. Notably, it has been shown to inhibit voltage-dependent calcium channels (VDCCs) in some cell types.[3] This can lead to a decrease in intracellular calcium, which could indirectly affect TMEM16A activity and other cellular processes.
Q4: What is the recommended working concentration for this compound in cell-based imaging experiments?
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. A common starting point is a concentration of 10 μM, which has been shown to effectively block TMEM16A in several studies.[4][5] However, it is always recommended to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired inhibition of TMEM16A without causing significant off-target effects or cytotoxicity.
Troubleshooting Guide
Issue 1: High background fluorescence in my imaging experiment after applying this compound.
Possible Cause: The observed background could be due to the intrinsic autofluorescence of this compound, its solvent (e.g., DMSO), or an interaction with cellular components.
Troubleshooting Steps:
-
Control for Compound Autofluorescence:
-
Image a solution of this compound in your experimental buffer at the working concentration using the same imaging settings (laser power, exposure time, filter set) as your experiment.
-
Image cells treated with the vehicle (e.g., DMSO) alone to assess the contribution of the solvent to the background fluorescence.
-
Image unstained, untreated cells to determine the baseline cellular autofluorescence.
-
-
Optimize Imaging Parameters:
-
Reduce the laser power and/or exposure time to the minimum required to detect your signal of interest.
-
Ensure you are using the correct filter sets for your fluorescent probe to minimize bleed-through from other channels.
-
-
Spectral Unmixing:
-
If your microscopy system has spectral imaging capabilities, you can capture the emission spectrum of the background fluorescence in your this compound-treated sample and computationally subtract it from your experimental images.
-
Issue 2: My fluorescent signal for intracellular chloride (e.g., using MQAE) is noisy or unreliable after treatment with this compound.
Possible Cause: This could be due to interference from this compound autofluorescence, off-target effects of the inhibitor, or issues with the fluorescent dye itself.
Troubleshooting Steps:
-
Assess this compound Autofluorescence: Follow the steps outlined in Issue 1 to determine if this compound is autofluorescent in the same channel as your chloride indicator.
-
Control for Off-Target Effects on Calcium: this compound can inhibit voltage-dependent calcium channels, which could alter intracellular calcium levels and indirectly affect chloride transport.
-
Perform a parallel experiment using a calcium indicator (e.g., Fluo-4 AM) to monitor intracellular calcium concentration in the presence and absence of this compound.
-
-
Validate Chloride Indicator Performance:
-
Ensure that the chloride indicator (e.g., MQAE) is loaded properly and is responsive to changes in intracellular chloride in your cell type.
-
Perform positive and negative controls for chloride influx/efflux to validate the assay.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~1.1 µM | FRT cells expressing TMEM16A | [5] |
| IC50 | 1.8 µM | A253 salivary gland epithelial cells | [1] |
| Working Concentration | 10 µM | Various cell lines | [4][5] |
| Solubility in DMSO | >10 mM | [6] |
Experimental Protocols
Protocol 1: Assessing Potential Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used for your primary fluorescent probe.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Experimental buffer (e.g., HBSS)
-
Microscope slides or imaging plates
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Prepare a vehicle control by adding the same volume of DMSO to the experimental buffer.
-
Pipette the solutions onto a microscope slide or into the wells of an imaging plate.
-
Image the this compound solution and the vehicle control using the same excitation and emission filters and imaging settings (laser power, exposure time, gain) that you will use for your experiment.
-
Acquire images of unstained cells to measure the endogenous cellular autofluorescence.
-
Compare the fluorescence intensity of the this compound solution to the vehicle control and the unstained cells. A significantly higher signal in the this compound solution indicates intrinsic fluorescence.
Protocol 2: Measuring Intracellular Chloride Changes with MQAE
Objective: To measure the effect of this compound on intracellular chloride concentration using the fluorescent indicator MQAE.
Materials:
-
Cells of interest
-
This compound
-
MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide)
-
Experimental buffer (e.g., Krebs-HEPES buffer)
-
Fluorescence microscope with DAPI filter set (Excitation ~350 nm, Emission ~460 nm)
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
MQAE Loading:
-
Wash cells three times with Krebs-HEPES buffer.
-
Incubate cells with 5-10 mM MQAE in Krebs-HEPES buffer for 1 hour at 37°C.
-
Wash cells five times with Krebs-HEPES buffer to remove extracellular dye.
-
-
This compound Treatment:
-
Acquire baseline fluorescence images of the MQAE-loaded cells.
-
Add this compound at the desired concentration to the imaging buffer.
-
Acquire time-lapse images to monitor changes in MQAE fluorescence. A decrease in fluorescence intensity corresponds to an increase in intracellular chloride.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the fluorescence intensity to the baseline (F/F0) to quantify the relative changes in intracellular chloride.
-
Visualizations
Caption: TMEM16A (ANO1) signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for fluorescence imaging with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
T16Ainh-A01 Technical Support Center: Troubleshooting Precipitation and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with solutions to common issues encountered when working with T16Ainh-A01, a potent inhibitor of the TMEM16A calcium-activated chloride channel. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges, particularly precipitation in media, to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I observed precipitation after diluting my this compound stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
A1: this compound is practically insoluble in water and ethanol.[1] Precipitation in aqueous media is a common issue and typically occurs when the final concentration of the organic solvent used to dissolve this compound (such as DMSO) is too low to maintain its solubility in the aqueous environment of the cell culture medium.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to keep this compound dissolved. While the optimal concentration can vary depending on the cell line and experimental conditions, it is crucial to perform a vehicle control to account for any effects of the solvent on the cells.
-
Use a Pre-warmed Medium: Adding the this compound stock solution to a pre-warmed (37°C) culture medium can sometimes help improve solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of the solution.
-
Sonication: If precipitation occurs, gentle sonication of the final solution in a water bath for a short period might help redissolve the compound. However, be cautious as this may affect the stability of media components.
-
Alternative Formulation: For in vivo studies or specific in vitro applications, consider using a formulation with co-solvents like PEG300 and Tween 80, which can significantly improve solubility.[1]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of up to 83 mg/mL (199.27 mM) being reported.[1] It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][2]
Q3: How should I store my this compound stock solution to prevent degradation and precipitation?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solution in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line / Condition | Reference |
| IC₅₀ | 1.8 µM | A253 salivary gland epithelial cells | [3] |
| ~1 µM | TMEM16A-mediated chloride currents | [2][4] | |
| 1.1 µM | TMEM16A-transfected FRT cells | [5][6] | |
| Solubility | 83 mg/mL (199.27 mM) | DMSO | [1] |
| Insoluble | Water | [1] | |
| Insoluble | Ethanol | [1] | |
| Molecular Weight | 416.52 g/mol | N/A | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 416.52 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 416.52 g/mol = 0.0041652 g = 4.1652 mg
-
-
Weigh out 4.17 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[7]
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the volume of the stock solution needed. To prepare 1 mL of 10 µM working solution from a 10 mM stock, you will need:
-
V₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Use the working solution immediately for your experiment.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the TMEM16A chloride channel.
Experimental Workflow for Addressing Precipitation
Caption: Troubleshooting workflow for this compound precipitation in media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. glpbio.com [glpbio.com]
Validation & Comparative
A Researcher's Guide to Validating TMEM16A Inhibition: A Comparative Analysis of T16Ainh-A01 and Alternative Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of T16Ainh-A01 and other commercially available inhibitors for the calcium-activated chloride channel (CaCC) TMEM16A (also known as Anoctamin 1 or ANO1). This document compiles experimental data to validate TMEM16A inhibition, offering insights into the potency, selectivity, and potential off-target effects of these compounds.
TMEM16A is a crucial player in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Its involvement in pathological conditions such as hypertension, asthma, neuropathic pain, and cancer has made it an attractive therapeutic target. This compound was one of the first potent and selective inhibitors identified for TMEM16A. However, subsequent studies have raised questions about its selectivity, particularly concerning off-target effects on other ion channels. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.
Comparative Analysis of TMEM16A Inhibitors
The following table summarizes the reported potencies of this compound and two other widely used TMEM16A inhibitors, CaCCinh-A01 and MONNA. It is critical to note that the inhibitory activity can vary depending on the experimental system and cell type used.
| Inhibitor | Target | Reported IC50 | Off-Target Effects | Key Considerations |
| This compound | TMEM16A | ~1 µM | Inhibits L-type voltage-gated calcium channels (VDCCs) in A7r5 cells. | Poor selectivity in vascular tissue; vasorelaxant effects may not be solely due to TMEM16A inhibition. |
| CaCCinh-A01 | TMEM16A | 2.1 µM | May have off-target effects. Some studies show it can inhibit cancer cell proliferation through mechanisms other than direct channel block. | Can reduce TMEM16A protein expression through proteasomal degradation, an effect not observed with this compound. |
| MONNA | TMEM16A | 80 nM | Exhibits greater than 100-fold selectivity over bestrophin-1, CLC2, and CFTR. However, like this compound, it can induce vasorelaxation in the absence of a chloride gradient, suggesting potential off-target effects in vascular tissue. | The most potent of the three inhibitors, but its selectivity in complex biological systems should still be carefully evaluated. |
Experimental Protocols for Validating TMEM16A Inhibition
Accurate and reproducible experimental design is paramount when validating the activity of any inhibitor. Below are detailed methodologies for two key electrophysiological assays used to characterize TMEM16A inhibition.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual cells.
Objective: To measure the effect of inhibitors on TMEM16A-mediated chloride currents.
Cell Lines: HEK293 or CHO cells stably or transiently expressing human TMEM16A are commonly used.
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular (Pipette) Solution (in mM): 110 CsCl, 20 TEA-Cl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2ATP, pH 7.2. The free calcium concentration is buffered to a level that activates TMEM16A (e.g., 250 nM).
Procedure:
-
Culture cells expressing TMEM16A on glass coverslips.
-
Establish a whole-cell patch-clamp configuration using a patch-clamp amplifier and data acquisition system.
-
Clamp the cell membrane at a holding potential of 0 mV.
-
Apply a voltage-step protocol to elicit TMEM16A currents. A typical protocol consists of steps from -100 mV to +100 mV in +20 mV increments for 500 ms.
-
Record baseline TMEM16A currents.
-
Perfuse the bath solution containing the inhibitor at various concentrations.
-
Record the currents in the presence of the inhibitor.
-
Analyze the data to determine the percentage of inhibition and calculate the IC50 value.
Ussing Chamber Short-Circuit Current Measurement
This assay is used to measure ion transport across an epithelial monolayer.
Objective: To assess the effect of inhibitors on transepithelial chloride secretion mediated by TMEM16A.
Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing TMEM16A, or epithelial cell lines endogenously expressing TMEM16A such as T84 or human bronchial epithelial cells.
Procedure:
-
Culture epithelial cells on permeable supports (e.g., Snapwell inserts) until a confluent monolayer with high transepithelial resistance is formed.
-
Mount the permeable support in an Ussing chamber.
-
Bathe both the apical and basolateral sides with appropriate physiological solutions. A basolateral-to-apical chloride gradient is often used to drive chloride secretion.
-
Measure the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to 0 mV and is a measure of net ion transport.
-
Add a TMEM16A agonist (e.g., ATP or UTP) to the apical solution to stimulate TMEM16A-mediated chloride secretion, resulting in an increase in Isc.
-
Pre-incubate the epithelial monolayer with the inhibitor before adding the agonist to determine its effect on the stimulated Isc.
-
Calculate the percentage of inhibition of the agonist-induced Isc by the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TMEM16A and a typical experimental workflow for inhibitor validation.
Caption: TMEM16A-mediated signaling cascade.
Caption: Experimental workflow for TMEM16A inhibitor validation.
Conclusion
The validation of TMEM16A inhibition requires a multifaceted approach that considers not only the on-target potency but also the selectivity profile of the chosen inhibitor. While this compound is a valuable tool for studying TMEM16A, its off-target effects on VDCCs, particularly in vascular tissues, necessitate careful interpretation of experimental results. For studies requiring high selectivity, MONNA may be a more suitable alternative due to its higher potency and greater reported selectivity against other chloride channels. However, as with any pharmacological tool, its selectivity should be confirmed in the specific experimental system being used. CaCCinh-A01 presents an interesting case with its ability to downregulate TMEM16A protein expression, offering a different mechanism of action that could be advantageous in certain contexts.
Ultimately, the choice of inhibitor will depend on the specific research question and the biological system under investigation. Researchers are encouraged to perform thorough validation experiments, including dose-response curves and selectivity profiling, to ensure the reliability and accuracy of their findings. This guide provides a foundational framework to assist in this critical process.
A Head-to-Head Comparison of T16Ainh-A01 and CaCCinh-A01 for TMEM16A Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for elucidating the physiological roles of TMEM16A (Anoctamin 1, ANO1) and for the development of novel therapeutics. This guide provides an objective comparison of two commonly used TMEM16A inhibitors, T16Ainh-A01 and CaCCinh-A01, supported by experimental data to inform your research decisions.
Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel (CaCC), is implicated in a variety of physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal excitability. Its dysregulation is associated with diseases such as hypertension, asthma, secretory diarrhea, and cancer. This compound and CaCCinh-A01 are two small molecule inhibitors frequently used to probe TMEM16A function. While both effectively block TMEM16A-mediated currents, they exhibit distinct pharmacological profiles.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters of this compound and CaCCinh-A01 based on available experimental data.
| Parameter | This compound | CaCCinh-A01 | Reference(s) |
| TMEM16A IC50 | ~1 µM | 2.1 µM | [1][2] |
| Mechanism of Action | Direct, voltage-independent channel block.[3] | Primarily promotes proteasomal degradation of TMEM16A protein; also direct channel block.[4][5][6] | [3][4][5][6] |
| Effect on Cell Viability | Minimal effect on the viability of colon cancer cells.[7] | Reduces viability of various cancer cell lines in a dose-dependent manner.[5] | [5][7] |
| Effect on Cell Proliferation | Little inhibitory effect at concentrations up to 30 µM.[5] | Dose-dependent inhibition of proliferation in several cancer cell lines.[5] | [5] |
| Off-Target Effects | Inhibits voltage-dependent Ca2+ channels (VDCCs).[4][8] Poorly selective for TMEM16A in vascular tissue.[4][8] | May alter intracellular Ca2+ signaling.[7] | [4][7][8] |
| Effect on Collagen Secretion in Cardiac Fibroblasts | Significantly reduces collagen secretion.[7] | Significantly reduces collagen secretion, with a more pronounced effect than this compound.[7] | [7] |
Experimental Methodologies
Below are detailed protocols for key experiments cited in the comparison of this compound and CaCCinh-A01.
Electrophysiological Recording of TMEM16A Currents
This protocol is essential for determining the potency and mechanism of channel inhibition.
Objective: To measure the inhibitory effect of this compound and CaCCinh-A01 on TMEM16A-mediated chloride currents.
Method: Whole-cell patch-clamp electrophysiology is a standard method.[1][9][10]
Procedure:
-
Cell Culture: Culture cells expressing TMEM16A (e.g., HEK293 cells stably transfected with TMEM16A).
-
Pipette Solution (Intracellular): Prepare a solution containing (in mM): 140 CsCl, 10 HEPES, 1 MgCl2, 5 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM to activate TMEM16A). Adjust pH to 7.2 with CsOH.
-
Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.
-
Perfuse the cell with the bath solution containing the inhibitor (this compound or CaCCinh-A01) at various concentrations.
-
Record currents at each inhibitor concentration to determine the dose-dependent inhibition and calculate the IC50 value.
-
Cell Proliferation Assay
This assay helps to determine the cytotoxic or cytostatic effects of the inhibitors.
Objective: To compare the effects of this compound and CaCCinh-A01 on the proliferation of cancer cell lines.
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]
Procedure:
-
Cell Seeding: Seed cells (e.g., HCT116, PC-3) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or CaCCinh-A01 (or DMSO as a vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Collagen Secretion Assay
This assay is relevant for studying fibrosis, where TMEM16A is implicated.
Objective: To assess the impact of this compound and CaCCinh-A01 on collagen production by cardiac fibroblasts.
Method: The Sircol Collagen Assay is a quantitative dye-binding method for the analysis of soluble collagens.[13][14][15]
Procedure:
-
Cell Culture and Treatment: Culture cardiac fibroblasts to confluence. Treat the cells with this compound, CaCCinh-A01, or a vehicle control in serum-free medium for 48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Collagen Precipitation: Add the Sircol Dye Reagent to the supernatant to precipitate the collagen.
-
Centrifugation: Centrifuge to pellet the collagen-dye complex.
-
Washing: Wash the pellet to remove unbound dye.
-
Solubilization: Dissolve the pellet in the Alkali Reagent.
-
Absorbance Measurement: Read the absorbance at 555 nm and quantify the collagen concentration by comparison to a standard curve.
Visualizing Cellular Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key pathways and processes related to TMEM16A inhibition.
Caption: TMEM16A signaling pathway and points of inhibition.
Caption: Workflow for identifying and characterizing TMEM16A inhibitors.
Conclusion
The choice between this compound and CaCCinh-A01 for TMEM16A inhibition depends on the specific experimental context. This compound acts as a direct channel blocker and may be suitable for acute studies of TMEM16A channel function, provided its off-target effects on calcium channels are considered. CaCCinh-A01, with its dual mechanism of channel block and promotion of protein degradation, offers a tool for studying the longer-term consequences of reduced TMEM16A expression and function, particularly in the context of cell proliferation and viability. Researchers should carefully consider the distinct mechanisms and potential off-target effects of each inhibitor when designing experiments and interpreting results.
References
- 1. Development of a QPatch-Automated Electrophysiology Assay for Identifying TMEM16A Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI Insight - Cardiac fibroblast proliferation rates and collagen expression mature early and are unaltered with advancing age [insight.jci.org]
- 14. Regulation of cardiac fibroblast collagen synthesis by adenosine: roles for Epac and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
T16Ainh-A01 vs. siRNA Knockdown of TMEM16A: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the role of the TMEM16A calcium-activated chloride channel (CaCC), also known as ANO1, selecting the appropriate method for inhibiting its function is a critical experimental decision. The two most common approaches, the small molecule inhibitor T16Ainh-A01 and small interfering RNA (siRNA) knockdown, each offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable technique for specific research applications.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of TMEM16A |
| Mechanism of Action | Pharmacological inhibition of TMEM16A channel pore | Post-transcriptional gene silencing, leading to reduced TMEM16A protein expression |
| Speed of Onset | Rapid (minutes) | Slow (hours to days) |
| Reversibility | Reversible upon washout | Long-lasting, requires new protein synthesis |
| Specificity | Potential for off-target effects on other ion channels and signaling molecules | Potential for off-target effects on unintended mRNAs |
| Ease of Use | Simple addition to cell culture media or experimental buffer | Requires transfection optimization |
| Cost | Generally lower for initial experiments | Can be more expensive, especially for custom sequences and transfection reagents |
Performance Comparison: Efficacy and Specificity
The choice between this compound and siRNA knockdown often hinges on the desired balance between the speed of inhibition and the specificity of the effect.
This compound is a potent, small-molecule inhibitor of TMEM16A. It directly blocks the channel's ion-conducting pore, leading to a rapid and reversible inhibition of chloride currents.[1] Studies have shown that this compound can nearly completely block TMEM16A-mediated currents at a concentration of 10 µM in a voltage-independent manner.[1] However, concerns about its specificity have been raised. Research indicates that this compound can have off-target effects, including the inhibition of voltage-dependent Ca2+ channels, which can complicate the interpretation of experimental results.[2][3][4][5]
siRNA knockdown offers a more targeted approach by reducing the expression of the TMEM16A protein itself. This method can achieve significant reductions in TMEM16A protein levels, with studies demonstrating a 42 ± 5% decrease in protein expression in T84 cells.[6] The effects of siRNA are longer-lasting than those of a small molecule inhibitor and can be advantageous for studying the long-term consequences of TMEM16A loss. However, siRNA-mediated knockdown is not without its own potential for off-target effects, primarily through the unintended silencing of other genes with partial sequence homology.[7][8] The efficiency of knockdown can also vary between cell types and requires careful optimization of transfection protocols.
The following table summarizes quantitative data on the efficacy of both methods from published studies.
| Method | Cell Line | Concentration/Dose | Efficacy | Reference |
| This compound | FRT cells expressing TMEM16A | 1 µM | IC50 for TMEM16A current inhibition | [9] |
| This compound | A253 cells | 10 µM | Strong inhibition of TMEM16A chloride current | [6] |
| This compound | PC-3 cells | 10 µM | Significant decrease in Ca2+-activated Cl− currents | [7] |
| siRNA | T84 cells | Not specified | 42 ± 5% reduction in TMEM16A protein expression | [6] |
| shRNA | SW620 cells | Not specified | 63.4% - 71.7% reduction in TMEM16A protein expression | |
| shRNA | GLC82 and NCI-H520 cells | Not specified | Significant inhibition of ANO1 protein expression | [10] |
Impact on Cellular Processes
Both this compound and siRNA knockdown of TMEM16A have been shown to impact various cellular functions, including proliferation, migration, and invasion, particularly in cancer cells.
Studies have demonstrated that siRNA-mediated knockdown of TMEM16A significantly inhibits the proliferation of various cancer cell lines, including hepatocellular carcinoma and colorectal cancer cells.[11] Similarly, pharmacological inhibition of TMEM16A has been shown to reduce cell viability.[12]
The following table provides a summary of the observed effects on cell proliferation.
| Method | Cell Line | Effect on Proliferation | Reference | |---|---|---|---|---| | siRNA | SMMC-7721 (Hepatocellular Carcinoma) | Significant attenuation of proliferation after 48 hours |[11] | | shRNA | SW620 (Colorectal Cancer) | Greatly suppressed cell growth in a time-dependent manner | | | shRNA | GLC82 and NCI-H520 (Lung Cancer) | Significantly slowed down cell growth |[10] | | this compound & Trastuzumab | SKBR3 (Breast Cancer) | Cooperative inhibition of cell survival |[12] |
Experimental Protocols
To aid researchers in applying these techniques, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring TMEM16A-mediated chloride currents.
Objective: To measure whole-cell Ca2+-activated Cl- currents and assess the inhibitory effects of this compound or siRNA knockdown.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Micromanipulator
-
Extracellular solution (in mM): 150 NaCl, 1 CaCl2, 1 MgCl2, 10 glucose, 10 D-mannitol, 10 HEPES; pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, and 8 CaCl2 to achieve a free [Ca2+] of ~300 nM; pH 7.3 with NaOH.[6]
-
This compound stock solution (in DMSO)
-
Cells expressing TMEM16A (either endogenously or through transfection)
Procedure:
-
Prepare cells on coverslips suitable for patch-clamp recording. For siRNA experiments, transfect cells 48-72 hours prior to recording.
-
Pull glass pipettes to a resistance of 2-3 MΩ when filled with the intracellular solution.
-
Establish a whole-cell recording configuration.
-
Clamp the cell membrane potential at a holding potential of 0 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.
-
For pharmacological inhibition, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record currents before and after the application of the inhibitor or in control vs. siRNA-treated cells.
-
Analyze the current-voltage relationship and the percentage of current inhibition.
Fura-2 Calcium Imaging
This method allows for the measurement of intracellular calcium dynamics, which can be modulated by TMEM16A activity.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli in the presence or absence of TMEM16A inhibition.
Materials:
-
Fluorescence microscope with appropriate filter sets for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Digital camera and imaging software
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Agonists to stimulate calcium signaling (e.g., ATP)
Procedure:
-
Seed cells on glass coverslips.
-
Load cells with 1 µg/ml Fura-2 AM in recording buffer for 30 minutes at room temperature.[13]
-
Wash the cells with recording buffer for 30 minutes to allow for de-esterification of the dye.[13]
-
Mount the coverslip on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply the stimulus (e.g., ATP) to induce a calcium response.
-
For inhibitor studies, pre-incubate the cells with this compound before adding the stimulus.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in [Ca2+]i.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell proliferation.
Objective: To determine the effect of this compound or siRNA knockdown on cell proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well.[10]
-
For siRNA experiments, transfect cells and allow them to grow for the desired period (e.g., 24-72 hours). For inhibitor studies, add this compound at various concentrations.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for 2-4 hours or overnight at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to control-treated cells.
Signaling Pathways and Experimental Workflows
TMEM16A is known to modulate several key signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways.[4][9][14] Both pharmacological inhibition and knockdown of TMEM16A have been shown to impact the phosphorylation status of key proteins in these pathways.
Below are diagrams illustrating the TMEM16A signaling pathway and a typical experimental workflow for comparing this compound and siRNA knockdown.
Caption: TMEM16A signaling pathway.
Caption: Experimental workflow.
Conclusion: Making an Informed Decision
The choice between this compound and siRNA knockdown of TMEM16A is context-dependent.
-
This compound is the method of choice for experiments requiring rapid and reversible inhibition of TMEM16A channel function. Its ease of use makes it ideal for initial screening and for studying acute physiological processes. However, researchers must be cautious of its potential off-target effects and should include appropriate controls to validate their findings.
-
siRNA knockdown provides a more specific means of reducing TMEM16A levels and is well-suited for long-term studies investigating the consequences of TMEM16A depletion. While it avoids the off-target pharmacological effects of small molecules, it requires more extensive optimization and does not offer the temporal control of a chemical inhibitor.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 8. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects [mdpi.com]
- 9. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Request a Protocol - Bio-protocol [bio-protocol.org]
- 12. TMEM16A/ANO1 Suppression Improves Response to Antibody Mediated Targeted Therapy of EGFR and HER2/ERBB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
- 14. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
T16Ainh-A01: A Comparative Guide to its Cross-reactivity with Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals
T16Ainh-A01 is widely recognized as a potent inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel (CaCC). However, emerging evidence reveals that its selectivity is not absolute, with notable cross-reactivity with other ion channels. This guide provides a comprehensive comparison of this compound's activity on its primary target and key off-target channels, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency (IC50) of this compound against TMEM16A and other ion channels. Lower IC50 values indicate higher potency.
| Ion Channel | Common Name/Function | IC50 of this compound | Cell Line/System | Reference |
| TMEM16A (ANO1) | Calcium-Activated Chloride Channel | ~1.1 µM - 1.8 µM | FRT, A253 Salivary Gland | [1] |
| VRAC | Volume-Regulated Anion Channel | 6 ± 1 µM | HEK-293 | |
| VDCCs | Voltage-Dependent Calcium Channels | Concentration-dependent inhibition; Vasorelaxation IC50 of ~1.5 µM - 1.6 µM | A7r5 | [2] |
| TMEM16B (ANO2) | Calcium-Activated Chloride Channel | Inhibition observed, specific IC50 not determined | FRT | [1] |
Off-Target Effects: A Closer Look
While this compound is a valuable tool for studying TMEM16A, its off-target effects, particularly on voltage-dependent calcium channels (VDCCs) and volume-regulated anion channels (VRACs), are significant and occur at concentrations close to those used to inhibit TMEM16A.
Voltage-Dependent Calcium Channels (VDCCs): Studies have demonstrated that this compound inhibits L-type calcium currents in a concentration-dependent manner in A7r5 vascular smooth muscle cells.[2] This inhibition is functionally significant, as it contributes to the vasorelaxant properties of the compound, an effect that is independent of chloride concentration.[2][3] This suggests that at least part of the physiological effects observed when using this compound may be attributable to the blockade of VDCCs.
Volume-Regulated Anion Channels (VRACs): this compound has been shown to inhibit VRAC currents in HEK-293 cells with an IC50 of approximately 6 µM. This finding is crucial for interpreting studies on cell volume regulation, where VRACs play a central role.
TMEM16B (ANO2): Qualitative data indicates that this compound also inhibits the closely related TMEM16B channel.[1] Researchers studying the specific roles of TMEM16A versus TMEM16B should exercise caution and consider using complementary approaches to validate their findings.
Signaling Pathways and Experimental Workflows
To understand the implications of this compound's cross-reactivity, it is essential to consider the signaling pathways in which these channels are involved.
The following diagram illustrates a typical experimental workflow for assessing ion channel inhibition.
Experimental Protocols
The cross-reactivity of this compound has been primarily characterized using whole-cell patch-clamp electrophysiology. Below are the generalized methodologies for assessing its effects on VDCCs and VRACs.
Protocol for Measuring VDCC Inhibition in A7r5 Cells
-
Cell Culture: A7r5 rat aortic smooth muscle cells are cultured under standard conditions.
-
Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): Typically contains a charge carrier like BaCl₂ (e.g., 10) to isolate calcium channel currents, along with HEPES, NaCl, KCl, and glucose, adjusted to a physiological pH.
-
Pipette Solution (in mM): Contains CsCl to block potassium channels, along with MgCl₂, HEPES, and EGTA, adjusted to a physiological pH.
-
-
Recording Procedure:
-
A gigaohm seal is formed between the patch pipette and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.
-
The cell is held at a negative holding potential (e.g., -80 mV).
-
Voltage steps are applied to depolarize the membrane (e.g., to +10 mV) to elicit inward Ba²⁺ currents through VDCCs.
-
Baseline currents are recorded.
-
This compound is applied to the bath at various concentrations.
-
The effect of each concentration on the peak inward current is recorded.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined by fitting the concentration-response data to a Hill equation.
Protocol for Measuring VRAC Inhibition in HEK-293 Cells
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions.
-
Electrophysiology Setup: Similar to the VDCC protocol, whole-cell voltage-clamp recordings are performed.
-
Solutions:
-
Isotonic Solution (in mM): Contains NaCl, KCl, MgCl₂, CaCl₂, HEPES, and glucose, with osmolarity adjusted to be isotonic with the intracellular environment.
-
Hypotonic Solution (in mM): Similar composition to the isotonic solution but with a lower NaCl concentration to induce cell swelling and activate VRACs.
-
Pipette Solution (in mM): Typically contains CsCl, MgCl₂, HEPES, EGTA, and ATP.
-
-
Recording Procedure:
-
After establishing a whole-cell recording in isotonic solution, the external solution is switched to the hypotonic solution to activate VRAC currents.
-
Currents are typically measured at a series of voltage steps.
-
Once a stable VRAC current is established, this compound is applied at different concentrations.
-
The inhibition of the VRAC current is recorded.
-
-
Data Analysis: The IC50 for VRAC inhibition is calculated from the concentration-response curve.
Conclusion and Recommendations
This compound is a valuable pharmacological tool for investigating the physiological roles of TMEM16A. However, researchers must be aware of its cross-reactivity with other ion channels, particularly VDCCs and VRACs. The inhibitory effects on these channels occur at concentrations that overlap with those used to target TMEM16A.
Recommendations for Researchers:
-
Use the Lowest Effective Concentration: When studying TMEM16A, use the lowest concentration of this compound that produces the desired effect to minimize off-target interactions.
-
Confirm Findings with Multiple Approaches: Whenever possible, use complementary methods such as siRNA-mediated knockdown or genetically encoded inhibitors to validate findings attributed to TMEM16A inhibition by this compound.
-
Consider the Cellular Context: The expression levels of TMEM16A, VDCCs, and VRACs can vary significantly between cell types. Be mindful of the specific ion channel landscape in your experimental system when interpreting results.
-
Acknowledge Potential Off-Target Effects: When publishing data obtained using this compound, the potential contribution of its off-target effects should be discussed.
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
T16Ainh-A01 Specificity and Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity and selectivity of the TMEM16A inhibitor, T16Ainh-A01. It objectively compares its performance with other common alternatives, presenting supporting experimental data, detailed protocols, and visual diagrams to facilitate informed decisions in research applications.
This compound is a small molecule inhibitor widely used to probe the function of the calcium-activated chloride channel (CaCC), TMEM16A (also known as Anoctamin 1 or ANO1). TMEM16A is implicated in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability. Its involvement in pathological conditions such as hypertension, asthma, and cancer has made it an attractive target for therapeutic intervention. However, the utility of this compound as a specific and selective tool is a subject of ongoing investigation. This guide aims to provide a clear overview of its performance in comparison to other inhibitors like CaCCinh-A01 and MONNA.
Comparative Analysis of TMEM16A Inhibitors
The following table summarizes the reported potency (IC50) of this compound and its alternatives against TMEM16A and other ion channels. This data is crucial for assessing the selectivity profile of each compound.
| Compound | Target | IC50 | Off-Target(s) | Off-Target IC50 | Reference(s) |
| This compound | TMEM16A | ~1 µM | Voltage-Dependent Calcium Channels (VDCCs) | Inhibition observed at concentrations used for TMEM16A inhibition | [1][2][3] |
| CaCCinh-A01 | TMEM16A | 2.1 µM | Calcium-Activated Chloride Channel (CaCC) | ~10 µM | [4] |
| MONNA | TMEM16A | 80 nM | Bestrophin-1, CLC2, CFTR | No significant block at 10-30 µM | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as cell type, expression system, and recording configuration. The data presented here is a compilation from multiple sources to provide a general comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the specificity and selectivity of TMEM16A inhibitors.
Whole-Cell Patch Clamp for On-Target Potency
This technique is the gold standard for measuring ion channel activity and the effect of inhibitors.
Objective: To determine the IC50 of an inhibitor on TMEM16A channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing human TMEM16A are cultured under standard conditions.
-
Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 MgCl2, and varying concentrations of free Ca2+ (buffered with CaCl2) to activate TMEM16A. The pH is adjusted to 7.2 with CsOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 CsCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose. The pH is adjusted to 7.4 with CsOH.
-
Recording:
-
Whole-cell configuration is established using a patch-clamp amplifier.
-
Cells are held at a holding potential of -60 mV.
-
Voltage steps or ramps are applied to elicit TMEM16A currents. A typical voltage protocol would be steps from -100 mV to +100 mV in 20 mV increments.
-
After obtaining a stable baseline current, the inhibitor is perfused at increasing concentrations.
-
The current inhibition at each concentration is measured, and the data is fitted to a Hill equation to determine the IC50.
-
Selectivity Screening using a Panel of Ion Channels
Objective: To assess the activity of the inhibitor against a panel of other ion channels to determine its selectivity profile.
Methodology:
-
Cell Lines: Use a panel of cell lines, each expressing a different ion channel of interest (e.g., other TMEM16 family members, CFTR, voltage-gated sodium, potassium, and calcium channels).
-
Assay Method: High-throughput automated patch-clamp systems or specific fluorescence-based assays are commonly used for screening.
-
Procedure:
-
The inhibitor is applied at a concentration that gives maximal or near-maximal inhibition of TMEM16A (e.g., 10x IC50).
-
The activity of the inhibitor on each channel in the panel is measured.
-
For any channels showing significant inhibition, a full dose-response curve is generated to determine the IC50.
-
Selectivity is determined by comparing the IC50 for TMEM16A with the IC50 for off-target channels.
-
Functional Assay: Vasorelaxation in Isolated Arteries
This assay is used to investigate the physiological effects of the inhibitor and to uncover potential off-target actions that may not be apparent in single-channel recordings.
Objective: To determine if the vasorelaxant effect of the inhibitor is dependent on TMEM16A activity.
Methodology:
-
Tissue Preparation: Small mesenteric arteries are isolated from rats or mice and mounted in a wire myograph system.
-
Solutions:
-
Normal Physiological Salt Solution (PSS): Contains (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, 5.5 glucose, bubbled with 95% O2/5% CO2.
-
Chloride-Free PSS: NaCl and KCl are replaced with equimolar sodium and potassium gluconate, and CaCl2 is replaced with Ca-gluconate.
-
-
Procedure:
-
Arteries are pre-constricted with an agonist such as phenylephrine or U46619 to induce a stable contraction.
-
The inhibitor is added in a cumulative manner to generate a concentration-response curve for relaxation in normal PSS.
-
The experiment is repeated in chloride-free PSS. If the inhibitor's relaxant effect persists in the absence of a chloride gradient, it suggests a mechanism independent of TMEM16A-mediated chloride efflux.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the TMEM16A signaling pathway and a typical experimental workflow for inhibitor characterization.
Conclusion
The selection of an appropriate inhibitor is critical for accurately dissecting the role of TMEM16A in physiological and pathological processes. While this compound is a widely used tool, its selectivity has been questioned, with evidence suggesting significant off-target effects on voltage-dependent calcium channels and the ability to induce vasorelaxation through TMEM16A-independent mechanisms.[2][6] In contrast, MONNA exhibits higher potency and greater selectivity against other tested chloride channels.[5] CaCCinh-A01 also shows inhibitory activity on TMEM16A but at a lower potency than MONNA.[4]
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a druggable pocket of the calcium-activated chloride channel TMEM16A in its open state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MONNA, a Potent and Selective Blocker for Transmembrane Protein with Unknown Function 16/Anoctamin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Niclosamide does not modulate airway epithelial function through blocking of the calcium activated chloride channel, TMEM16A [frontiersin.org]
Comparative Efficacy of T16Ainh-A01 and Other TMEM16A Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of T16Ainh-A01 and other prominent inhibitors of the calcium-activated chloride channel (CaCC), TMEM16A (also known as ANO1). The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for studying TMEM16A function and for potential therapeutic development.
Transmembrane protein 16A (TMEM16A) is a crucial player in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and nociception.[1][2][3] Its dysregulation has been implicated in a range of diseases such as hypertension, pain, diarrhea, asthma, and cancer, making it a significant target for pharmacological intervention.[1][2][4] This guide focuses on a comparative analysis of this compound and other small molecule inhibitors of TMEM16A.
Quantitative Comparison of TMEM16A Inhibitors
The inhibitory potency of various compounds against TMEM16A has been determined using a range of experimental models and techniques. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 Value (µM) | Cell Line/System | Assay Method | Reference |
| This compound | ~1 | TMEM16A-expressing FRT cells | YFP-based iodide influx assay | [4][5] |
| 1.1 | TMEM16A-expressing FRT cells | Short-circuit current | [4] | |
| 1.5 | HEK293 cells stably expressing human TMEM16A | Whole-cell patch clamp | [6] | |
| 1.6 | Mouse thoracic aorta | Isometric tension studies | [7] | |
| 1.8 | Cell-free assay | Not specified | [8] | |
| 1.39 ± 0.59 | ANO1-expressed FRT cells | Apical membrane current | [2] | |
| CaCCinh-A01 | 2.1 | TMEM16A-expressing FRT cells | Short-circuit current | [4] |
| 1.7 | HEK293 cells stably expressing human TMEM16A | Whole-cell patch clamp | [6] | |
| Ani9 | 0.077 ± 0.0011 | ANO1-expressed FRT cells | Apical membrane current | [2][3] |
| < 3 | Not specified | Not specified | [1] | |
| Digallic acid | 3.6 | TMEM16A-expressing FRT cells | Short-circuit current | [4] |
| Tannic acid | 6.4 | TMEM16A-expressing FRT cells | Short-circuit current | [4] |
| Niflumic acid | 12 | HEK293 cells stably expressing human TMEM16A | Whole-cell patch clamp | [6] |
| Anthracene-9-carboxylic acid (A-9-C) | 58 | HEK293 cells stably expressing human TMEM16A | Whole-cell patch clamp | [6] |
| MONNA | 1.95 ± 1.16 | ANO1-expressed FRT cells | Apical membrane current | [2][3] |
| Liquiritigenin | 12.89 | HEK293T cells expressing hTMEM16A | Whole-cell patch clamp | [9] |
| Magnolol | 28.71 ± 1.24 | HEK293T cells expressing TMEM16A | Whole-cell voltage clamp | [10] |
Mechanisms of Action and Selectivity
TMEM16A inhibitors exhibit different mechanisms of action and selectivity profiles, which are critical considerations for their application in research.
This compound , an aminophenylthiazole, is a potent and selective inhibitor of TMEM16A.[5][8] It has been shown to block TMEM16A chloride currents in a voltage-independent manner.[4][5] While it effectively inhibits TMEM16A, it poorly inhibits the total calcium-activated chloride current in some cell types, such as human bronchial and intestinal cells, suggesting that TMEM16A may only be a minor contributor to the total CaCC conductance in these tissues.[4] In contrast, it fully blocks CaCC in salivary gland cells.[4] Some studies have indicated that this compound may have off-target effects, including inhibition of voltage-dependent Ca2+ channels in A7r5 cells.[11]
CaCCinh-A01 is another widely used TMEM16A inhibitor.[4] Similar to this compound, its inhibitory effects on TMEM16A are independent of voltage.[6] However, some reports suggest that CaCCinh-A01 and other inhibitors like niclosamide and MONNA can indirectly affect TMEM16A activity by altering intracellular calcium signaling, which could complicate the interpretation of experimental results.[12] Specifically, CaCCinh-A01 has been proposed to potentially block inositol triphosphate receptors.[12]
Ani9 has emerged as a particularly potent and selective inhibitor of ANO1 (TMEM16A), with a submicromolar IC50.[1][2] A key advantage of Ani9 is its high selectivity for ANO1 over ANO2, a closely related homolog.[1][2] Furthermore, Ani9 has been shown to have negligible effects on intracellular calcium signaling and the activity of the CFTR chloride channel.[1][2]
Other Inhibitors: Traditional CaCC inhibitors like niflumic acid and anthracene-9-carboxylic acid (A-9-C) are less potent and their efficacy can be voltage-dependent.[6] Natural compounds such as tannic acid and digallic acid have also been identified as TMEM16A inhibitors.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TMEM16A inhibitors.
High-Throughput Screening (HTS) using YFP-Based Fluorescence Assay
This cell-based assay is used for the initial screening and identification of TMEM16A inhibitors.
-
Cell Line: Fischer Rat Thyroid (FRT) cells co-transfected with human TMEM16A and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
-
Principle: The fluorescence of this specific YFP variant is quenched by iodide. TMEM16A activation allows iodide influx, leading to a decrease in YFP fluorescence. Inhibitors of TMEM16A will prevent this iodide influx and thus prevent fluorescence quenching.
-
Protocol:
-
Plate the transfected FRT cells in 96-well or 384-well plates.
-
Wash the cells with a buffer solution (e.g., PBS).
-
Add the test compounds (potential inhibitors) at various concentrations to the wells and incubate for a specified time (e.g., 5-20 minutes).
-
Activate TMEM16A by adding an agonist such as ATP (e.g., 100 µM), which increases intracellular calcium.
-
Immediately after agonist addition, add an iodide-containing solution.
-
Monitor the YFP fluorescence over time using a plate reader.
-
The rate of fluorescence decay is proportional to the iodide influx and thus to TMEM16A activity. The inhibitory effect is calculated by comparing the rate of fluorescence decay in the presence and absence of the compound.
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TMEM16A channels in the cell membrane, providing detailed information about the inhibitor's mechanism of action.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human TMEM16A.
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The membrane potential is clamped at a specific voltage, and the resulting current is measured.
-
Protocol:
-
Culture the TMEM16A-expressing HEK293 cells on glass coverslips.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Fill a glass micropipette (with a resistance of 2-5 MΩ) with an intracellular solution containing a known concentration of free calcium (e.g., 275 nM) to activate TMEM16A.
-
Form a gigaseal between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) and record the resulting currents.
-
Perfuse the bath solution with the TMEM16A inhibitor at the desired concentration.
-
Repeat the voltage-step protocol to measure the current in the presence of the inhibitor.
-
The percentage of inhibition is calculated by comparing the current amplitudes before and after the application of the inhibitor.
-
Short-Circuit Current (Isc) Measurement in Ussing Chamber
This method is used to measure ion transport across an epithelial cell monolayer.
-
Cell Line: Polarized epithelial cells, such as FRT or human bronchial epithelial cells, grown on permeable filter supports.
-
Principle: The epithelial monolayer is mounted in a Ussing chamber, which separates the apical and basolateral sides. The potential difference across the epithelium is clamped to 0 mV, and the current required to maintain this voltage clamp (the short-circuit current) is a measure of net ion transport.
-
Protocol:
-
Grow the epithelial cells to confluence on permeable supports.
-
Mount the support in the Ussing chamber, separating the apical and basolateral chambers filled with appropriate physiological solutions.
-
Maintain the temperature at 37°C and bubble the solutions with 95% O2/5% CO2.
-
Measure the baseline short-circuit current.
-
Add the TMEM16A inhibitor to the apical or basolateral side and incubate.
-
Stimulate TMEM16A-mediated chloride secretion by adding an agonist like ATP or UTP to the appropriate chamber.
-
Record the change in the short-circuit current. The inhibitory effect is determined by the reduction in the agonist-stimulated current in the presence of the inhibitor.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which TMEM16A is involved is crucial for interpreting the effects of its inhibitors.
Caption: TMEM16A signaling pathways.
The activation of G-protein coupled receptors (GPCRs) by agonists leads to an increase in intracellular calcium, which in turn activates TMEM16A.[13] The subsequent chloride efflux can lead to membrane depolarization and the activation of downstream signaling cascades, including the EGFR/ERK and NF-κB pathways, which are involved in cell proliferation, migration, and inflammation.[13][14][15][16]
Caption: General workflow for TMEM16A inhibitor characterization.
This workflow illustrates the typical progression from initial high-throughput screening to identify potential inhibitors, followed by more detailed electrophysiological and functional assays to validate their activity and selectivity, and finally to in vivo studies to assess their therapeutic potential.
Conclusion
The selection of a TMEM16A inhibitor should be guided by the specific requirements of the research. For studies demanding high potency and selectivity, particularly with minimal off-target effects on calcium signaling, Ani9 appears to be a superior choice. This compound remains a potent and widely used tool, though its potential for off-target effects at higher concentrations should be considered. CaCCinh-A01 is also effective but may indirectly influence results through alterations in intracellular calcium. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their investigations into the multifaceted roles of TMEM16A.
References
- 1. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 3. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent vasorelaxant activity of the TMEM16A inhibitor T16A(inh) -A01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Calcium-Activated Chloride Channel TMEM16A is Inhibitied by Liquiritigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 16. Transmembrane protein 16A/anoctamin 1 inhibitor this compound reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
T16Ainh-A01: A Comparative Guide to Functional Assays for the TMEM16A Chloride Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays used to confirm the activity of T16Ainh-A01, a potent inhibitor of the TMEM16A calcium-activated chloride channel (CaCC), also known as ANO1. We present a comparative analysis of this compound with other known TMEM16A inhibitors, supported by experimental data and detailed protocols for key assays.
Comparative Efficacy of TMEM16A Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative TMEM16A inhibitors across various functional assays. These values highlight the potency of each compound in different cellular contexts and experimental setups.
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | FRT (hTMEM16A) | YFP-Iodide Influx | ~1 | [1] |
| This compound | A253 (salivary gland) | Iodide Influx | 1.8 | |
| This compound | HEK293 (hTMEM16A) | Whole-Cell Patch Clamp | ~1 | [2] |
| CaCCinh-A01 | FRT (hTMEM16A) | YFP-Iodide Influx | 2.1 | |
| CaCCinh-A01 | CHO (TMEM16A) | Chloride Efflux (AAS) | 6.35 ± 0.27 | [3] |
| MONNA | Xenopus oocytes (xANO1) | Two-Electrode Voltage Clamp | 0.08 | [4] |
| Tannic Acid | FRT (hTMEM16A) | YFP-Iodide Influx | 6.4 | |
| Digallic Acid | FRT (hTMEM16A) | YFP-Iodide Influx | 3.6 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, expression level of TMEM16A, and the method of channel activation.
Functional Assays for this compound Activity
Three primary functional assays are commonly employed to characterize the inhibitory activity of this compound and other TMEM16A modulators:
-
Iodide Influx/Efflux Assays: These are high-throughput, cell-based assays that measure the influx or efflux of iodide, a halide ion that permeates TMEM16A channels. The most common method utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (YFP-H148Q/I152L), where iodide binding quenches the fluorescence.
-
Whole-Cell Patch-Clamp Electrophysiology: This gold-standard electrophysiological technique directly measures the ion currents flowing through TMEM16A channels in the plasma membrane of a single cell. It provides detailed information about the channel's biophysical properties and the mechanism of inhibition.
-
Cell Proliferation Assays: As TMEM16A is implicated in cell proliferation, particularly in cancer cells, assays such as the MTT assay are used to assess the impact of inhibitors on cell viability and growth.
Experimental Protocols
YFP-Based Iodide Influx Assay
This protocol is adapted from high-throughput screening methodologies for TMEM16A inhibitors.[1]
Materials:
-
Cells stably co-expressing human TMEM16A and a halide-sensitive YFP (e.g., Fischer Rat Thyroid - FRT cells).
-
96-well or 384-well black, clear-bottom microplates.
-
Phosphate-Buffered Saline (PBS).
-
Iodide-containing solution (e.g., PBS with 100 mM NaI replacing 100 mM NaCl).
-
TMEM16A agonist (e.g., ATP, ionomycin).
-
This compound and other test compounds.
-
Fluorescence plate reader with kinetic read capabilities (excitation ~485 nm, emission ~520 nm).
Procedure:
-
Cell Plating: Seed the TMEM16A/YFP-expressing cells into the microplates and grow to confluence.
-
Compound Incubation: Wash the cells with PBS. Add PBS containing the desired concentration of this compound or other inhibitors to the wells. Incubate for 10-20 minutes at room temperature.
-
Baseline Fluorescence Reading: Place the plate in the fluorescence reader and measure the baseline YFP fluorescence for a short period (e.g., 10 seconds).
-
Activation and Iodide Influx: Add the iodide-containing solution along with a TMEM16A agonist (e.g., 100 µM ATP) to each well.
-
Kinetic Fluorescence Measurement: Immediately begin measuring the YFP fluorescence at regular intervals (e.g., every 0.5 seconds) for a period of 10-30 seconds.
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx. Calculate the initial slope of the fluorescence decay for each well. Compare the rates in the presence of inhibitors to the vehicle control to determine the percent inhibition.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording TMEM16A currents.
Materials:
-
Cells expressing TMEM16A.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution: (in mM) 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 500 nM) (pH 7.2 with CsOH).
-
This compound and other test compounds.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit TMEM16A currents.
-
Compound Application: Perfuse the bath with the extracellular solution containing this compound or other inhibitors at various concentrations.
-
Data Analysis: Measure the amplitude of the TMEM16A current before and after drug application to determine the extent of inhibition.
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known TMEM16A expression (e.g., HNSCC, breast cancer cell lines).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound and other test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or other inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the functional evaluation of this compound.
Caption: Experimental workflow for identifying and validating TMEM16A inhibitors.
Caption: Simplified TMEM16A signaling pathway in cancer cells.
This guide provides a foundational understanding of the functional assays used to confirm the activity of this compound and its alternatives. For researchers actively engaged in the study of TMEM16A, it is recommended to consult the primary literature for more detailed experimental conditions and further insights into the nuanced activity of these inhibitors.
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
T16Ainh-A01 Dose-Response Analysis: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of T16Ainh-A01 with other common inhibitors of the TMEM16A calcium-activated chloride channel. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.
Comparative Analysis of TMEM16A Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against the TMEM16A channel. This data has been compiled from various studies to provide a comparative overview of their potency.
| Inhibitor | IC50 (µM) | Cell Line / System | Reference(s) |
| This compound | ~1 - 1.8 | TMEM16A-expressing FRT cells, A253 salivary gland epithelial cells | [1][2][3][4] |
| CaCCinh-A01 | 2.1 | TMEM16A-expressing FRT cells | [4] |
| Digallic acid | 3.6 | TMEM16A-expressing FRT cells | [4] |
| Tannic acid | 6.4 | TMEM16A-expressing FRT cells | [4] |
| MONNA | Not explicitly found in searches | Not explicitly found in searches | |
| Niflumic acid | ~12.1 | HEK293 cells expressing TMEM16A |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of TMEM16A inhibitors are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is utilized to measure the ion channel currents from an entire cell, providing a direct assessment of inhibitor potency on TMEM16A channel activity.
a. Cell Preparation:
-
Culture HEK293 cells stably expressing human TMEM16A.
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment.
b. Solutions:
-
Internal (Pipette) Solution (in mM): 146 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH. To activate TMEM16A, a defined free Ca2+ concentration (e.g., 275 nM or 500 nM) is established by adding a calculated amount of CaCl2.[4][5]
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
c. Recording Procedure:
-
Form a gigaseal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of 0 mV.
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.
-
After establishing a stable baseline current, perfuse the bath with the external solution containing varying concentrations of the test inhibitor (e.g., this compound).
-
Record the current inhibition at each concentration to generate a dose-response curve.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This method is used to measure ion transport across an epithelial cell monolayer, which is an indicator of TMEM16A channel activity in polarized cells.
a. Cell Culture:
-
Culture Fischer Rat Thyroid (FRT) cells stably expressing human TMEM16A on permeable supports (e.g., Snapwell inserts) until a confluent monolayer with high transepithelial resistance is formed.
b. Ussing Chamber Setup:
-
Mount the Snapwell inserts in Ussing chambers.
-
Fill both the apical and basolateral chambers with a symmetrical bicarbonate-buffered solution.
-
To isolate the TMEM16A-mediated current, a basolateral-to-apical chloride gradient can be established.
c. Measurement Protocol:
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current.
-
To block sodium absorption, add amiloride to the apical chamber.
-
To inhibit CFTR, CFTRinh-172 can be added.
-
Add the test inhibitor (e.g., this compound) to the apical chamber at various concentrations and allow it to incubate for a defined period (e.g., 5 minutes).[4]
-
Stimulate TMEM16A activity by adding an agonist like ATP or UTP to the apical chamber.[4]
-
Record the change in Isc to determine the inhibitory effect of the compound.
YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay used for high-throughput screening of TMEM16A modulators. It measures the influx of halide ions (like iodide) through the channel by the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).
a. Cell Preparation:
-
Use FRT cells stably co-expressing TMEM16A and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).
-
Plate the cells in 96-well or 384-well microplates.
b. Assay Procedure:
-
Wash the cells with a halide-free buffer (e.g., PBS where NaCl is replaced with NaNO3).
-
Incubate the cells with the test compounds at various concentrations for a short period (e.g., 10 minutes).[4]
-
Stimulate TMEM16A activation with an agonist such as ATP.
-
Simultaneously, replace the buffer with one containing iodide.
-
Measure the rate of YFP fluorescence quenching using a fluorescence plate reader. The rate of quenching is proportional to the rate of iodide influx through TMEM16A.
-
The inhibition of iodide influx by the test compound is used to determine its potency.
TMEM16A Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TMEM16A and a typical experimental workflow for inhibitor testing.
References
- 1. Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanism of the calcium-activated chloride channel TMEM16A revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 4. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
Validating the Efficacy of T16Ainh-A01 through Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor T16Ainh-A01 with genetic methods for validating the function of the TMEM16A (ANO1) calcium-activated chloride channel. The data presented herein is collated from multiple studies to offer an objective analysis of the inhibitor's performance against established genetic controls such as siRNA and shRNA-mediated knockdown.
Executive Summary
This compound is a potent, small-molecule inhibitor of the TMEM16A calcium-activated chloride channel (CaCC), with a reported IC50 of approximately 1 µM.[1] It serves as a critical tool for investigating the physiological and pathophysiological roles of TMEM16A in processes such as cell proliferation, migration, and apoptosis. However, the specificity of pharmacological inhibitors can be a concern. Therefore, validating findings with genetic controls is paramount. This guide directly compares the effects of this compound with TMEM16A knockdown on key cellular functions, providing supporting data and detailed experimental protocols. While this compound effectively mimics the effects of genetic knockdown in several assays, some studies suggest potential off-target effects, particularly at higher concentrations, underscoring the importance of using both pharmacological and genetic approaches in parallel.
Performance Comparison: this compound vs. Genetic Controls
The following tables summarize quantitative data from studies that have compared the effects of this compound with those of TMEM16A/ANO1 knockdown (siRNA or shRNA).
Table 1: Effect on Cell Viability/Proliferation
| Cell Line | Method | This compound Effect | Genetic Control Effect (si/shRNA) | Reference |
| SW480 (Colorectal Cancer) | MTT Assay | Dose-dependent decrease in cell viability | Not directly compared in this study | [2] |
| SW620 (Colorectal Cancer) | MTT Assay | Dose-dependent decrease in cell viability | TMEM16A shRNA significantly inhibited cell proliferation | [2] |
| PC-3 (Prostate Cancer) | CCK8 Assay | Weak inhibitory effect on cell viability at 30 µM | ANO1 silencing significantly inhibited cell proliferation | [3] |
| HCT116 (Colorectal Cancer) | CCK8 Assay | Weak inhibitory effect on cell viability at 30 µM | ANO1 silencing significantly inhibited cell proliferation | [3] |
| HT-29 (Colorectal Cancer) | CCK8 Assay | Weak inhibitory effect on cell viability at 30 µM | ANO1 silencing significantly inhibited cell proliferation | [3] |
Table 2: Effect on Cell Migration
| Cell Line | Method | This compound Effect | Genetic Control Effect (si/shRNA) | Reference |
| SW620 (Colorectal Cancer) | Wound Healing Assay | Inhibition of wound closure | TMEM16A shRNA significantly impaired migratory ability | [2] |
| SW620 (Colorectal Cancer) | Transwell Migration | Not directly compared | TMEM16A shRNA significantly decreased the number of penetrating cells | [2] |
| PC-3 (Prostate Cancer) | Wound Healing Assay | 68.4% reduction in migration at 30 µM | Not directly compared in this study | [3] |
| BEAS-2B (Bronchial Epithelial) | Wound Healing Assay | 50.3% reduction in migration at 30 µM | Not directly compared in this study | [3] |
| GLC82 (Lung Cancer) | Wound Healing Assay | Not directly compared | ANO1 shRNA inhibited wound filling by ~74.3% at 72h | [4] |
| NCI-H520 (Lung Cancer) | Wound Healing Assay | Not directly compared | ANO1 shRNA resulted in only ~27.6% wound healing at 48h | [4] |
Table 3: Effect on Apoptosis
| Cell Line | Method | This compound Effect | Genetic Control Effect (si/shRNA) | Reference |
| PC-3 (Prostate Cancer) | Flow Cytometry (Annexin V) | Induced apoptosis (weaker effect compared to CaCCinh-A01) | ANO1 silencing induced marked apoptosis | [5] |
Table 4: Effect on TMEM16A-mediated Chloride Current
| Cell Line | Method | This compound Effect | Genetic Control Effect (si/shRNA) | Reference |
| T84 (Intestinal Epithelial) | Short Circuit Current | Inhibited early, transient CaCC current | TMEM16A siRNA knockdown qualitatively similar effect | [1] |
| CF Bronchial Epithelial | Apical Membrane Conductance | Reduced UTP-stimulated peak current by ~25% | Not directly compared | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from a study on colorectal cancer cells.[2]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or transfect with TMEM16A shRNA/scrambled shRNA. Incubate for the desired time period (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: Add 10 µl of MTT reagent (500 µg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader to quantify the number of viable cells.
Wound Healing (Scratch) Assay
This protocol is a generalized procedure based on standard methods.[6][7][8]
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluence.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µl pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound or, for genetic controls, use cells previously transfected with TMEM16A or control siRNA/shRNA.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Apoptosis (Annexin V) Assay
This protocol is a standard procedure for detecting apoptosis by flow cytometry.[9][10][11][12]
-
Cell Treatment: Treat cells with this compound or transfect with TMEM16A/control siRNA and incubate for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
siRNA Transfection
This is a general protocol for siRNA-mediated gene knockdown.[13][14][15][16]
-
Cell Seeding: Seed cells in a 6-well plate to achieve 60-80% confluency on the day of transfection.
-
Complex Formation: In separate tubes, dilute the TMEM16A siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the two solutions and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time should be determined experimentally.
-
Validation of Knockdown: Assess the efficiency of TMEM16A knockdown by Western blot or qPCR.
Mandatory Visualizations
TMEM16A Signaling Pathway
Experimental Workflow: Validating this compound
Conclusion
The available data indicates that this compound is a valuable tool for studying TMEM16A function. In several cellular assays, its effects on proliferation and migration closely mirror those observed with genetic knockdown of TMEM16A. However, discrepancies in the magnitude of effect, particularly in cell viability and apoptosis assays, highlight the importance of a multi-faceted validation approach. The potential for off-target effects, especially at concentrations above the reported IC50, necessitates the use of genetic controls to definitively attribute an observed phenotype to the inhibition of TMEM16A. Researchers are encouraged to use this compound in conjunction with methods like siRNA or shRNA-mediated knockdown to ensure the robustness and specificity of their findings.
References
- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
Comparative Efficacy of T16Ainh-A01 Across Diverse Cell Types: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TMEM16A inhibitor, T16Ainh-A01, across various cell types. It includes supporting experimental data, detailed methodologies, and visual representations of key signaling pathways to inform future research and therapeutic development.
This compound is a potent and selective small-molecule inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as ANO1).[1] This channel is implicated in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[2][3][4] Its dysregulation has been linked to various pathologies, making it a compelling target for therapeutic intervention. This guide synthesizes data from multiple studies to compare the effects of this compound in different cellular contexts, offering insights into its mechanism of action and potential applications.
Quantitative Comparison of TMEM16A Inhibitors
The following tables summarize the inhibitory concentrations (IC50) and observed effects of this compound and a common comparator, CaCCinh-A01, in various cell lines. This data highlights the cell-type-specific efficacy and differing mechanisms of these inhibitors.
Table 1: Inhibitory Potency (IC50) of this compound and CaCCinh-A01 on TMEM16A/CaCC Current
| Cell Type | Inhibitor | IC50 (µM) | Reference |
| TMEM16A-expressing FRT cells | This compound | ~1 | [5] |
| TMEM16A-expressing FRT cells | This compound | 1.39 ± 0.59 | [6] |
| Human Bronchial Epithelial Cells | CaCCinh-A01 | 2.1 | [7] |
| Mouse Thoracic Aorta | This compound | 1.6 | [8][9] |
| Cell-free assay | This compound | 1.8 | [1] |
Table 2: Effects of this compound and CaCCinh-A01 on Cell Proliferation and Migration
| Cell Type | Inhibitor | Effect | Concentration | Reference |
| Cardiac Fibroblasts (Rat) | This compound | Significant repression of proliferation, migration, and collagen secretion. | 10 µM | [7][10] |
| Cardiac Fibroblasts (Rat) | CaCCinh-A01 | Significant repression of proliferation, migration, and collagen secretion. | 10 µM | [7][10] |
| PC-3 (Prostate Cancer) | This compound | Weak inhibitory effect on cell viability. Inhibited cell migration by 68.4% at 36h. | 30 µM | [11] |
| PC-3 (Prostate Cancer) | CaCCinh-A01 | Dose-dependent decrease in cell viability. Inhibited cell migration by 80.5% at 36h. | 30 µM | [11] |
| HCT116, HT-29 (Colorectal Cancer) | This compound | Weak inhibitory effect on cell viability. | Not specified | [11] |
| HCT116, HT-29 (Colorectal Cancer) | CaCCinh-A01 | Dose-dependent decrease in cell viability. | Not specified | [11] |
| Brain Capillary Endothelial Cells | This compound | Concentration-dependent reduction in cell viability. Curtailed cell proliferation and migration. | 10 µM | [12] |
| Lung Cancer Cells (GLC82, NCI-H520) | This compound | Inhibition of cancer cell proliferation. | Not specified | [13][14] |
| Pancreatic Cancer Cells | This compound | Inhibition of cell proliferation. | Not specified | [15] |
| Gastric Cancer Cells | This compound | Inhibition of cell proliferation. | Not specified | [15] |
Comparative Mechanisms of Action
While both this compound and CaCCinh-A01 target TMEM16A, their mechanisms of action appear to differ in a cell-type-dependent manner. Several studies indicate that this compound primarily functions as a channel blocker, inhibiting the ion conductance of TMEM16A.[7][16] In contrast, CaCCinh-A01 has been shown to decrease TMEM16A protein expression, potentially by promoting its degradation.[7][16] This distinction is critical, as it suggests that the antiproliferative effects of CaCCinh-A01 may not solely be due to channel inhibition.[11][16]
Furthermore, the selectivity of these inhibitors has been a subject of investigation. Some studies suggest that at concentrations required for TMEM16A inhibition, off-target effects, such as the inhibition of voltage-dependent calcium channels (VDCCs) by this compound, can occur in certain tissues like vascular smooth muscle.[17][18][19] This highlights the importance of careful dose-response studies and the use of appropriate controls in experimental designs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments commonly used to assess the efficacy of TMEM16A inhibitors.
Electrophysiology (Whole-Cell Patch Clamp)
This technique is used to measure the ion channel activity of TMEM16A.
-
Cell Preparation: Isolate single cells from the tissue or cell line of interest. For example, rabbit pulmonary artery or mouse thoracic aorta smooth muscle cells can be used.[8][20]
-
Recording: Establish a whole-cell patch-clamp configuration.
-
Solutions: Use an internal (pipette) solution containing a known concentration of free Ca2+ (e.g., 500 nM) to activate TMEM16A and an external solution.[8][20]
-
Data Acquisition: Apply voltage protocols to elicit and record TMEM16A-mediated currents.
-
Inhibitor Application: Perfuse the cells with the external solution containing this compound or other inhibitors at various concentrations to determine their effect on the Ca2+-activated chloride currents.
Cell Proliferation Assay (CCK-8)
This colorimetric assay assesses cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a comparator inhibitor, or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
Cell Migration Assay (Transwell or Wound Healing)
These assays are used to evaluate the effect of inhibitors on cell motility.
-
Transwell Assay:
-
Setup: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate containing a chemoattractant (e.g., serum-containing medium) in the lower chamber.
-
Seeding: Seed cells in serum-free medium in the upper chamber and add the inhibitor or vehicle control.
-
Incubation: Allow cells to migrate through the porous membrane for a defined period.
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope.[10]
-
-
Wound Healing Assay:
-
Monolayer: Grow cells to confluence in a culture plate.
-
Scratch: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing the inhibitor or vehicle control.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Analysis: Measure the wound closure area over time to quantify cell migration.[11][13]
-
Protein Expression Analysis (Western Blotting)
This technique is used to determine the levels of specific proteins, such as TMEM16A.
-
Cell Lysis: Treat cells with the inhibitor for a specified duration, then lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TMEM16A), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[7][10]
Signaling Pathways and Visualizations
TMEM16A is not merely a chloride channel but also a modulator of intracellular signaling cascades. Its activity has been shown to influence key pathways involved in cell proliferation, migration, and survival.
TMEM16A-Modulated Signaling Pathways
In various cancer cells, TMEM16A has been demonstrated to activate several pro-proliferative signaling pathways:
-
MAPK/ERK Pathway: Overexpression of TMEM16A can lead to the activation of the Ras-Raf-MEK-ERK1/2 signaling cascade.[2][3][4][21]
-
EGFR Signaling: TMEM16A can influence the epidermal growth factor receptor (EGFR) signaling pathway by affecting EGFR phosphorylation and the secretion of its ligands.[2][21]
-
NF-κB Signaling: In some cellular contexts, such as glioma and in inflammatory conditions, TMEM16A can activate the NF-κB signaling pathway.[21][22]
The inhibition of TMEM16A by this compound is expected to downregulate these pathways, contributing to its anti-proliferative and anti-migratory effects.
Caption: TMEM16A signaling pathways modulated by this compound.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a TMEM16A inhibitor like this compound typically follows a multi-step process, from initial in vitro characterization to more complex cellular and in vivo models.
Caption: A typical experimental workflow for evaluating TMEM16A inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 7. karger.com [karger.com]
- 8. Potent vasorelaxant activity of the TMEM16A inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Effects of the Calcium-Activated Chloride Channel Inhibitors this compound and CaCCinh-A01 on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TMEM16A Ca2+-Activated Cl- Channel Regulates the Proliferation and Migration of Brain Capillary Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of T16Ainh-A01: A Guide for Laboratory Professionals
For immediate reference, treat T16Ainh-A01 as a non-acutely toxic chemical waste and dispose of it through a licensed hazardous waste disposal service. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive disposal instructions.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent inhibitor of the TMEM16A calcium-activated chloride channel. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| Chemical Name | 2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]acetamide[1] |
| Molecular Formula | C₁₉H₂₀N₄O₃S₂[1] |
| Molecular Weight | 416.52 g/mol [1] |
| Appearance | Off-white powder[2] |
| Solubility | Soluble in DMSO at 100 mg/mL[2] |
| CAS Number | 552309-42-9[2] |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure compliance. This process involves careful segregation, containment, and labeling prior to collection by a certified hazardous waste management service.
References
Safeguarding Your Research: A Guide to Handling T16Ainh-A01
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of T16Ainh-A01, a potent TMEM16A inhibitor. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any chemical.[1][2][3][4] For this compound, a potent powdered compound often dissolved in Dimethyl Sulfoxide (DMSO), the following personal protective equipment is mandatory.[1]
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[5][6][7] | Prevents skin contact with both the powdered compound and DMSO, which can facilitate skin absorption of other chemicals.[5][6][8] |
| Eye Protection | Safety goggles or a face shield.[5][9][10] | Protects against splashes of the DMSO solution or airborne powder particles. |
| Body Protection | A fully buttoned laboratory coat.[9][10] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary.[10][11] | Required if there is a risk of inhaling airborne powder, especially when handling larger quantities or if engineering controls are insufficient. |
Experimental Protocols: Safe Handling and Disposal
Handling Powdered this compound:
-
Preparation: All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10] The work surface should be covered with a disposable absorbent bench liner.[1]
-
Weighing: Use an analytical balance inside the fume hood. Handle the powder gently with a spatula to avoid creating airborne dust.[1]
-
Solubilization: this compound is soluble in DMSO.[1] When preparing solutions, carefully transfer the weighed powder to a volumetric flask. Add the solvent and swirl gently to dissolve.
Handling this compound in DMSO Solution:
-
Use in a Ventilated Area: Always handle DMSO solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any vapors.[5][9]
-
Avoid Skin Contact: DMSO can readily penetrate the skin and may carry dissolved chemicals with it.[5][6][8] Therefore, meticulous care must be taken to avoid all skin contact.
-
Storage: Store stock solutions in tightly sealed containers in a cool, well-ventilated place.[8][9]
Spill Management:
In the event of a spill, prompt and appropriate action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of volatile solvent, evacuate the immediate area.[12]
-
Assess the Spill: For minor spills (generally less than 1 liter of solution or a small amount of powder), trained laboratory personnel can proceed with cleanup.[12] For major spills, contact your institution's environmental health and safety (EHS) office immediately.[12]
-
Don Appropriate PPE: Before attempting to clean a spill, ensure you are wearing the appropriate PPE as outlined in the table above.[13]
-
Containment and Cleanup:
-
Powder Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.[14][15] Carefully scoop the material into a designated hazardous waste container.[15]
-
Solution Spills: Absorb the spill with inert absorbent pads or materials.[9][14][16] Work from the outside of the spill inwards to prevent spreading.[14] Place the used absorbent materials into a sealed, labeled hazardous waste container.[16]
-
-
Decontamination: Clean the spill area with soap and water after the initial cleanup is complete.[9][16]
Disposal Plan:
All waste generated from handling this compound, including contaminated gloves, bench liners, and absorbent materials, must be disposed of as hazardous chemical waste.[1]
-
Solid Waste: Place all contaminated solid materials into a clearly labeled, sealed hazardous waste bag or container.[15]
-
Liquid Waste: Unused or waste solutions of this compound in DMSO should be collected in a designated, sealed, and properly labeled hazardous waste container.[7][17] Do not pour down the drain.[9]
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal and contact your EHS office for pickup and final disposal procedures.[17]
Visualizing Your Safety Workflow
To ensure a clear and logical approach to safety, the following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. acs.org [acs.org]
- 5. nbinno.com [nbinno.com]
- 6. uwm.edu [uwm.edu]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. fishersci.com [fishersci.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. marquette.edu [marquette.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. westlab.com [westlab.com]
- 14. acs.org [acs.org]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
